Product packaging for Dimethyl Phthalate(Cat. No.:CAS No. 131-11-3)

Dimethyl Phthalate

Cat. No.: B1670679
CAS No.: 131-11-3
M. Wt: 194.18 g/mol
InChI Key: NIQCNGHVCWTJSM-UHFFFAOYSA-N
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Description

Dimethyl phthalate appears as a water-white liquid without significant odor. Denser than water and insoluble in water. Hence sinks in water. Flash point 300 °F. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of products including plastics, insect repellents, safety glass, and lacquer coatings.
This compound is a phthalate ester, a diester and a methyl ester.
This compound has many uses, including in solid rocket propellants, plastics, and insect repellants. Acute (short-term) exposure to this compound, via inhalation in humans and animals, results in irritation of the eyes, nose, and throat. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. Animal studies have reported slight effects on growth and on the kidney from chronic oral exposure to the chemical. EPA has classified this compound as a Group D, not classifiable as to human carcinogencity.
This compound has been reported in Allium ampeloprasum, Cryptotaenia canadensis, and other organisms with data available.
This compound is a small molecule drug and has 1 investigational indication.
This compound is a phthalate ester. Phthalate esters are esters of phthalic acid and are mainly used as plasticizers, primarily used to soften polyvinyl chloride. They are found in a number of products, including glues, building materials, personal care products, detergents and surfactants, packaging, children's toys, paints, pharmaceuticals, food products, and textiles. Phthalates are hazardous due to their ability to act as endocrine disruptors. They are being phased out of many products in the United States and European Union due to these health concerns. (L1903)
used as plasticizer in computer mouse;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4<br>C6H4(COOCH3)2<br>C10H10O4 B1670679 Dimethyl Phthalate CAS No. 131-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3
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InChI Key

NIQCNGHVCWTJSM-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC
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Molecular Formula

C10H10O4, Array
Record name DIMETHYL PHTHALATE
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DSSTOX Substance ID

DTXSID3022455
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Molecular Weight

194.18 g/mol
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Physical Description

Dimethyl phthalate appears as a water-white liquid without significant odor. Denser than water and insoluble in water. Hence sinks in water. Flash point 300 °F. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of products including plastics, insect repellents, safety glass, and lacquer coatings., Liquid, Colorless, oily liquid with a slight, aromatic odor; Note: A solid below 42 degrees F; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a slight, aromatic odor., Colorless, oily liquid with a slight, aromatic odor. [Note: A solid below 42 °F.]
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Record name 1,2-Benzenedicarboxylic acid, 1,2-dimethyl ester
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Boiling Point

542.7 °F at 760 mmHg (NTP, 1992), 283.7 °C at 760 mm Hg, BP: 232.7 °C at 200 mm Hg; 210.0 °C at 100 mm Hg; 194.0 °C at 60 mm Hg; 182.8 °C at 40 mm Hg; 164.0 °C at 20 mm Hg; 147.6 °C at 10 mm Hg; 131.8 °C at 5 mm Hg; 100.3 °C at 1.0 mm Hg, 284 °C, 543 °F
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Flash Point

295 °F (NTP, 1992), 146 °C, 295 °F (146 °C) (Closed cup), 146 °C c.c., 295 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4,000 mg/L at 25 °C, Miscible with alcohol, ether, chloroform. Practically insoluble in petroleum ether, and other paraffin hydrocarbons., Solubility in mineral oil at 20 °C: 0.34 g/100 g, Miscible with ethanol, ethyl ether; soluble in benzene; slightly soluble in carbon tetrachloride, Readily soluble in organic solvents, alcohols, esters, ketones, chlorinated hydrocarbons. Slightly soluble in some types of mineral oil., Solubility in water, g/100ml at 20 °C: 0.43, 0.4%
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Density

1.1905 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.196 at 15.6 °C/15.6 °C; 1.1940 at 20 °C/20 °C; 1.189 at 25 °C/25 °C, Bulk density 9.93 lb/gal at 68 °F., Relative density (water = 1): 1.19, 1.19
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Vapor Density

6.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.69 (Air = 1), Relative vapor density (air = 1): 6.69, 6.69
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Vapor Pressure

1 mmHg at 212.5 °F ; 5 mmHg at 269.2 °F; 10 mmHg at 297.7 °F (NTP, 1992), 0.0031 [mmHg], VP: <0.01 mm Hg at 20 °C, 3.08X10-3 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 20 °C: 0.8, 0.01 mmHg
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Color/Form

Pale yellow, Colorless, oily liquid [Note: A solid below 42 degrees F]

CAS No.

131-11-3
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Melting Point

32 °F (NTP, 1992), 5.5 °C, 32 °F, 42 °F
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Foundational & Exploratory

Core Synthesis Route: Esterification of Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Dimethyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism and kinetics of this compound (DMP), a widely used chemical intermediate. The information presented herein is curated for professionals in research and development who require a deep understanding of the reaction dynamics for process optimization, catalyst development, and safety assessment.

The predominant industrial method for synthesizing this compound is the esterification of phthalic anhydride with methanol.[1] This reaction is typically catalyzed by a strong acid, most commonly sulfuric acid, but a range of other catalysts, including Lewis acids and solid acid catalysts, have also been investigated. The overall reaction is a two-step process.

Step 1: Rapid Formation of Monomethyl Phthalate (MMP)

The first step involves the fast, non-catalytic, and essentially irreversible reaction of phthalic anhydride with one molecule of methanol. This reaction opens the anhydride ring to form the monoester, monomethyl phthalate (MMP).[2][3]

Step 2: Slower, Reversible Esterification to this compound (DMP)

The second step is a slower, reversible esterification of MMP with another molecule of methanol to produce DMP and water.[2][3] This step requires a catalyst to proceed at a practical rate. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction towards the product and achieve high yields.

Reaction Mechanism

The acid-catalyzed esterification of phthalic anhydride with methanol proceeds through a well-established nucleophilic acyl substitution mechanism.

Mechanism of Monomethyl Phthalate Formation

The initial reaction between phthalic anhydride and methanol is a rapid alcoholysis of the anhydride.

G cluster_step1 Step 1: Monomethyl Phthalate Formation Phthalic_Anhydride Phthalic Anhydride Intermediate_1 Tetrahedral Intermediate Phthalic_Anhydride->Intermediate_1 Nucleophilic attack by methanol Methanol_1 Methanol (CH3OH) Methanol_1->Intermediate_1 MMP Monomethyl Phthalate (MMP) Intermediate_1->MMP Proton transfer

Caption: Reaction pathway for the formation of Monomethyl Phthalate.

Mechanism of this compound Formation (Acid-Catalyzed)

The second esterification step is catalyzed by a strong acid, such as sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group in MMP, which activates the carbonyl carbon for nucleophilic attack by methanol.

G cluster_step2 Step 2: this compound Formation (Acid-Catalyzed) MMP Monomethyl Phthalate (MMP) Protonated_MMP Protonated MMP MMP->Protonated_MMP Protonation H+ H+ (Catalyst) H+->Protonated_MMP Tetrahedral_Intermediate_2 Tetrahedral Intermediate Protonated_MMP->Tetrahedral_Intermediate_2 Nucleophilic attack Methanol_2 Methanol (CH3OH) Methanol_2->Tetrahedral_Intermediate_2 Protonated_DMP Protonated DMP Tetrahedral_Intermediate_2->Protonated_DMP Proton transfer & elimination of water Water Water (H2O) Tetrahedral_Intermediate_2->Water Protonated_DMP->H+ DMP This compound (DMP) Protonated_DMP->DMP Deprotonation

Caption: Acid-catalyzed mechanism for the formation of this compound.

Kinetics of this compound Synthesis

The kinetics of DMP synthesis are primarily governed by the second, slower reaction step.

Rate Law

Kinetic studies on the synthesis of this compound catalyzed by sulfuric acid have shown that the reaction is first-order with respect to monomethyl phthalate, methanol, this compound, and water under the experimental conditions investigated.[1] The rate constant is also observed to increase linearly with the concentration of the sulfuric acid catalyst.[1]

For the second step (MMP + Methanol <=> DMP + Water), the forward reaction is often considered pseudo-first-order with respect to the monomethyl phthalate concentration when methanol is in large excess.[2][3][4]

Quantitative Kinetic Data

The following table summarizes key quantitative data from various studies on the kinetics of phthalate ester synthesis.

ParameterValueCatalystReactantsTemperature (°C)Source
Activation Energy (Ea) 68.941 kJ/molSulfuric AcidPhthalic Anhydride + Methanol90-100[1]
Activation Energy (Ea) 47.3 kJ/molSulfuric AcidMono-2-ethylhexyl phthalate + 2-EthylhexanolNot Specified
Pre-exponential Factor (A) 1.66 x 10^6 dm³/(mol·min)Sulfuric AcidMono-2-ethylhexyl phthalate + 2-EthylhexanolNot Specified[5]
Reaction Order First order w.r.t. MMP, Methanol, DMP, and WaterSulfuric AcidPhthalic Anhydride + Methanol90-100[1]
Reaction Order Pseudo-first order w.r.t. monoesterSulfuric AcidPhthalic Anhydride + various alcoholsNot Specified[2][4]
Equilibrium Constant (K) 2-4Sulfuric AcidPhthalic Anhydride + Methanol145-150

Note: Data for analogous phthalate ester systems are included for comparative purposes.

Experimental Protocols

Kinetic Study of DMP Synthesis

A detailed experimental protocol for investigating the kinetics of DMP synthesis is outlined below.

G cluster_workflow Experimental Workflow for Kinetic Study Start Start: Prepare Reactants Reactor_Setup Set up a temperature-controlled batch reactor with a reflux condenser and magnetic stirring. Start->Reactor_Setup Charge_Reactor Charge the reactor with known amounts of phthalic anhydride and methanol. Reactor_Setup->Charge_Reactor Equilibrate_Temp Allow the mixture to reach the desired reaction temperature. Charge_Reactor->Equilibrate_Temp Add_Catalyst Add a known concentration of sulfuric acid catalyst to initiate the reaction (t=0). Equilibrate_Temp->Add_Catalyst Sampling Withdraw samples at regular time intervals. Add_Catalyst->Sampling Quench_Reaction Immediately quench the reaction in the sample (e.g., by cooling and neutralization). Sampling->Quench_Reaction Analysis Analyze the concentration of reactants and products. Quench_Reaction->Analysis Data_Processing Plot concentration vs. time data to determine reaction rates and rate constants. Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for a typical kinetic experiment of DMP synthesis.

Analytical Methodologies

The progress of the reaction can be monitored by determining the concentration of the reactants and products over time. Common analytical techniques include:

  • Titration: The concentration of the acidic components (phthalic anhydride and monomethyl phthalate) can be determined by titration with a standard base solution. The acid number of each sample is determined and corrected for the amount of sulfuric acid catalyst present.[5]

  • Gas Chromatography (GC): A GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) can be used to separate and quantify this compound, methanol, and any potential side products.[6][7][8] This method offers high sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is another effective method for analyzing the reaction mixture.[9][10] It can separate phthalic anhydride, monomethyl phthalate, and this compound.

Influence of Reaction Conditions

Several factors significantly influence the rate and yield of this compound synthesis:

  • Temperature: Increasing the reaction temperature generally increases the reaction rate, as expected from the Arrhenius equation.

  • Catalyst Concentration: The reaction rate is directly proportional to the concentration of the acid catalyst.[1]

  • Molar Ratio of Reactants: Using an excess of methanol can shift the equilibrium of the second reaction step towards the formation of this compound.

  • Water Removal: Continuous removal of water, a byproduct of the second esterification step, is crucial for driving the reaction to completion and achieving high yields of DMP. This is often accomplished by distillation.

Alternative Catalysts

While sulfuric acid is a common catalyst, research has explored various other catalytic systems to overcome issues like corrosion, by-product formation, and catalyst separation.

  • Lewis Acids: Complexes of titanium, zirconium, or tin can be used as alternative homogeneous catalysts.

  • Solid Acid Catalysts: Heterogeneous catalysts such as sulfated zirconia, ion-exchange resins, and zeolites offer advantages in terms of easier separation from the reaction mixture and potential for reuse. For instance, SO42-/MoO3-TiO2 has been shown to be an effective catalyst.[11]

  • Supercritical CO2: The use of supercritical carbon dioxide as a co-solvent has been shown to cause substantial rate enhancements.[12][13]

This guide provides a foundational understanding of the synthesis mechanism and kinetics of this compound. For professionals in the field, this information is critical for designing efficient and safe manufacturing processes, as well as for the development of novel catalytic systems.

References

An In-depth Technical Guide to Dimethyl Phthalate (CAS Number 131-11-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phthalate (DMP), with the CAS number 131-11-3, is a diester of phthalic acid and methanol. It is a colorless, oily liquid with a slight aromatic odor.[1][2] DMP has been widely used as a plasticizer, in consumer products such as cosmetics and insect repellents, and as a solvent.[3][4][5] Its ubiquitous presence in the environment and potential for human exposure have prompted extensive research into its physicochemical properties, metabolism, and toxicological effects. This guide provides a comprehensive overview of the core technical data and experimental methodologies related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[1]
Molar Mass 194.184 g/mol [3]
Appearance Colorless oily liquid[1][2][3]
Odor Slight aromatic odor[1][3]
Density 1.19 g/cm³ at 20 °C[3]
Melting Point 2 °C (36 °F; 275 K)[1][3][5][6][7][8]
Boiling Point 283 to 284 °C (541 to 543 °F; 556 to 557 K)[3]
Solubility in Water 0.4% (4 g/L) at 20 °C (Poorly soluble)[1][3]
Solubility in Organic Solvents Soluble in ethanol, chloroform, acetone, and other organic solvents[1]
Vapor Pressure <0.01 mmHg at 20 °C[2][3]
Refractive Index n20/D 1.515[6][9]
Table 2: Safety and Toxicity Data
PropertyValueSpecies/ConditionsSource(s)
Flash Point 146 °C (295 °F; 419 K)Closed cup[3][10][11][12]
Autoignition Temperature 460 °C (860 °F; 733 K)[3]
Explosive Limits 0.9% (Lower)[3]
Oral LD₅₀ 4390 - 8200 mg/kgRat[3][13]
Dermal LD₅₀ >38,000 mg/kgRat[3][13]
Carcinogenicity Not classifiable as to human carcinogenicity (Group D)EPA[2][3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons and the methyl protons of the ester groups.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, showing distinct signals for the carbonyl carbons, aromatic carbons, and methyl carbons.[1]

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentSource(s)
¹H NMR ~7.75mAromatic protons[14]
~3.88sMethyl protons (-OCH₃)[14]
¹³C NMR ~168.32Carbonyl carbon (C=O)[1]
~132.87Aromatic carbon (quaternary)[1]
~131.97, ~128.31Aromatic carbons (CH)[1]
~52.5Methyl carbon (-OCH₃)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound in Water

This protocol outlines a general procedure for the determination of this compound in water samples.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 500 mL water sample in a separatory funnel, add a suitable internal standard.

    • Extract the sample three times with 50 mL portions of dichloromethane.

    • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[11]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column, such as one coated with 5% phenyl-95% dimethylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

      • Injector Temperature: 260 °C.[15]

      • Oven Temperature Program: Initial temperature of 60 °C (hold for 1 min), then ramp at 20 °C/min to 280 °C (hold for 5 min).[15]

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis, monitoring characteristic ions of DMP (e.g., m/z 163, 194). Full scan mode can be used for qualitative identification.

High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound in Cosmetics

This protocol provides a general method for quantifying this compound in cosmetic products.

Methodology:

  • Sample Preparation (Ultrasonic Extraction):

    • Weigh a known amount of the cosmetic sample into a centrifuge tube.

    • Add a precise volume of methanol and extract the sample using an ultrasonic bath.

    • Centrifuge the mixture at high speed to separate the solid matrix.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[16]

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[16]

      • Mobile Phase: A gradient elution using methanol and water is typically employed.[16]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at 230 nm.[2][17]

      • Injection Volume: 20 µL.

Biological Pathways and Mechanisms

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in the body, primarily through hydrolysis.

metabolic_pathway DMP This compound (DMP) MMP Monomethyl Phthalate (MMP) DMP->MMP Hydrolysis (Esterases) PA Phthalic Acid MMP->PA Hydrolysis

Metabolic pathway of this compound.

The initial and primary metabolic step for this compound is the hydrolysis of one of its ester groups, catalyzed by non-specific esterases present in various tissues, to form Monomethyl Phthalate (MMP).[4] MMP can be further hydrolyzed to phthalic acid.[4]

Toxicological Signaling Pathways

Recent studies have indicated that this compound can exert toxic effects by modulating specific signaling pathways.

In zebrafish embryos, exposure to DMP has been shown to induce cardiovascular developmental toxicity by perturbing the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways.[18]

signaling_pathway cluster_dmp DMP Exposure cluster_cellular Cellular Response cluster_toxicity Toxicological Outcome DMP This compound MAPK MAPK Pathway Perturbation DMP->MAPK Ca_Signal Calcium Signaling Perturbation DMP->Ca_Signal Toxicity Cardiovascular Developmental Toxicity MAPK->Toxicity Ca_Signal->Toxicity

DMP-induced cardiotoxicity in zebrafish.

Computational studies suggest that this compound can act as an endocrine disruptor by binding to Sex Hormone-Binding Globulin (SHBG).[6][19] SHBG is a plasma protein that binds to and transports sex hormones like testosterone and estradiol.

endocrine_disruption DMP This compound SHBG Sex Hormone-Binding Globulin (SHBG) DMP->SHBG Binds to Disruption Disruption of Hormone Transport and Signaling SHBG->Disruption Hormones Sex Hormones (Testosterone, Estradiol) Hormones->SHBG Normally binds to

Endocrine disruption mechanism of DMP.

By binding to SHBG, DMP may compete with endogenous sex hormones, thereby altering their bioavailability and disrupting normal endocrine signaling.[6][19]

Conclusion

This technical guide provides a consolidated resource for professionals working with this compound. The summarized data in tabular format allows for quick reference, while the detailed experimental protocols offer practical guidance for analytical procedures. The visualization of metabolic and signaling pathways provides a conceptual framework for understanding the biological effects of DMP. Further research is warranted to fully elucidate the intricate mechanisms of its toxicity and to assess the long-term health implications of human exposure.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phthalate (DMP) is a diester of phthalic acid and methanol, belonging to the class of organic compounds known as phthalates. It is a colorless, oily liquid with a faint, slightly aromatic odor.[1][2] Historically, DMP has found applications as a plasticizer, particularly for cellulose-based polymers, and as an insect repellent.[3][4] In the pharmaceutical and drug development sector, a thorough understanding of its physical and chemical properties is crucial for formulation development, safety assessment, and ensuring product stability. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis process.

Physical Properties of this compound

The physical properties of a compound are fundamental to its behavior in various applications. These properties dictate its state at ambient conditions, its solubility in different media, and its volatility, among other characteristics. The key physical properties of this compound are summarized in the table below.

PropertyValueUnitsConditions
Molecular Formula C₁₀H₁₀O₄--
Molecular Weight 194.18 g/mol -
Appearance Colorless, oily liquid-Room Temperature
Odor Slight, aromatic--
Melting Point 2 - 6°C-
Boiling Point 282 - 284°Cat 1013 hPa
Density 1.19g/cm³at 20-25 °C
Solubility in Water ~4g/Lat 20 °C
Solubility in Organic Solvents Soluble-Ethanol, Chloroform, Acetone
Vapor Pressure 0.008 - 0.01hPa (mmHg)at 20 °C
Flash Point 146 - 150°CClosed Cup
Autoignition Temperature 460 - 555°C-
Refractive Index ~1.515-at 20 °C (n20/D)

Chemical Properties and Reactivity of this compound

The chemical properties of this compound govern its reactivity and stability under various conditions. Understanding these properties is essential for predicting its behavior in chemical reactions, its compatibility with other substances, and its degradation pathways.

PropertyDescription
Reactivity with Acids Reacts with acids, which can lead to the liberation of heat along with the formation of methanol and phthalic acid.[2]
Reactivity with Oxidizing Agents Strong oxidizing acids can cause a vigorous, exothermic reaction that may ignite the reaction products.[2]
Reactivity with Bases Interaction with caustic solutions (strong bases) generates heat.[2]
Hydrolysis Can undergo hydrolysis, particularly under acidic or basic conditions, to form monomethyl phthalate and subsequently phthalic acid and methanol.
Decomposition When heated to decomposition, it emits acrid smoke and irritating fumes, including carbon monoxide.[2]
Combustibility This compound is a combustible liquid.[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, referencing standard testing guidelines where applicable.

Melting Point Determination (OECD TG 102)

The melting point of this compound, which is near room temperature, can be determined using the capillary method.

  • Sample Preparation: A small amount of solidified this compound is introduced into a glass capillary tube, which is then sealed at one end.

  • Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a means of observing the sample is used.

  • Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a controlled rate.

  • Observation: The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. For a pure substance, this transition occurs over a narrow temperature range.

Boiling Point Determination (OECD TG 103)

The boiling point of this compound can be determined by distillation or using an ebulliometer.

  • Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle are assembled.

  • Procedure: The this compound sample is placed in the distillation flask. The apparatus is heated, and the liquid is brought to a boil.

  • Observation: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Density Determination (OECD TG 109)

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

  • Pycnometer Method:

    • The mass of a clean, dry pycnometer is determined.

    • The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

    • The mass of the filled pycnometer is measured at a controlled temperature.

    • The volume of the pycnometer is determined using a liquid of known density (e.g., water).

    • The density of the this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility in Water (OECD TG 105)

The flask method is a common procedure for determining the water solubility of a substance like this compound.

  • Procedure: An excess amount of this compound is added to a known volume of water in a flask.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • Separation: The undissolved this compound is separated from the aqueous solution by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Vapor Pressure Determination (OECD TG 104)

The vapor pressure of this compound can be determined using the vapor pressure balance method or the gas saturation method.

  • Gas Saturation Method:

    • A stream of inert gas (e.g., nitrogen) is passed through or over the surface of the this compound sample at a known, constant flow rate and temperature.

    • The gas becomes saturated with the vapor of the substance.

    • The amount of vaporized substance is determined by trapping it and measuring its mass or by analyzing the gas stream.

    • The vapor pressure is calculated from the amount of vaporized substance and the volume of the gas that has passed through.

Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of combustible liquids like this compound.[6]

  • Apparatus: A Pensky-Martens closed-cup tester, consisting of a test cup with a lid, a stirring device, a heat source, and an ignition source, is used.

  • Procedure: The this compound sample is placed in the test cup and heated at a slow, constant rate with continuous stirring.

  • Ignition Test: At specified temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Autoignition Temperature Determination (ASTM E659)

This method determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[3]

  • Apparatus: A uniformly heated, closed vessel (e.g., a flask) is used.

  • Procedure: A small, measured amount of the this compound sample is injected into the heated flask.

  • Observation: The temperature of the flask is varied, and the lowest temperature at which ignition (a flame or explosion) is observed is recorded as the autoignition temperature.

Refractive Index Determination

The refractive index of this compound can be measured using a refractometer.

  • Apparatus: An Abbe refractometer or a digital refractometer is used.

  • Procedure: A small drop of the this compound sample is placed on the prism of the refractometer.

  • Measurement: The instrument is calibrated, and the refractive index is read directly from the scale or digital display at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Synthesis of this compound

This compound is commercially synthesized via the esterification of phthalic anhydride with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The general workflow for this synthesis is depicted below.

Synthesis_of_Dimethyl_Phthalate PhthalicAnhydride Phthalic Anhydride Reactor Reactor PhthalicAnhydride->Reactor Methanol Methanol Methanol->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor ReactionMixture Reaction Mixture Reactor->ReactionMixture Esterification Neutralization Neutralization (e.g., with Na₂CO₃) ReactionMixture->Neutralization Washing Washing (with water) Neutralization->Washing Distillation Vacuum Distillation Washing->Distillation Waste Aqueous Waste Washing->Waste DMP_Product This compound (Product) Distillation->DMP_Product Purification Byproducts Byproducts (Water, excess Methanol) Distillation->Byproducts

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physical and chemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a basis for laboratory investigations. A comprehensive understanding of these properties is indispensable for the safe and effective use of this compound in research, development, and various industrial applications. The provided synthesis workflow further elucidates the manufacturing process of this important chemical compound.

References

An In-Depth Technical Guide to the Solubility of Dimethyl Phthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl Phthalate (DMP), a widely used organic compound. Understanding the solubility of DMP is critical for its application as a plasticizer, a solvent in formulations, and its use in various industrial and pharmaceutical processes, including the manufacturing of enteric coatings for medicines and as an insect repellent. This document details its solubility in a range of common organic solvents, provides a robust experimental protocol for solubility determination, and visualizes key processes related to its analysis and metabolism.

Solubility Profile of this compound

This compound is a colorless, oily liquid known for its high solubility in many organic solvents, a property attributable to its chemical structure which features a nonpolar aromatic ring and two polar carboxylate ester groups.[1] Conversely, it is only poorly soluble in water and non-polar aliphatic hydrocarbons.[2][3] Its broad miscibility is a key factor in its diverse applications.[2]

The following table summarizes the available quantitative and qualitative solubility data for DMP in several common organic solvents.

Solvent CategoryOrganic SolventTemperatureSolubility / MiscibilityReference
Alcohols EthanolRoom TemperatureMiscible[2]
MethanolNot SpecifiedSoluble[2]
Ethers Diethyl EtherRoom TemperatureMiscible[2]
Ketones AcetoneRoom TemperatureSoluble[2]
Chlorinated Solvents ChloroformRoom TemperatureMiscible / Soluble[2]
Carbon TetrachlorideRoom TemperatureSlightly Soluble[2]
Aromatic Hydrocarbons BenzeneRoom TemperatureSoluble[2]
Aliphatic Hydrocarbons Petroleum EtherRoom TemperaturePractically Insoluble[2][4]
Paraffin HydrocarbonsRoom TemperatureInsoluble[2]
n-HexaneRoom TemperatureSlightly Soluble[2]
Oils Mineral Oil20 °C0.34 g / 100 g[2][4]

Note: "Miscible" indicates that the substances mix in all proportions to form a homogeneous solution. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

The data indicates that DMP exhibits high solubility in polar aprotic solvents like acetone, alcohols such as ethanol and methanol, and common chlorinated and aromatic hydrocarbons.[2] Its solubility is limited in non-polar aliphatic hydrocarbons like hexane and paraffin hydrocarbons.[2][4]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general protocol, based on the equilibrium shake-flask method, can be adapted. This method involves creating a saturated solution and subsequently determining the solute's concentration.[2]

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • Analytical balance

  • Glass vials with chemically resistant screw caps

  • Constant temperature orbital shaker, water bath, or magnetic stirrer with hot plate

  • Calibrated thermometers

  • Syringes

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID).

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed with undissolved solute remaining. b. Accurately add a known volume or mass of the desired organic solvent to the vial.[2] c. Securely cap the vial to prevent any solvent evaporation during the experiment.[2]

  • Equilibration: a. Place the vial in a constant temperature bath or shaker set to the desired experimental temperature.[2] b. Agitate the mixture vigorously for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved phases.[2] The required time can vary based on the solvent and temperature.

  • Sample Withdrawal and Filtration: a. Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for several hours to permit the excess DMP to settle.[2] b. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. It is critical to avoid disturbing the undissolved layer.[2] c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is essential to remove any suspended microparticles, which would otherwise lead to an overestimation of solubility.[2]

  • Sample Analysis: a. Dilute the filtered saturated solution with a known volume of fresh solvent to a concentration that falls within the linear dynamic range of the analytical instrument.[2] b. Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or GC) to accurately determine the concentration of DMP.[2]

Calculation of Solubility: a. Using the concentration of the diluted sample and the known dilution factor, calculate the concentration of DMP in the original, undiluted saturated solution.[2] b. Express the final solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).[2]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the primary metabolic pathway of this compound.

G prep 1. Preparation of Saturated Solution (Excess DMP + Solvent in Vial) equil 2. Equilibration (Agitation at Constant Temperature for 24-48h) prep->equil settle 3. Settling (Allow excess solute to sediment) equil->settle filter 4. Filtration (Withdraw supernatant and pass through syringe filter) settle->filter dilute 5. Dilution (Dilute filtrate to known concentration) filter->dilute analyze 6. Analysis (Determine concentration via calibrated HPLC or GC) dilute->analyze calculate 7. Calculation (Calculate original concentration from dilution factor) analyze->calculate

Caption: General workflow for the experimental determination of solubility.

G DMP This compound (DMP) MMP Monomethyl Phthalate (MMP) DMP->MMP Hydrolysis (Esterase) PA Phthalic Acid (PA) MMP->PA Hydrolysis (Esterase)

Caption: Primary metabolic pathway of this compound via hydrolysis.

Metabolic Pathway

In biological systems, this compound primarily undergoes a Phase I biotransformation.[2] The principal metabolic pathway is hydrolysis, catalyzed by esterase enzymes found in the liver and intestinal mucosa.[2] This two-step process first converts DMP to its monoester, Monomethyl Phthalate (MMP).[2][3] MMP can then be further hydrolyzed to Phthalic Acid before excretion.[2][3] For low molecular weight phthalates like DMP, the monoester is the primary form excreted.[2]

References

Dimethyl Phthalate and Endocrine Disruption: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl Phthalate (DMP), a low molecular weight phthalate ester, is utilized in a variety of consumer and industrial products. While often considered less potent than its longer-chain counterparts, emerging evidence indicates that DMP can act as an endocrine-disrupting chemical (EDC), posing potential risks to reproductive health. This technical guide provides an in-depth analysis of the current understanding of the mechanisms through which DMP exerts its endocrine-disrupting effects. It summarizes key in vivo and in vitro findings, details experimental methodologies, and presents signaling pathways and logical relationships through structured data and visualizations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the toxicological profile of DMP and other phthalates.

Introduction to this compound as an Endocrine Disruptor

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] this compound (DMP) is a short-chain phthalate found in consumer products such as cosmetics, personal care items, and as a solvent or adhesive component.[1] Due to their widespread use and non-covalent bonding to polymer matrices, phthalates can leach into the environment, leading to ubiquitous human exposure.[2][3]

Endocrine-disrupting chemicals interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[2][4][5] While much of the research on phthalate-induced endocrine disruption has focused on compounds like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), DMP is also recognized as a compound of concern.[3] Theoretical studies have suggested that DMP poses a reproductive toxicity risk through its interaction with the hypothalamic-pituitary-gonadal (HPG) axis.[6][7]

Core Mechanisms of this compound-Induced Endocrine Disruption

The primary metabolite of DMP, monomethyl phthalate (MMP), is the main bioactive compound following in vivo hydrolysis.[8] Unlike some other phthalates, DMP and MMP exhibit weak to no direct interaction with nuclear receptors such as the estrogen receptors (ERα and ERβ) and the androgen receptor (AR).[9] This suggests that the endocrine-disrupting effects of DMP are likely mediated through alternative or indirect pathways.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is a critical regulatory system for reproductive function.[3] Emerging evidence points to the HPG axis as a primary target for DMP's endocrine-disrupting activity.[6][10]

In a key in vivo study, prolonged exposure of female C57 mice to DMP resulted in significant alterations in serum sex hormone levels, indicating a disruption of the pituitary-ovary axis.[10][11][12] Specifically, a decrease in follicle-stimulating hormone (FSH) and an increase in luteinizing hormone (LH) and estradiol (E2) were observed.[11][12] It is hypothesized that DMP may exert a dual effect on the pituitary-ovarian axis, potentially stimulating the pituitary's production of LH while inhibiting steroidogenesis in the granulosa cells, leading to a compensatory response.[12]

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HPG_Axis_Disruption cluster_feedback Negative Feedback Loop Disruption Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary FSH (-) / LH (+) Ovary->Pituitary E2 (+) Ovary->Pituitary Hormones Estradiol (E2) Apoptosis Granulosa Cell Apoptosis Ovary->Apoptosis Induces DMP This compound (DMP) DMP->Pituitary Disrupts Signaling DMP->Ovary Direct Effect?

DMP's disruptive effect on the HPG axis in females.
Induction of Apoptosis in Ovarian Granulosa Cells

A significant finding from in vivo studies is the induction of apoptosis in ovarian granulosa cells following DMP exposure.[11] This programmed cell death can lead to follicular atresia and may be a direct or indirect consequence of DMP's effects.[11] One proposed mechanism is the disruption of granulosa cell mitochondria.[11] The decrease in FSH secretion observed with DMP exposure could also contribute to follicular apoptosis.[11]

dot

Granulosa_Cell_Apoptosis DMP This compound (DMP) Mitochondria Mitochondrial Disruption DMP->Mitochondria Direct/Indirect Effect ROS Reactive Oxygen Species (ROS) (Hypothesized) Mitochondria->ROS Caspase Caspase Activation (Hypothesized) ROS->Caspase Apoptosis Granulosa Cell Apoptosis Caspase->Apoptosis FSH Decreased FSH FSH->Apoptosis Contributes to

Proposed pathway for DMP-induced granulosa cell apoptosis.
Effects on Steroidogenesis

While direct inhibition of steroidogenic enzymes by DMP is not as well-documented as for other phthalates, some in vitro evidence suggests an impact on steroid hormone balance. A study utilizing the H295R human adrenocortical carcinoma cell line, a model for steroidogenesis, showed that exposure to DMP can significantly increase the estradiol to testosterone (E2/T) ratio.[13] This suggests that DMP may modulate the activity of enzymes involved in the steroidogenic pathway, such as aromatase (CYP19A1).

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the endocrine-disrupting effects of DMP.

Table 1: Effects of DMP on Serum Sex Hormone Levels in Female C57 Mice (40-day exposure) [11]

Treatment Group (g/kg bw/day)Estradiol (pmol/L)Follicle-Stimulating Hormone (mIU/mL)Luteinizing Hormone (pg/mL)
Control (0)198.45 ± 4.21145.23 ± 7.544876.34 ± 254.78
0.5210.14 ± 3.56139.87 ± 6.984998.23 ± 301.56
1205.78 ± 5.12132.45 ± 7.115012.45 ± 312.87
2201.34 ± 4.87126.35 ± 8.465192.87 ± 362.02
*Statistically significant difference from control (P < 0.05). Data are presented as mean ± SD.

Table 2: Effects of DMP on Ovarian Granulosa Cell Apoptosis in Female C57 Mice [11]

Treatment Group (g/kg bw/day)Apoptosis Rate (%) - 20 DaysApoptosis Rate (%) - 40 Days
Control (0)1.43 ± 0.0514.45 ± 0.89
0.50.88 ± 0.0712.67 ± 1.06
11.57 ± 0.0517.31 ± 1.61
21.60 ± 0.1716.18 ± 0.81
Statistically significant difference from control (P < 0.05). Data are presented as mean ± SD.

Experimental Protocols

In Vivo Study of DMP Effects on Female C57 Mice[11]
  • Animal Model: 40 female C57 mice were divided into 8 groups (4 dose levels, 2 time points).

  • Dosing: Mice were administered DMP by oral gavage at doses of 0, 0.5, 1, and 2 g/kg body weight/day, mixed with corn oil.

  • Duration: The experiment was conducted for two durations: 20 days and 40 days.

  • Hormone Analysis: At the end of the exposure periods, blood samples were collected, and serum levels of progesterone, estradiol, follicle-stimulating hormone, and luteinizing hormone were measured.

  • Apoptosis Assay: Ovarian granulosa cells were isolated, and the rate of apoptosis was determined using propidium iodide (PI) nuclear staining and flow cytometry.

  • Statistical Analysis: One-way analysis of variance (ANOVA) followed by post hoc tests were used to determine statistical significance.

dot

Experimental_Workflow Start Start: 40 Female C57 Mice Grouping Divide into 8 Groups (4 doses x 2 durations) Start->Grouping Dosing Oral Gavage with DMP (0, 0.5, 1, 2 g/kg/day) Grouping->Dosing Duration20 20-Day Exposure Dosing->Duration20 Duration40 40-Day Exposure Dosing->Duration40 Sacrifice20 Sacrifice & Sample Collection Duration20->Sacrifice20 Sacrifice40 Sacrifice & Sample Collection Duration40->Sacrifice40 Analysis20 Hormone Analysis Apoptosis Assay Sacrifice20->Analysis20 Analysis40 Hormone Analysis Apoptosis Assay Sacrifice40->Analysis40 End End: Data Analysis Analysis20->End Analysis40->End

Workflow for the in vivo study of DMP in female mice.

Discussion and Future Directions

The available evidence indicates that this compound acts as an endocrine disruptor, primarily by affecting the hypothalamic-pituitary-gonadal axis. The observed hormonal imbalances and induction of apoptosis in ovarian granulosa cells in female mice highlight its potential to impair reproductive function. However, the precise molecular initiating events and the downstream signaling cascades remain to be fully elucidated for DMP.

Future research should focus on:

  • Investigating the direct targets of DMP and its metabolite, MMP, within the hypothalamus and pituitary. This will help to clarify the mechanism behind the observed changes in FSH and LH.

  • Elucidating the specific signaling pathways involved in DMP-induced granulosa cell apoptosis. Studies should examine the role of mitochondrial-dependent and -independent pathways, including the involvement of Bcl-2 family proteins and caspases.

  • Characterizing the effects of DMP on steroidogenic enzyme expression and activity in gonadal cells. This will provide a clearer picture of how DMP influences sex hormone production.

  • Conducting further in vivo studies in both male and female models to better understand the full spectrum of DMP's endocrine-disrupting effects and to establish no-observed-adverse-effect levels (NOAELs) for sensitive endpoints.

Conclusion

This compound, while considered a less potent endocrine disruptor than other phthalates, demonstrates the ability to interfere with the endocrine system, particularly the female reproductive axis. Its mechanism of action appears to be distinct from that of many other phthalates, with a more pronounced effect on the HPG axis rather than direct receptor-mediated actions. The findings summarized in this guide underscore the need for continued research to fully characterize the endocrine-disrupting properties of DMP and to inform risk assessments for human health.

References

genotoxicity and mutagenicity studies of Dimethyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Dimethyl Phthalate

Executive Summary

This compound (DMP), a widely used plasticizer, has been the subject of numerous genotoxicity and mutagenicity studies. The collective evidence presents a complex and somewhat equivocal profile. In bacterial systems, DMP has demonstrated mutagenic activity, particularly in Salmonella typhimurium strain TA100, but this effect is notably negated in the presence of metabolic activation (S9 mix). In vitro mammalian cell assays have yielded mixed results; while DMP tested positive in mouse lymphoma assays with metabolic activation and for sister chromatid exchange in hamster cells, it was negative for chromosomal aberrations in the same hamster cells and in human leukocyte cultures. In vivo studies, such as the micronucleus test in mice, have shown some evidence of clastogenic effects. DNA damage has also been observed in non-mammalian systems using the comet assay. Overall, while there is evidence of genotoxic potential under specific in vitro conditions, the data suggests that DMP is unlikely to be a potent genotoxic agent in vivo, largely due to rapid metabolism into non-mutagenic compounds.[1][2][3]

Bacterial Reverse Mutation Assays (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. For DMP, the results are consistently positive in Salmonella typhimurium strain TA100 without metabolic activation, indicating it can cause base-pair substitution mutations.[1][2][3] However, this mutagenic activity is eliminated in the presence of a liver S9 fraction, which contains metabolic enzymes.[1][2] This is because S9-associated esterases hydrolyze DMP into its non-mutagenic monoester, monomethyl phthalate (MMP), and methanol.[1][2][4]

Data Presentation: Ames Test Results for this compound
Test SystemStrainMetabolic Activation (S9)Concentration/DoseResultReference
Salmonella typhimuriumTA100AbsentDose-dependentPositive, dose-related increase in revertants[1][2]
Salmonella typhimuriumTA100PresentNot specifiedNegative[1][2][3]
Salmonella typhimuriumTA98Absent or PresentNot specifiedNegative[1][2]
Salmonella typhimuriumTA1535AbsentNot specifiedEquivocal/Positive in some tests[3]
Salmonella typhimuriumTA1537Not specifiedNot specifiedNegative[3]
Liquid Suspension AssayS. typhimurium TA100Absent5 to 10 mg/mLWeakly Positive[5]
Experimental Protocol: Ames Test (Pre-incubation Method)
  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA100, TA98) are grown overnight in nutrient broth to reach a specific cell density.

  • Metabolic Activation: A rat liver homogenate (S9 fraction), induced by Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone, is prepared and mixed with a cofactor solution (NADP, G6P) to create the S9 mix.

  • Test Compound Preparation: DMP is dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). A series of dilutions are prepared.

  • Pre-incubation: In a test tube, the bacterial culture (0.1 mL) is mixed with the DMP solution (0.05 mL) and either 0.5 mL of phosphate buffer (for tests without S9) or the S9 mix (for tests with S9). This mixture is incubated at 37°C for a short period (e.g., 20-30 minutes) with shaking.[6]

  • Plating: Molten top agar (2 mL) containing a trace amount of histidine and biotin is added to the incubation tube. The contents are briefly mixed and poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the solvent control, typically a two-fold or greater increase.

Visualization of Experimental Workflow and Metabolic Influence

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_culture Culturing & Scoring Bact 1. Grow Bacterial Culture (e.g., TA100) Mix_NoS9 4a. Pre-incubate: Bacteria + DMP + Buffer Bact->Mix_NoS9 Mix_S9 4b. Pre-incubate: Bacteria + DMP + S9 Mix Bact->Mix_S9 DMP 2. Prepare DMP Concentrations DMP->Mix_NoS9 DMP->Mix_S9 S9_Prep 3. Prepare S9 Mix (for +S9 condition) S9_Prep->Mix_S9 Plate_NoS9 5a. Plate on Minimal Agar Mix_NoS9->Plate_NoS9 Plate_S9 5b. Plate on Minimal Agar Mix_S9->Plate_S9 Incubate 6. Incubate (37°C, 48-72h) Plate_NoS9->Incubate Plate_S9->Incubate Count 7. Count Revertant Colonies Incubate->Count

Caption: Workflow for the Ames Pre-incubation Test.

DMP_Metabolism_Genotoxicity DMP This compound (DMP) Mutation Base-Pair Substitution (Mutagenesis) DMP->Mutation - S9 activation S9 S9 Mix (Liver Esterases) DMP->S9 DNA Bacterial DNA (S. typhimurium TA100) Mutation->DNA causes MMP Monomethyl Phthalate (MMP) + Methanol S9->MMP hydrolyzes to NoMutation No Mutagenic Effect MMP->NoMutation results in NoMutation->DNA no effect on

Caption: Influence of S9 Metabolism on DMP Mutagenicity.

In Vitro Mammalian Cell Assays

The evidence for DMP's genotoxicity in mammalian cells is varied. Positive results have been noted for sister chromatid exchange and in the mouse lymphoma assay, while tests for larger-scale chromosomal aberrations have generally been negative.

Data Presentation: In Vitro Mammalian Genotoxicity of DMP
Assay TypeTest SystemMetabolic Activation (S9)ResultReference
Chromosome AberrationChinese Hamster CellsNot specifiedNegative
Chromosome AberrationHuman Leukocyte CulturesNot specifiedNegative for chromatid aberrations
Sister Chromatid Exchange (SCE)Chinese Hamster CellsNot specifiedPositive
Mouse Lymphoma AssayL5178Y cellsPresentPositive
Experimental Protocol: Chromosome Aberration Test
  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured in appropriate media until they are actively dividing.[7][8]

  • Exposure: The cells are treated with various concentrations of DMP, with and without an S9 metabolic activation system, for a defined period (e.g., 3-6 hours). A solvent control (e.g., DMSO) and a positive control are included.[9]

  • Recovery and Harvest: After exposure, the treatment medium is removed, cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colchicine or colcemid) is added for the final 1-3 hours to arrest cells in the metaphase stage of mitosis.

  • Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed using a methanol/acetic acid solution. The fixed cell suspension is dropped onto clean microscope slides and air-dried.

  • Staining and Analysis: Slides are stained (e.g., with Giemsa) and at least 100 well-spread metaphases per concentration are analyzed under a microscope for structural aberrations (e.g., breaks, gaps, deletions, translocations) and numerical aberrations (polyploidy).

  • Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Visualization of Chromosome Aberration Test Workflow

Chromosome_Aberration_Workflow A 1. Culture Mammalian Cells (e.g., CHO, Lymphocytes) B 2. Treat Cells with DMP (+/- S9 Activation) A->B C 3. Add Metaphase Arresting Agent (e.g., Colcemid) B->C D 4. Harvest Cells C->D E 5. Hypotonic Treatment D->E F 6. Fix Cells (Methanol:Acetic Acid) E->F G 7. Prepare Microscope Slides F->G H 8. Stain Chromosomes (e.g., Giemsa) G->H I 9. Microscopic Analysis of Metaphase Spreads H->I J 10. Score for Structural and Numerical Aberrations I->J Micronucleus_Test_Workflow A 1. Administer DMP to Mice (e.g., IP Injection) B 2. Wait for Appropriate Time (e.g., 24h) A->B C 3. Euthanize and Collect Bone Marrow from Femurs B->C D 4. Prepare Cell Suspension C->D E 5. Create Smears on Microscope Slides D->E F 6. Stain Slides (e.g., Giemsa) E->F G 7. Microscopic Analysis F->G H 8. Score Micronucleated PCEs and PCE/NCE Ratio G->H Comet_Assay_Workflow cluster_prep Cell Preparation cluster_process Processing cluster_analysis Analysis A 1. Obtain Single Cell Suspension B 2. Mix Cells with Low-Melt Agarose A->B C 3. Layer onto Microscope Slide B->C D 4. Cell Lysis (High Salt, Detergent) C->D E 5. DNA Unwinding (Alkaline Buffer, pH>13) D->E F 6. Electrophoresis E->F G 7. Neutralize and Stain DNA F->G H 8. Fluorescence Microscopy G->H I 9. Quantify 'Comet' (e.g., Tail Moment) H->I

References

The Environmental Odyssey of Dimethyl Phthalate: A Technical Guide to its Fate and Transport in Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the environmental journey of Dimethyl Phthalate (DMP), a widely used industrial chemical, has been released. This in-depth whitepaper offers critical insights for researchers, scientists, and drug development professionals, providing a thorough examination of DMP's behavior in various ecosystems. The guide meticulously outlines its degradation pathways, partitioning characteristics, and the experimental methodologies used to assess its environmental impact.

This compound (C₁₀H₁₀O₄), a colorless oily liquid, is extensively used as a plasticizer, in cosmetic formulations, and as an insect repellent.[1][2][3][4] Its widespread application leads to its inevitable release into the environment, raising concerns about its potential effects on ecosystems and human health.[1][4] Understanding the environmental fate and transport of DMP is paramount for predicting its persistence, potential for bioaccumulation, and overall ecological risk.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of DMP is governed by its physicochemical properties, which dictate its distribution among air, water, soil, and biota.[5] With a molecular weight of 194.19 g/mol , a water solubility of around 4,500 mg/L, and a log octanol-water partition coefficient (log Kow) of approximately 1.60, DMP is considered to be relatively water-soluble and has a low potential for bioaccumulation in comparison to other longer-chain phthalates.[2][6][7] Its vapor pressure of 4.19 × 10⁻³ mmHg at 25°C suggests a moderate potential for volatilization from water and soil surfaces.[8]

Fugacity models, which predict the partitioning of chemicals between different environmental compartments, indicate that DMP is likely to be distributed across water, soil, and to a lesser extent, air.[9][10][11] In aquatic systems, a portion of DMP can adsorb to suspended solids and sediment.[12] Similarly, in terrestrial environments, its mobility in soil is influenced by the organic carbon content, with higher organic matter leading to increased sorption.[13]

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₄[8]
Molecular Weight194.19 g/mol [8]
Water Solubility~4,500 mg/L at 25°C[7]
Vapor Pressure4.19 × 10⁻³ mmHg at 25°C[8]
Log K_ow_ (Octanol-Water Partition Coefficient)~1.60[2]
Henry's Law ConstantLow (specific values vary)[5]

Degradation Pathways: Biotic and Abiotic Transformations

The persistence of DMP in the environment is largely determined by the rates of various degradation processes. These can be broadly categorized as biotic (biodegradation) and abiotic (photodegradation, hydrolysis, and oxidation).

Biotic Degradation

Biodegradation is a primary mechanism for the removal of DMP from soil and aquatic environments.[14] A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade DMP under both aerobic and anaerobic conditions.[2][3][6][15][16][17][18][19][20]

Under aerobic conditions , the primary degradation pathway involves the sequential hydrolysis of the two methyl ester linkages. This process is initiated by esterase enzymes, leading to the formation of monomethyl phthalate (MMP) and then phthalic acid (PA).[6][8][9][16][18][20][21] The aromatic ring of phthalic acid is subsequently cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways and are ultimately mineralized to carbon dioxide and water.[6][21]

Aerobic_Degradation_of_DMP DMP This compound (DMP) MMP Monomethyl Phthalate (MMP) DMP->MMP Esterase PA Phthalic Acid (PA) MMP->PA Esterase Intermediates Ring Cleavage Intermediates PA->Intermediates Dioxygenase Mineralization CO₂ + H₂O Intermediates->Mineralization

Aerobic biodegradation pathway of this compound.

Under anaerobic conditions , the degradation of DMP also proceeds through the initial hydrolysis to MMP and PA.[15] Subsequently, the phthalate ring is dearomatized and further converted to methane and carbon dioxide by a consortium of anaerobic microorganisms.[15]

Abiotic Degradation

Abiotic processes also contribute to the transformation of DMP in the environment, particularly in the atmosphere and sunlit surface waters.

Photodegradation occurs when DMP absorbs ultraviolet (UV) radiation, leading to its chemical alteration.[22] In the atmosphere, DMP can react with hydroxyl radicals (•OH), with an estimated half-life of around 28 days.[12] In aquatic systems, direct photolysis is relatively slow, but indirect photolysis, mediated by sensitizers or in the presence of substances like hydrogen peroxide (H₂O₂) or titanium dioxide (TiO₂), can significantly enhance the degradation rate.[3][22][23][24][25][26][27][28][29][30] The reaction with hydroxyl radicals is a major mechanism, leading to hydroxylation of the aromatic ring and oxidation of the aliphatic side chains.[24][25]

Hydrolysis , the reaction with water, is a slow process for DMP under neutral environmental conditions, with an estimated half-life of about 3.2 years.[12][25] The rate of hydrolysis is pH-dependent and increases under acidic or alkaline conditions.

Table 2: Environmental Fate Parameters of this compound

ParameterMediumValue/CommentReference
Half-life (t₁/₂)
Aerobic BiodegradationSoil15 to 123 days[12]
Freshwater8 days (primary degradation)[6]
Anaerobic BiodegradationSediment/SludgeSlower than aerobic, proceeds via MMP and PA[15]
Photodegradation (Atmospheric)Air~28 days (reaction with •OH)[12]
Photolysis (Direct)Surface Water~5 months[12]
Hydrolysis (Neutral pH)Water~3.2 years[12][25]
Sorption
Soil Organic Carbon-Water Partitioning Coefficient (K_oc_)Soil/SedimentVaries with organic matter content[13]
Bioaccumulation
Bioconcentration Factor (BCF)FishLow (e.g., 57 in bluegill sunfish)[15]

Experimental Protocols for Environmental Fate Assessment

To accurately assess the environmental fate and transport of DMP, standardized experimental protocols are employed. These methods allow for the determination of key parameters such as degradation rates, partition coefficients, and bioaccumulation potential.

Biodegradation in Soil: A Microcosm Study

Objective: To determine the rate and pathway of DMP biodegradation in a specific soil type.

Methodology:

  • Soil Collection and Characterization: Collect soil from the area of interest. Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Microcosm Setup: Distribute a known mass of sieved soil (e.g., 50 g) into multiple sterile glass containers (microcosms).

  • DMP Spiking: Prepare a stock solution of DMP in a suitable solvent (e.g., acetone). Spike the soil samples to achieve the desired initial concentration of DMP, ensuring the solvent evaporates completely.

  • Incubation: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity). Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Include sterile control microcosms (e.g., autoclaved or treated with a biocide) to assess abiotic degradation.

  • Sampling: At predetermined time intervals, sacrifice replicate microcosms from both the test and control groups.

  • Extraction: Extract DMP and its potential metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile or a mixture of acetone and hexane) and extraction technique (e.g., sonication or accelerated solvent extraction).[12][31]

  • Analysis: Quantify the concentration of DMP and its metabolites in the extracts using analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[1][12][31][32][33]

  • Data Analysis: Plot the concentration of DMP over time to determine the degradation kinetics and calculate the half-life (DT₅₀). Identify and quantify metabolites to elucidate the degradation pathway.

Soil_Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Microcosm_Setup Microcosm Setup Soil_Collection->Microcosm_Setup DMP_Spiking DMP Spiking Microcosm_Setup->DMP_Spiking Incubation Controlled Incubation DMP_Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Half-life, Pathways) Analysis->Data_Analysis

Experimental workflow for a soil biodegradation study.
Soil-Water Partition Coefficient (Kd) Determination

Objective: To quantify the partitioning of DMP between the solid (soil) and aqueous phases.

Methodology (based on OECD Guideline 106): [29][34]

  • Soil and Solution Preparation: Use characterized soil and a relevant aqueous solution (e.g., 0.01 M CaCl₂ to maintain ionic strength).

  • Batch Equilibrium: Add a known mass of soil to a series of centrifuge tubes. Add a known volume of the aqueous solution containing DMP at various concentrations.

  • Equilibration: Shake the tubes at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the tubes to separate the solid and aqueous phases.

  • Analysis: Measure the concentration of DMP in the aqueous phase. The amount of DMP sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Calculation: The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration of DMP in the soil (Cs) to the concentration in the water (Cw) at equilibrium. The organic carbon-normalized partition coefficient (Koc) can be calculated by dividing Kd by the fraction of organic carbon in the soil.

Bioconcentration Factor (BCF) in Fish

Objective: To determine the potential for DMP to accumulate in aquatic organisms from the surrounding water.

Methodology (based on OECD Guideline 305): [10][20][27][35]

  • Test Organism: Select a suitable fish species (e.g., rainbow trout or zebrafish).

  • Exposure (Uptake) Phase: Expose the fish to a constant, sublethal concentration of DMP in a flow-through system for a specified period (e.g., 28 days) or until a steady-state concentration in the fish tissue is reached.

  • Depuration (Elimination) Phase: Transfer the fish to clean, DMP-free water and monitor the decline of the DMP concentration in their tissues over time.

  • Sampling and Analysis: At intervals during both phases, sample fish and analyze the whole body or specific tissues for DMP concentration.

  • Calculation: The Bioconcentration Factor (BCF) can be calculated as the ratio of the DMP concentration in the fish (Cf) to the concentration in the water (Cw) at steady state. Alternatively, a kinetic BCF can be calculated from the uptake and depuration rate constants.

Conclusion

This compound is a mobile and relatively non-persistent chemical in the environment, primarily due to microbial degradation. Its low log Kow suggests a limited potential for bioaccumulation. However, its continuous release into the environment necessitates a thorough understanding of its fate and transport to effectively manage potential ecological risks. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform robust environmental risk assessments for DMP and other similar chemicals. Future research should continue to focus on the degradation pathways under various environmental conditions and the potential for mixture toxicity with other co-occurring pollutants.

References

Biodegradation of Dimethyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of Dimethyl Phthalate (DMP) in soil and water environments. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the environmental fate of this compound. The guide details the microbial breakdown of DMP, including the key microorganisms, enzymatic processes, and resulting metabolites. Furthermore, it offers detailed experimental protocols for studying DMP biodegradation and presents quantitative data in a clear, tabular format. Visual diagrams of the metabolic pathways and experimental workflows are provided to enhance understanding.

Introduction to this compound and its Environmental Significance

This compound (DMP) is a widely used plasticizer, solvent, and additive in a variety of industrial and consumer products. Its extensive use has led to its ubiquitous presence in the environment, including soil and water systems. Due to its potential endocrine-disrupting properties and toxicity to various organisms, the environmental fate of DMP is a significant concern. Biodegradation by microorganisms represents a primary mechanism for the removal of DMP from contaminated environments. Understanding these biodegradation pathways is crucial for developing effective bioremediation strategies.

Biodegradation Pathways of this compound

The microbial degradation of DMP in both soil and water primarily proceeds through a two-step hydrolysis of the ester bonds, followed by the breakdown of the aromatic ring.

Step 1: Hydrolysis to Monomethyl Phthalate (MMP)

The initial step in the biodegradation of DMP is the hydrolysis of one of its two methyl ester linkages by a class of enzymes known as esterases or phthalate ester hydrolases. This reaction yields monomethyl phthalate (MMP) and methanol.[1][2] This is a critical step as MMP is often found to be more toxic than the parent DMP compound.[3]

Step 2: Hydrolysis to Phthalic Acid (PA)

The intermediate, MMP, is further hydrolyzed by the same or a different esterase, cleaving the remaining methyl ester bond to form phthalic acid (PA) and another molecule of methanol.[1][2] Phthalic acid is a key central intermediate in the degradation of many phthalate esters.

Step 3: Aromatic Ring Cleavage

Following the formation of phthalic acid, the aromatic ring is cleaved by dioxygenase enzymes. This process typically involves the formation of protocatechuic acid, which is then further metabolized through either ortho- or meta-cleavage pathways, ultimately leading to intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA, which can be utilized by the microorganisms for energy and cell growth.[4][5] The complete mineralization of DMP results in the formation of carbon dioxide and water.

A variety of microorganisms have been identified as capable of degrading DMP in both soil and aquatic environments. These include bacteria from genera such as Pseudomonas, Bacillus, Rhodococcus, Gordonia, and Sphingomonas, as well as fungi like Aspergillus and Fusarium.[3][4][6][7]

Below is a diagram illustrating the primary biodegradation pathway of this compound.

DMP_Biodegradation DMP This compound (C₁₀H₁₀O₄) MMP Monomethyl Phthalate (C₉H₈O₄) DMP->MMP Esterase + H₂O - CH₃OH PA Phthalic Acid (C₈H₆O₄) MMP->PA Esterase + H₂O - CH₃OH RingCleavage Ring Cleavage Products PA->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Mineralization CO₂ + H₂O TCA->Mineralization

Figure 1: Primary biodegradation pathway of this compound.

Quantitative Data on DMP Biodegradation

The rate of DMP biodegradation is influenced by various environmental factors, including temperature, pH, initial DMP concentration, and the presence of other nutrients. The following tables summarize quantitative data from various studies on DMP degradation.

Table 1: DMP Degradation Rates by Different Microorganisms

MicroorganismEnvironmentInitial DMP Conc. (mg/L)Degradation RateReference
Micrococcus sp. KS2Wastewater289.1999.67% degradation[8]
Gordonia sp.Batch System1000Complete degradation within 96 h[3]
Bacillus thuringiensisSoil40099% degradation[4]
Rhodococcus sp. L4Activated Sludge≤ 450Half-life of 1.30 days[7]
Cyanothece sp. PCC7822Freshwater50Complete degradation at 30°C and 35°C after 96h[3]
Pseudomonas sp. QDF12Frozen Soil1000Half-life of 9.8 h at 15.0 °C[9]

Table 2: Optimal Conditions for DMP Biodegradation

MicroorganismOptimal pHOptimal Temperature (°C)Reference
Micrococcus sp. KS27.0531.5[8]
Rhodococcus sp. L47.0 - 8.030 - 37[7]
Cyanothece sp. PCC78229.030[10]
Bacillus thuringiensis7.030[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of DMP biodegradation.

Enrichment and Isolation of DMP-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria from soil or water samples that are capable of utilizing DMP as a sole carbon and energy source.

Materials:

  • Soil or water sample

  • Minimal Salt Medium (MSM) (see composition below)

  • This compound (DMP)

  • Sterile flasks and petri dishes

  • Incubator shaker

  • Autoclave

Minimal Salt Medium (MSM) Composition (per liter of distilled water):

  • KH₂PO₄: 3.5 g

  • K₂HPO₄: 1.5 g

  • NH₄Cl: 1.0 g

  • MgSO₄·7H₂O: 0.27 g

  • Fe₂(SO₄)₃·7H₂O: 0.03 g

  • CaCl₂: 0.03 g

  • Adjust pH to 7.0.[6]

  • Sterilize by autoclaving. Iron and magnesium salts should be sterilized separately and added to the cooled medium.

Procedure:

  • Enrichment: Add 1 g of soil or 1 mL of water sample to a 250 mL flask containing 100 mL of sterile MSM supplemented with a specific concentration of DMP (e.g., 100 mg/L) as the sole carbon source.

  • Incubate the flask on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) for a period of 5-7 days.

  • Subculturing: After incubation, transfer 5 mL of the enrichment culture to a fresh flask of MSM with DMP and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for DMP-degrading microorganisms.

  • Isolation: After the final enrichment, serially dilute the culture and spread-plate onto MSM agar plates containing DMP as the sole carbon source.

  • Incubate the plates until distinct colonies appear.

  • Pick individual colonies and streak them onto fresh MSM-DMP agar plates to obtain pure cultures.

  • Isolated colonies can then be identified using morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing).[6][11]

Biodegradation Experiment in Liquid Culture

This protocol outlines a batch experiment to quantify the biodegradation of DMP by a pure or mixed microbial culture.

Materials:

  • Isolated DMP-degrading microorganism(s)

  • Minimal Salt Medium (MSM)

  • DMP stock solution (in a suitable solvent like methanol, ensuring the final solvent concentration in the medium is not inhibitory)

  • Sterile flasks

  • Incubator shaker

  • Analytical instruments for DMP and metabolite analysis (HPLC or GC-MS)

Procedure:

  • Prepare a preculture of the isolated microorganism in a suitable growth medium (e.g., nutrient broth or MSM with a readily available carbon source).

  • Harvest the cells from the preculture by centrifugation and wash them with sterile MSM to remove any residual carbon source.

  • Inoculate a known amount of the washed cells into flasks containing sterile MSM.

  • Add DMP from a stock solution to achieve the desired initial concentration (e.g., 50, 100, 200 mg/L). Include a control flask without inoculation to monitor for abiotic degradation.

  • Incubate the flasks on a rotary shaker under controlled temperature and pH conditions.

  • At regular time intervals, withdraw samples from each flask for analysis.

  • Process the samples for the analysis of residual DMP and the formation of metabolites like MMP and PA using HPLC or GC-MS.

Analytical Methods

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[12] The exact ratio can be optimized for better separation. Flow Rate: Typically 1.0 mL/min. Detection Wavelength: 230 nm or 254 nm.[13][14] Sample Preparation: Centrifuge the culture samples to remove cells. The supernatant can be directly injected or may require filtration through a 0.22 µm filter. Quantification: Create a calibration curve using standard solutions of DMP, MMP, and PA of known concentrations.

Instrumentation: GC system coupled with a Mass Spectrometer.

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms). Carrier Gas: Helium at a constant flow rate. Injector and Detector Temperatures: Typically set around 250-280°C. Oven Temperature Program: A temperature gradient is usually employed to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature. Sample Preparation: The aqueous samples require liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic extract is then concentrated and may require derivatization (e.g., silylation) to improve the volatility and chromatographic behavior of the acidic metabolites, although methods without derivatization have also been developed. Identification and Quantification: Compounds are identified based on their retention times and mass spectra compared to authentic standards. Quantification is typically performed using selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Esterase Activity Assay

This spectrophotometric assay is used to determine the activity of esterases, the key enzymes in the initial steps of DMP degradation. It utilizes a chromogenic substrate, p-nitrophenyl acetate (pNPA), which is hydrolyzed by esterase to produce a yellow-colored product, p-nitrophenol (pNP), which can be quantified.

Materials:

  • Bacterial cell lysate or purified enzyme solution

  • p-Nitrophenyl acetate (pNPA) stock solution (dissolved in a small amount of ethanol or DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Spectrophotometer

Procedure:

  • Preparation of Cell Lysate: Harvest bacterial cells grown in the presence of DMP (to induce esterase production) by centrifugation. Resuspend the cell pellet in phosphate buffer and lyse the cells using methods such as sonication or enzymatic lysis (e.g., with lysozyme). Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Reaction: In a microplate well or a cuvette, add a specific volume of the enzyme solution (cell lysate) to the phosphate buffer.

  • Initiate the reaction by adding the pNPA stock solution to a final concentration (e.g., 1 mM).

  • Immediately measure the increase in absorbance at 405 nm over time at a constant temperature (e.g., 30°C). The absorbance is due to the formation of p-nitrophenolate ion under neutral to alkaline conditions.

  • Calculation of Enzyme Activity: The rate of the reaction (change in absorbance per minute) is used to calculate the enzyme activity. A standard curve of p-nitrophenol is used to convert the absorbance change to the amount of product formed. One unit of esterase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified assay conditions. The specific activity is expressed as units per milligram of protein.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow cluster_Isolation Isolation of DMP-Degrading Microorganisms cluster_Biodegradation Biodegradation Experiment Sample Soil/Water Sample Enrichment Enrichment Culture (MSM + DMP) Sample->Enrichment Subculture Serial Subculturing Enrichment->Subculture Isolation Isolation on Agar Plates Subculture->Isolation PureCulture Pure Culture Isolation->PureCulture Inoculation Inoculation into Liquid Culture (MSM + DMP) PureCulture->Inoculation Incubation Incubation with Shaking Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis Chemical Analysis (HPLC/GC-MS) Sampling->Analysis

Figure 2: Workflow for isolation and biodegradation experiments.

Enzyme_Assay_Workflow cluster_EnzymePrep Enzyme Preparation cluster_Assay Esterase Activity Assay CellCulture Culture of DMP- Degrading Bacteria CellHarvest Cell Harvesting CellCulture->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis EnzymeExtract Crude Enzyme Extract CellLysis->EnzymeExtract ReactionMix Prepare Reaction Mixture (Buffer + Enzyme) EnzymeExtract->ReactionMix AddSubstrate Add pNPA Substrate ReactionMix->AddSubstrate MeasureAbsorbance Measure Absorbance at 405 nm AddSubstrate->MeasureAbsorbance CalculateActivity Calculate Enzyme Activity MeasureAbsorbance->CalculateActivity

Figure 3: Workflow for esterase activity assay.

Conclusion

The biodegradation of this compound in soil and water is a microbially-driven process initiated by the enzymatic hydrolysis of the ester bonds to form monomethyl phthalate and subsequently phthalic acid. This is followed by the cleavage of the aromatic ring, leading to complete mineralization. A diverse range of bacteria and fungi are capable of carrying out this degradation. The efficiency of DMP biodegradation is dependent on various environmental parameters. The experimental protocols provided in this guide offer a framework for researchers to investigate DMP biodegradation, isolate novel degrading microorganisms, and characterize the enzymes involved. A thorough understanding of these processes is essential for assessing the environmental risks associated with DMP and for the development of effective bioremediation technologies.

References

Dimethyl Phthalate exposure routes and human health risk assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Dimethyl Phthalate: Exposure Routes and Human Health Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DMP) is a low-molecular-weight phthalate ester utilized in a wide array of consumer and industrial products, including cosmetics, personal care items, plastics, and solid rocket propellants.[1][2] Its widespread use leads to ubiquitous human exposure through oral, dermal, and inhalation routes. While generally exhibiting low acute toxicity, concerns persist regarding the potential long-term health effects of chronic exposure. This technical guide provides a comprehensive overview of DMP exposure pathways, toxicokinetics, and a detailed human health risk assessment. It synthesizes quantitative data from toxicological studies, details key experimental methodologies, and visualizes complex processes to support researchers and professionals in understanding the potential risks associated with DMP.

Exposure Routes

Human exposure to DMP is multifaceted, occurring through direct and indirect contact with numerous sources. The primary routes of exposure are ingestion, dermal absorption, and inhalation.

  • Oral Ingestion: This route is a significant contributor to overall DMP exposure. Sources include the consumption of food and water contaminated through contact with packaging materials or environmental pollution.[2][3] For children, mouthing of toys and other plastic articles can also be a source of oral intake.[4]

  • Dermal Absorption: Direct skin contact with products containing DMP is a major exposure pathway. DMP is used in cosmetics, perfumes, and personal care products as a solvent and plasticizer.[4] Studies have shown that DMP can permeate the skin, and this absorption can be influenced by the presence of other chemicals, such as surfactants, in product formulations.

  • Inhalation: Inhalation of indoor air and dust contaminated with DMP constitutes another exposure route.[3] DMP can be released from various products into the air and settle in dust.[3] Acute exposure via inhalation can lead to irritation of the eyes, nose, and throat.[1][2] Occupational exposure may also occur in industrial settings where DMP is manufactured or used.[2]

cluster_sources Exposure Sources cluster_routes Exposure Routes Consumer Products Cosmetics, Personal Care, Perfumes Dermal Dermal Absorption Consumer Products->Dermal Plastics & Materials Toys, Food Packaging, Medical Devices Ingestion Oral Ingestion Plastics & Materials->Ingestion Plastics & Materials->Dermal Environmental Media Indoor Air & Dust, Water, Food Environmental Media->Ingestion Inhalation Inhalation Environmental Media->Inhalation Industrial Uses Rocket Propellant, Lacquers, Coatings Industrial Uses->Dermal Industrial Uses->Inhalation Human Human Receptor Ingestion->Human Dermal->Human Inhalation->Human

Figure 1: Primary exposure sources and routes for this compound (DMP).

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the toxicokinetics of DMP is crucial for risk assessment.

  • Absorption: DMP is readily absorbed through the gastrointestinal tract following ingestion.[5] Dermal absorption is slower compared to oral intake. In vitro studies using human skin have estimated absorption rates of 2.5 to 4 µg/cm²/h.[5][6] Rat skin has been shown to be significantly more permeable than human skin.[7]

  • Distribution: Following absorption, DMP is distributed to multiple organs but is cleared rapidly and does not appear to accumulate in the body.[6]

  • Metabolism: The primary metabolic pathway involves hydrolysis of one of the ester linkages to form its monoester, monomethyl phthalate (MMP), and methanol.[6] MMP is considered the main metabolite. Further metabolism can lead to the formation of free phthalic acid.

  • Excretion: DMP and its metabolites are rapidly excreted, primarily in the urine.[8] Following oral administration in rats, about 78% of the dose is eliminated as MMP.[6]

DMP DMP in Environment/Products Absorption Absorption (Oral, Dermal, Inhalation) DMP->Absorption Distribution Distribution (Bloodstream to Organs) Absorption->Distribution Systemic Circulation Metabolism Metabolism (Primarily in Liver) DMP -> MMP Distribution->Metabolism Excretion Excretion (Primarily Urine) Distribution->Excretion Metabolism->Distribution Metabolites (MMP) re-enter circulation

Figure 2: Toxicokinetic pathway of this compound (DMP) in the human body.

Human Health Risk Assessment

The risk assessment for DMP follows a standard four-step paradigm: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

HI Hazard Identification (What are the health effects?) DRA Dose-Response Assessment (Relationship between dose & effect) Establishes NOAEL, LOAEL, RfD HI->DRA RC Risk Characterization (Is there a risk to human health?) Compares exposure to safe levels DRA->RC EA Exposure Assessment (Quantifying human exposure) EA->RC

Figure 3: Workflow for the human health risk assessment of chemicals like DMP.
Hazard Identification

DMP exhibits a range of potential health effects, primarily identified through animal studies.

  • Acute Toxicity: DMP has low acute oral and dermal toxicity.[1][6] The oral LD50 in rats ranges from 4,390 to 8,200 mg/kg body weight.[1]

  • Irritation: Acute inhalation exposure can cause irritation to the eyes, nose, and throat in both humans and animals.[2] It is considered a minimal skin and eye irritant in animal studies.[5][6]

  • Repeated Dose Toxicity: In animal studies with repeated exposure, the kidney and liver have been identified as potential target organs.[6] Effects such as increased liver weight and nephritis have been reported at higher doses.[6][9]

  • Reproductive and Developmental Toxicity: The evidence for reproductive and developmental toxicity is mixed and appears less potent compared to other phthalates like DEHP or DBP.[1][10] Some studies in rats and mice indicate that DMP does not produce adverse reproductive or fetal development effects, even at doses causing maternal toxicity.[9] However, other studies have suggested potential effects on the male reproductive system at high doses or interference with hormone levels in female mice.[3][11] A NOAEL for developmental effects in a rat oral feeding study was established at 3,570 mg/kg bw/day, the highest dose tested.[6]

  • Endocrine Disruption: Some phthalates are known endocrine disruptors.[12][13] While direct binding to estrogen or androgen receptors is not considered the likely mode of action, DMP may interfere with endocrine function through other mechanisms.[4] For instance, prolonged exposure in female mice was found to alter the secretion of follicle-stimulating hormone (FSH), luteinizing hormone (LH), and estradiol (E2).[11][14]

  • Genotoxicity and Carcinogenicity: The available data do not support a significant mutagenic or genotoxic potential for DMP.[4][6] The U.S. Environmental Protection Agency (EPA) has classified DMP in Group D, not classifiable as to human carcinogenicity, due to inadequate data from human and animal studies.[2][9] A 2-year rat feeding study showed no evidence of carcinogenicity.[6][8]

Dose-Response Assessment

The dose-response assessment quantifies the relationship between the amount of DMP exposure and the incidence or severity of adverse health effects. Key toxicological reference values from animal studies are summarized below.

Table 1: Summary of Toxicological Reference Values for this compound (DMP)

Endpoint Species Route Value Basis for Value Reference
Acute Toxicity
Oral LD50 Rat Oral 4,390 - 8,200 mg/kg bw Lethality [1][6]
Dermal LD50 Rat Dermal 38,000 mg/kg bw Lethality [1][6]
Repeated Dose Toxicity
NOAEL (2-year) Rat Oral 1,000 mg/kg bw/day Reduced weight gain [6]
LOAEL (2-year) Rat Oral 2,000 mg/kg bw/day Reduced weight gain [6]
NOAEL (90-day) Rabbit Dermal 1,200 mg/kg bw/day Nephritis [6]
LOAEL (90-day) Rabbit Dermal 2,400 mg/kg bw/day Nephritis [6]
Developmental Toxicity
Maternal NOAEL Rat Oral 800 mg/kg bw/day Decreased body weight gain, increased relative liver weight [9]
Maternal LOAEL Rat Oral 3,600 mg/kg bw/day Decreased body weight gain, increased relative liver weight [9]
Fetal NOAEL Rat Oral 3,570 - 3,600 mg/kg bw/day No adverse fetal effects observed [6][9]
Reproductive Toxicity

| Fertility NOAEL | Rat | Oral | 40 mg/kg bw/day | Based on read-across from DEP data for fertility effects |[4] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD50: Median Lethal Dose; bw: body weight; DEP: Diethyl Phthalate.

Exposure Assessment

This step involves estimating the magnitude, frequency, and duration of human exposure to DMP from various sources.

Table 2: Reported Concentrations of this compound (DMP) in Environmental Media

Medium Location/Source Concentration Range Reference
Surface Water Canada Up to 5.46 ng/L [3]
Fresh Water Global Not Detected (N.D.) - 31.7 µg/L [15]
Sediment Global N.D. - 316 µg/kg dry weight [15]
Soil Global N.D. - 200 µg/kg dry weight [15]
Atmospheric Particulate Matter Global N.D. - 10.4 ng/m³ [15]
Wastewater Effluent Canada Up to 2,600 ng/L [3]

| Cosmetics | Global | Up to 2% (20,000 mg/kg) |[5] |

Risk Characterization

Risk characterization integrates the information from the previous three steps to conclude the nature and magnitude of risk to humans. This is often done by calculating a Margin of Exposure (MOE) or Margin of Safety (MOS). The MOE is the ratio of the NOAEL from animal studies to the estimated human dose. A sufficiently high MOE (typically >100, to account for interspecies and intraspecies variability) suggests that the risk is low.

For DMP, risk assessments conducted by regulatory bodies have generally concluded a low risk of adverse health effects for the general population based on current exposure levels. For instance, an assessment of children's exposure from toys containing DMP derived MOEs well above 10,000, indicating an adequate safety margin.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings.

In Vitro Dermal Permeability Assessment

This protocol is used to measure the rate of absorption of a chemical through the skin.

  • Objective: To determine the flux of DMP across skin membranes.

  • Apparatus: Static or flow-through glass diffusion cells (Franz cells).

  • Membranes: Excised human or animal (e.g., rat, pig) skin, or synthetic membranes like Strat-M®.[16] The skin is typically dermatomed to a uniform thickness.

  • Procedure:

    • The skin membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • The receptor chamber is filled with a physiologically appropriate fluid (e.g., phosphate-buffered saline), maintained at 32-37°C, and stirred continuously.

    • The integrity of the skin barrier is verified, often by measuring the permeability of a marker substance like tritiated water.[7]

    • A known amount of DMP (either neat or in a specific formulation) is applied to the surface of the skin in the donor chamber.

    • At predetermined time intervals, aliquots are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh fluid.

    • The concentration of DMP in the receptor fluid samples is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The cumulative amount of DMP permeated per unit area is plotted against time, and the steady-state flux is calculated from the linear portion of the curve.

Developmental Toxicity Study (Oral Route) in Rodents

This protocol, often following OECD Test Guideline 414, assesses the potential for a substance to cause adverse effects on the developing embryo or fetus.

  • Objective: To determine the NOAEL for maternal and developmental toxicity of DMP.

  • Species: Typically pregnant rats or mice.

  • Procedure:

    • Timed-mated female animals are randomly assigned to control and treatment groups (at least 3 dose levels plus a control).

    • DMP is administered daily via gavage or in the diet during the period of major organogenesis (e.g., gestation days 6 through 15 for rats).[17][18]

    • Maternal animals are observed throughout the study for clinical signs of toxicity, and body weight and food consumption are recorded.

    • Shortly before natural delivery (e.g., gestation day 20), females are euthanized, and a caesarean section is performed.

    • Maternal parameters are evaluated, including examination of the uterus and its contents (number of corpora lutea, implantations, resorptions, and live/dead fetuses).

    • All fetuses are weighed, sexed, and examined for external malformations.

    • A subset of fetuses from each litter is examined for visceral abnormalities, and the remaining fetuses are processed for skeletal examination to detect malformations and variations.[18]

    • Data are statistically analyzed to identify dose-dependent effects on both the dams and the fetuses, allowing for the determination of NOAELs and LOAELs.

Signaling Pathways and Mechanisms of Toxicity

While DMP is considered less toxic than other phthalates, studies are beginning to elucidate its mechanisms of action, particularly concerning developmental and cardiovascular toxicity.

  • Endocrine Disruption: As previously mentioned, DMP can alter the levels of key reproductive hormones. This suggests an interference with the hypothalamic-pituitary-gonadal (HPG) axis. Prolonged DMP exposure in female mice was shown to increase the apoptosis (programmed cell death) of ovarian granulosa cells, which could be linked to the observed hormonal changes.[14]

DMP DMP Exposure Pituitary Pituitary Gland DMP->Pituitary Interferes with HPG Axis Ovary Ovary DMP->Ovary Direct/Indirect Effects Pituitary->Ovary FSH, LH Hormones Altered Hormone Levels (↓ FSH, ↑ LH, ↑ E2) Pituitary->Hormones Ovary->Pituitary E2 (Feedback) Ovary->Hormones Apoptosis ↑ Apoptosis of Granulosa Cells Ovary->Apoptosis Repro Potential Adverse Reproductive Outcomes Hormones->Repro Apoptosis->Repro

Figure 4: Potential signaling pathway for DMP-induced reproductive toxicity.
  • Cardiovascular Developmental Toxicity: Recent studies using zebrafish embryos have shown that DMP exposure can induce developmental cardiotoxicity, including pericardial edema and reduced heart function.[19] Transcriptome analysis indicated that these effects may be mediated through the perturbation of the MAPK and calcium signaling pathways, which are critical for normal heart development.[19]

Conclusion

This compound is a ubiquitous chemical with multiple routes of human exposure. The available toxicological data, primarily from animal studies, indicate that DMP has low acute toxicity and is not carcinogenic. The primary concerns relate to potential kidney and liver effects at high doses and possible, though less potent compared to other phthalates, reproductive and developmental effects. Current risk assessments for the general population suggest that typical exposure levels are below those expected to cause adverse health effects, providing an adequate margin of safety. However, continued biomonitoring and research into the subtle mechanisms of toxicity, such as endocrine disruption and effects on specific signaling pathways, are warranted to fully characterize the risk profile of this widely used compound.

References

A Technical Guide to the Historical Industrial Applications of Dimethyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical industrial applications of Dimethyl Phthalate (DMP), a versatile organic compound that played a significant role in the chemical industry of the 20th century. This document provides a detailed overview of its primary uses, quantitative production data, historical formulations, and the logical workflows of its application.

Core Industrial Applications

Historically, this compound was a key chemical intermediate with a range of applications, primarily valued for its properties as a plasticizer and an insect repellent. Its utility stemmed from its ability to impart flexibility to polymers and its effectiveness in repelling various insects, a critical need during World War II.

Plasticizer for Cellulose-Based Polymers

This compound was a widely used plasticizer for cellulose esters, such as cellulose acetate and nitrocellulose.[1] It enhanced the flexibility and workability of these materials, which were used in a variety of products.

  • Cellulose Acetate: DMP was incorporated into cellulose acetate formulations to produce films, molded articles, and coatings.[2] While effective, its relatively high volatility compared to later-developed plasticizers led to its gradual replacement in some applications by compounds like diethyl phthalate.[3]

  • Nitrocellulose Lacquers: DMP's ability to dissolve nitrocellulose made it a crucial component in the formulation of lacquers and varnishes, particularly for the automotive industry.[1] These lacquers provided durable and glossy finishes.[2] Its use in this sector was significant from the 1920s onwards.

Insect Repellent

One of the most critical historical applications of this compound was as an insect repellent. Its development and widespread use were significantly driven by military needs, especially during World War II, to protect soldiers from insect-borne diseases.[4] DMP was effective against a range of pests, including mosquitoes and ticks.[1]

Historical Production and Consumption

Quantitative data on the early production of this compound is scarce. However, reports from the U.S. Tariff Commission on "Synthetic Organic Chemicals" provide a snapshot of its production in the mid-20th century.

YearU.S. Production (Thousands of Pounds)U.S. Sales (Thousands of Pounds)Unit Value ($/lb)
19633,8433,4320.21

Source: U.S. Tariff Commission, Synthetic Organic Chemicals, United States Production and Sales, 1963[1]

Historical Formulations and Experimental Protocols

Detailed experimental protocols from the historical period are not always well-documented in modern scientific literature. However, historical chemical formularies provide valuable insights into the practical application of DMP.

Cellulose Acetate Plastic Formulation

An early formulation for cellulose acetate plastics utilizing this compound is found in "The Chemical Formulary, Volume II."

Protocol:

  • Ingredients:

    • Cellulose Acetate

    • This compound (5 parts)

    • Monomethyl Ether of Ethylene Glycol (90 parts)

    • Methyl Acetate (5 parts)

  • Procedure: The components were combined to form a plasticized cellulose acetate composition suitable for molding or forming into sheets. The exact procedural details for mixing and processing would have varied depending on the specific end product.

Source: The Chemical Formulary, Volume II[5][6]

Insect Repellent Formulation (World War II Era)

During World War II, this compound was a primary active ingredient in insect repellents used by the military.

Protocol:

  • Active Ingredient:

    • This compound

  • Formulation: DMP was often used in its pure form or in simple formulations. A common preparation involved a 25% solution of this compound in alcohol.[7] For a longer-lasting effect, it was also formulated as a 15% emulsion in vaseline or glycerine.[7]

  • Application: The repellent was applied directly to the skin or used to impregnate clothing to provide protection against biting insects.

Source: A Short History of the Flavor Industry, with reference to WWII production.[4]

Manufacturing Process

The primary historical method for the industrial production of this compound was the esterification of phthalic anhydride with methanol.

Caption: Manufacturing Process of this compound.

The reaction was typically catalyzed by a strong acid, such as sulfuric acid.[1] The crude DMP was then purified, usually by distillation, to yield the final product.

Logical Workflow of Industrial Application

The application of this compound in its primary historical roles followed a straightforward industrial logic.

IndustrialWorkflow cluster_plasticizer Plasticizer Application cluster_repellent Insect Repellent Application Cellulose Ester Production Cellulose Ester Production Blending with DMP Blending with DMP Cellulose Ester Production->Blending with DMP Molding/Coating/Film Formation Molding/Coating/Film Formation Blending with DMP->Molding/Coating/Film Formation Final Product (e.g., Lacquer, Plastic Sheet) Final Product (e.g., Lacquer, Plastic Sheet) Molding/Coating/Film Formation->Final Product (e.g., Lacquer, Plastic Sheet) DMP Production DMP Production Formulation (e.g., with alcohol, emulsifiers) Formulation (e.g., with alcohol, emulsifiers) DMP Production->Formulation (e.g., with alcohol, emulsifiers) Packaging Packaging Formulation (e.g., with alcohol, emulsifiers)->Packaging Application (Topical/Clothing) Application (Topical/Clothing) Packaging->Application (Topical/Clothing)

Caption: Industrial Application Workflow of DMP.

Signaling Pathways in Insect Repellency

The precise molecular signaling pathways by which this compound exerts its repellent effect on insects were not well understood during the period of its peak historical use. Modern research on insect repellents suggests that they can act on the olfactory or gustatory systems of insects, often by targeting specific receptors to create an aversive response. However, detailed historical documentation on the perceived mechanism of action at a molecular level is not available.

Conclusion

This compound was a historically significant industrial chemical with primary applications as a plasticizer for cellulose-based polymers and as a crucial insect repellent. Its production and use were particularly prominent in the mid-20th century. While it has been largely superseded by other compounds in many of its original applications due to factors like volatility and the development of more effective alternatives, its historical role provides a valuable case study in the evolution of industrial chemistry and material science.

References

Spectroscopic Data Analysis of Dimethyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Dimethyl Phthalate (DMP) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The following sections detail the experimental protocols, present the acquired data in a structured format, and illustrate the logical workflow of spectroscopic analysis for the unambiguous identification of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) are summarized below. These tables provide a clear and concise presentation of the key quantitative information obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70-7.75Multiplet2HAromatic Protons (H-3, H-6)
7.55-7.60Multiplet2HAromatic Protons (H-4, H-5)
3.85Singlet6HMethyl Protons (-OCH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
167.97Carbonyl Carbon (C=O)
132.02Aromatic Carbon (C-1, C-2)
131.16Aromatic Carbon (CH)
128.31Aromatic Carbon (CH)
52.54Methyl Carbon (-OCH₃)
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3000-3100MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch (in -OCH₃)
~1730StrongC=O Stretch (Ester)
~1590, 1450Medium-StrongC=C Stretch (Aromatic Ring)
~1280StrongC-O Stretch (Ester, aryl-O)
~1130StrongC-O Stretch (Ester, O-alkyl)
~750StrongC-H Bend (Ortho-disubstituted aromatic)
Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound [2]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
194~20[M]⁺ (Molecular Ion)
163100[M - OCH₃]⁺
135~15[M - COOCH₃]⁺
105~10[C₆H₄CO]⁺
77~31[C₆H₅]⁺
76~17[C₆H₄]⁺
50~15[C₄H₂]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are representative of standard practices for obtaining high-quality spectra for a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation:

  • Approximately 10-20 mg of liquid this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was thoroughly mixed to ensure homogeneity.

  • The resulting solution was filtered through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The NMR tube was capped securely to prevent solvent evaporation and contamination.

2.1.2. NMR Data Acquisition:

  • The prepared NMR tube was placed in a spinner turbine and inserted into the NMR spectrometer.

  • The magnetic field was locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity was optimized by shimming to achieve sharp, symmetrical peaks.

  • For ¹H NMR, a standard single-pulse experiment was performed. Key acquisition parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment was conducted to obtain singlets for all carbon signals. A larger number of scans and a longer relaxation delay were used compared to the ¹H experiment due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid Film):

  • Two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates were obtained.

  • A single drop of liquid this compound was placed onto the center of one salt plate.

  • The second salt plate was carefully placed on top of the first, creating a thin, uniform liquid film between the plates.

2.2.2. IR Data Acquisition:

  • A background spectrum of the empty spectrometer was recorded to subtract the contributions from atmospheric water and carbon dioxide.

  • The prepared salt plate "sandwich" was mounted in the sample holder of the FTIR spectrometer.

  • The infrared spectrum was acquired by scanning the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Multiple scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1. Sample Preparation and Introduction:

  • A dilute solution of this compound was prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile. A typical concentration is in the range of 1-10 µg/mL.

  • The prepared solution was introduced into the mass spectrometer, commonly via direct infusion using a syringe pump or through a gas chromatography (GC) inlet for separation from any potential impurities.

2.3.2. MS Data Acquisition (Electron Ionization):

  • The sample was vaporized in the ion source.

  • The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • The resulting positively charged ions were accelerated into the mass analyzer.

  • The mass analyzer separated the ions based on their mass-to-charge ratio (m/z).

  • The detector recorded the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow and Data Interpretation

The following diagrams, generated using Graphviz, illustrate the workflow of the spectroscopic analysis and the logical connections between the different data types for the identification of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Methanol Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Data_NMR 1H & 13C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Structure Structure of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Logic cluster_data Spectroscopic Data cluster_info Derived Information cluster_conclusion Conclusion NMR NMR Data (1H & 13C) NMR_info Carbon-Hydrogen Framework - Aromatic Ring - Methyl Esters - Ortho-substitution NMR->NMR_info IR IR Data IR_info Functional Groups - Ester (C=O) - Aromatic (C=C) - C-O Bonds IR->IR_info MS MS Data MS_info Molecular Weight & Formula - Molar Mass = 194 g/mol - Fragmentation Pattern MS->MS_info Structure Confirmed Structure: This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

Interpreting Gene Expression Alterations in Response to Dimethyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl Phthalate (DMP) is a widely used plasticizer and a common environmental contaminant. Understanding its impact on biological systems at the molecular level is crucial for toxicological assessment and in the context of drug development, where off-target effects of compounds are a significant concern. This technical guide provides a comprehensive overview of the current understanding of gene expression alterations induced by DMP exposure, with a focus on mammalian systems. It summarizes key findings from toxicogenomic studies, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows. This document is intended to be a resource for researchers designing and interpreting studies on the effects of DMP and other phthalates on gene expression.

Quantitative Data on Gene Expression Alterations

A pivotal study investigating the effects of in utero exposure to various phthalates in Sprague-Dawley rats reported that this compound (DMP), at a dose of 500 mg/kg per day, did not produce significant changes in global gene expression in the testes of male fetuses isolated on Gestational Day 19.[1] In this study, DMP was grouped with other phthalates like diethyl phthalate (DEP) and dioctyl tere-phthalate (DOTP) as non-developmentally toxic, in contrast to phthalates like dibutyl phthalate (DBP) and diethylhexyl phthalate (DEHP), which did alter the expression of 391 genes.[1]

However, a study on Drosophila melanogaster larvae exposed to 1.2 g/L DMP revealed 4451 differentially expressed genes (DEGs), with 2430 being up-regulated and 394 down-regulated. These DEGs were primarily involved in pathways related to carbohydrate metabolism, signal transduction, transporter metabolism, the endocrine system, and tumorigenesis. While this study was not in a mammalian system, it suggests that DMP can be a potent modulator of gene expression under certain conditions.

For context, other phthalates have been shown to significantly alter gene expression in mammalian models. For instance, Diethyl Phthalate (DEP) exposure in Sprague-Dawley rats led to the identification of a signature panel of 107 predominantly down-regulated genes in the mammary transcriptome.[2][3]

Table 1: Summary of a Key Toxicogenomic Study on Phthalates

PhthalateDoseAnimal ModelTissueNumber of Differentially Expressed GenesKey FindingReference
This compound (DMP) 500 mg/kg/daySprague-Dawley Rat (in utero)Fetal TestesNo significant changesConsidered non-developmentally toxic in this model[1]
Diethyl Phthalate (DEP)500 mg/kg/daySprague-Dawley Rat (in utero)Fetal TestesNo significant changesConsidered non-developmentally toxic in this model[1]
Dibutyl Phthalate (DBP)500 mg/kg/daySprague-Dawley Rat (in utero)Fetal Testes391Developmentally toxic[1]
Diethylhexyl Phthalate (DEHP)500 mg/kg/daySprague-Dawley Rat (in utero)Fetal Testes391Developmentally toxic[1]

Note: The lack of significant gene expression changes for DMP in the cited mammalian study could be dose-, tissue-, or timing-specific. Further research is required to fully elucidate the transcriptomic effects of DMP in various mammalian systems and under different exposure scenarios.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the impact of DMP on gene expression, based on methodologies reported in phthalate toxicology studies.

In Vivo DMP Exposure in Rodent Models

This protocol describes a typical in vivo study to assess the effects of DMP on gene expression in a target organ.

  • Animal Model: Male and female Sprague-Dawley rats (or a similar rodent model) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment under controlled conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • DMP Dosing:

    • DMP is typically dissolved in a vehicle such as corn oil.

    • Animals are divided into control and treatment groups. The control group receives the vehicle only.

    • DMP is administered daily via oral gavage at desired dose levels (e.g., a range of doses to assess dose-response). The dose of 500 mg/kg/day has been used in previous studies.[1]

    • For developmental studies, pregnant dams can be dosed during specific gestational days (e.g., GD 12-19).[1]

  • Tissue Collection:

    • At the end of the exposure period, animals are euthanized.

    • Target tissues (e.g., liver, testes, mammary glands) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

  • RNA Extraction:

    • Total RNA is extracted from the homogenized tissues using a suitable reagent (e.g., TRIzol) or a commercial kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions.

    • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA for downstream applications.

Transcriptomic Analysis via RNA-Sequencing (RNA-Seq)

This protocol outlines the general steps for analyzing gene expression changes using RNA-Seq.

  • Library Preparation:

    • An appropriate amount of high-quality total RNA (e.g., 1 µg) is used for library construction.

    • Poly(A) RNA is selected using oligo(dT) beads.

    • The selected RNA is fragmented.

    • First- and second-strand cDNA are synthesized.

    • The ends of the cDNA fragments are repaired, and an 'A' base is added to the 3' end.

    • Sequencing adapters are ligated to the fragments.

    • The library is amplified by PCR.

    • The quality of the library is assessed using a Bioanalyzer.

  • Sequencing:

    • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

    • Alignment: The cleaned reads are aligned to a reference genome (e.g., rat or mouse genome) using a splice-aware aligner like STAR or HISAT2.

    • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between the DMP-treated and control groups using packages like DESeq2 or edgeR in R.

    • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

Signaling Pathways and Experimental Workflows

While specific signaling pathways altered by DMP in mammalian systems are not well-defined due to the lack of significant gene expression changes in key studies, we can visualize the general experimental workflow for investigating these effects. Additionally, it is important to distinguish this compound (DMP) from Dentin Matrix Phosphoprotein 1 (DMP1), a protein involved in its own distinct signaling cascades.

Experimental Workflow for DMP Toxicogenomics

The following diagram illustrates the typical workflow for a toxicogenomics study aimed at identifying gene expression alterations and affected pathways following DMP exposure.

G Experimental Workflow for DMP Toxicogenomics cluster_in_vivo In Vivo Exposure cluster_molecular_analysis Molecular Analysis cluster_bioinformatics Bioinformatic Analysis animal_model Rodent Model (e.g., Sprague-Dawley Rat) dosing DMP Administration (Oral Gavage) animal_model->dosing control Vehicle Control (Corn Oil) animal_model->control tissue_collection Target Tissue Collection (e.g., Liver, Testes) dosing->tissue_collection control->tissue_collection rna_extraction Total RNA Extraction tissue_collection->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc library_prep RNA-Seq Library Preparation rna_qc->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_qc Raw Data Quality Control sequencing->data_qc alignment Alignment to Reference Genome data_qc->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression pathway_analysis Pathway & Functional Enrichment diff_expression->pathway_analysis

Caption: Workflow for DMP toxicogenomics.

Clarification: this compound (DMP) vs. DMP1 Signaling

It is critical for researchers to distinguish between the environmental chemical this compound (DMP) and the protein Dentin Matrix Phosphoprotein 1 (DMP1). DMP1 is a transcription factor involved in cellular processes like cell cycle arrest and tumor suppression through the Arf-p53 pathway. The signaling pathways of DMP1 are not related to the toxicological effects of this compound.

The following diagram illustrates the known signaling pathway for the DMP1 protein to prevent confusion.

G DMP1 (Protein) Signaling Pathway cluster_dmp1 DMP1 Protein Signaling ras Oncogenic Signals (e.g., Ras, Myc) dmp1 DMP1 (Transcription Factor) ras->dmp1 activates arf ARF dmp1->arf activates transcription p53 p53 arf->p53 stabilizes cell_cycle_arrest Cell Cycle Arrest / Apoptosis p53->cell_cycle_arrest

References

Methodological & Application

Application Note: Determination of Dimethyl Phthalate in Aqueous Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl Phthalate (DMP) is a widely used plasticizer and a common environmental contaminant found in various aqueous matrices. Monitoring its presence and concentration is crucial for environmental protection and ensuring public health. This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of DMP in aqueous samples. The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.[1] An aqueous sample, after appropriate preparation, is injected into the HPLC system. The separation of this compound is achieved on a C18 analytical column using an isocratic mobile phase of methanol and water.[1] The analyte is detected by a UV detector at a wavelength where DMP exhibits significant absorbance, typically around 230 nm.[1][2] Quantification is performed by comparing the peak area of DMP in the sample to that of a known standard, using an external standard calibration curve.

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Syringe filters (0.45 µm) for sample filtration.[1]

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Analytical balance.

Reagents and Standards

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • This compound (DMP) standard (purity >99%).

  • Stock Standard Solution: Prepare a stock solution of DMP (e.g., 1000 mg/L) by accurately weighing the standard and dissolving it in methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for calibration (e.g., 0.5, 1, 5, 10, 20 mg/L).

Experimental Protocol

1. Sample Preparation

For clear aqueous samples with low particulate matter, the following simple preparation may be sufficient:

  • Allow the sample to reach room temperature.

  • Filter the aqueous sample through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Cap the vial and place it in the autosampler.

For more complex matrices or to achieve lower detection limits, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.[3][4]

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (75:25, v/v)[1]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 30 °C[2]
Detection UV at 230 nm[1][2]
Run Time Approximately 5-10 minutes

3. Calibration

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Record the peak area for each standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of DMP.

  • Perform a linear regression analysis of the calibration curve. A correlation coefficient (r²) of >0.999 is desirable.

4. Sample Analysis and Quantification

  • Inject the prepared aqueous sample into the HPLC system under the same conditions used for the standards.

  • Identify the DMP peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Calculate the concentration of DMP in the sample using the linear regression equation from the calibration curve.

5. Quality Control

  • Analyze a blank (mobile phase) to check for system contamination.

  • Periodically inject a known standard to verify instrument performance and calibration accuracy.

  • For method validation, assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following table summarizes typical quantitative data for the HPLC analysis of this compound.

ParameterValueReference
Retention Time (approx.) 2.4 - 4.0 min[1]
Limit of Detection (LOD) 0.7 - 2.4 µg/L (with SPE)[4]
Limit of Quantification (LOQ) 0.010 ng/mL (with SPE)[3]
Linearity (r²) > 0.999[5]
Recovery (with SPE) 93.2 - 98.5 %[3]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Aqueous Sample Collection B Filter Sample (0.45 µm) A->B E Inject Standards & Samples B->E C Prepare DMP Stock Solution D Prepare Working Standards C->D Dilution D->E F Isocratic Separation on C18 Column E->F G UV Detection at 230 nm F->G H Generate Calibration Curve G->H Standard Data I Integrate Sample Peak Area G->I Sample Data J Quantify DMP Concentration H->J I->J

References

Application Notes: Preparation and Certification of Dimethyl Phthalate (DMP) Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl Phthalate (DMP) is a widely used organic compound, primarily functioning as a plasticizer in cellulose acetate and nitrocellulose, an insect repellent, and in various industrial applications including solid rocket propellants and lacquers.[1] In the pharmaceutical and drug development sectors, accurate analytical methods are crucial for identifying and quantifying DMP, which may be present as a raw material, an excipient, or a potential leachable from packaging materials. The reliability of these analytical methods is fundamentally dependent on the quality of the analytical standards used for instrument calibration and method validation.

A Certified Reference Material (CRM) provides the highest level of accuracy and traceability for analytical measurements. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2][3] The production and certification of such standards are governed by stringent international guidelines, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers.[4][5] Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) also provide specific guidance and their own collections of official reference standards.[6][7][8]

These application notes provide a comprehensive overview of the protocols for the synthesis, purification, characterization, and certification of a high-purity this compound analytical standard suitable for use as a CRM.

I. Synthesis and Purification of High-Purity this compound

The most common and commercially viable method for synthesizing this compound is the acid-catalyzed esterification of phthalic anhydride with methanol.[9][10] To achieve the high purity required for an analytical standard (>99.5%), a multi-step purification process is necessary.

Protocol 1: Laboratory-Scale Synthesis and Purification of DMP

Objective: To synthesize and purify this compound to a level suitable for use as an analytical standard.

Materials & Reagents:

  • Phthalic Anhydride (C₈H₄O₃), ≥99% purity

  • Methanol (CH₃OH), ACS grade or higher

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), 5% aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Activated Carbon

  • Deionized Water

Apparatus:

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Buchner funnel and filter paper

Procedure:

  • Esterification Reaction:

    • Place phthalic anhydride and an excess of methanol (e.g., a 1:5 molar ratio of anhydride to methanol) into a round-bottom flask.[11]

    • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of phthalic anhydride).

    • Heat the mixture to reflux (approx. 65-70°C) with continuous stirring for 4-6 hours to drive the reaction to completion.[11]

  • Neutralization and Washing:

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

    • Slowly add a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted phthalic anhydride. Swirl gently and release pressure frequently. Continue until effervescence ceases.

    • Allow the layers to separate. The lower aqueous layer contains salts and unreacted reagents. The upper organic layer is the crude DMP.

    • Separate and discard the aqueous layer.

    • Wash the organic layer twice with deionized water to remove residual salts and methanol.[10]

  • Drying and Decolorization:

    • Transfer the washed DMP layer to a clean flask and dry it over anhydrous sodium sulfate.

    • Filter the dried DMP to remove the sodium sulfate.

    • If the product is colored, add a small amount of activated carbon and stir for 30 minutes at 50-60°C, then filter to remove the carbon.[12]

  • Final Purification (Vacuum Distillation):

    • Purify the DMP by vacuum distillation to remove any non-volatile impurities and byproducts. DMP has a boiling point of 282°C at atmospheric pressure, but distillation under reduced pressure is preferred to prevent degradation.[13]

    • Collect the fraction that distills at the appropriate temperature and pressure for pure DMP.

    • The resulting product should be a clear, colorless, oily liquid.[1][9]

G Workflow for Synthesis and Purification of DMP cluster_synthesis Synthesis cluster_purification Purification cluster_output Final Product reactants Phthalic Anhydride + Methanol + H2SO4 Catalyst reflux Reflux Reaction (4-6 hours) reactants->reflux Heating neutralize Neutralization (NaHCO3 solution) reflux->neutralize Cooling wash Water Wash neutralize->wash dry Drying (Anhydrous Na2SO4) wash->dry distill Vacuum Distillation dry->distill final_dmp High-Purity DMP distill->final_dmp

Workflow for Synthesis and Purification of DMP

II. Characterization and Certification of DMP Analytical Standard

Once a high-purity batch of DMP is synthesized, it must undergo rigorous analytical characterization to establish its identity, purity, and stability. The certification process follows guidelines set by organizations like ISO.[2]

Protocol 2: Analytical Characterization of DMP

Objective: To confirm the identity and determine the purity of the synthesized DMP.

2.1 Identity Confirmation

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR spectroscopy to confirm the molecular structure of DMP. The resulting spectra should be consistent with the known structure of dimethyl benzene-1,2-dicarboxylate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the ester carbonyl groups (C=O stretch), aromatic C=C bonds, and C-O ester linkages.

  • Mass Spectrometry (MS): Determine the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of DMP (194.18 g/mol ).[14]

2.2 Purity Assessment and Assay A mass balance approach is typically used to assign a purity value. This involves quantifying the analyte itself and subtracting the amounts of all identified impurities. Purity (%) = (100% - % Impurities - % Water - % Residual Solvents - % Non-Volatile Residue)

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a primary technique for determining the purity of volatile and semi-volatile compounds like DMP.[14][15]

    • Method: A high-polarity capillary column is typically used. The area percent of the main peak relative to all other peaks provides the purity value.

    • Data Summary:

ParameterTypical Value
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent)
30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250°C
Detector Temp. 300°C (FID)
Oven Program 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1 mL/min)
Injection Volume 1 µL (split injection)
Expected Purity ≥99.5%
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): An orthogonal method to GC, useful for identifying non-volatile impurities.[15][16]

    • Method: A reversed-phase C18 column is commonly employed with a methanol/water mobile phase. Detection is typically performed at a wavelength around 230 nm.[16]

    • Data Summary:

ParameterTypical Value
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Methanol:Water (75:25 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 230 nm
Injection Volume 10 µL
  • Water Content (Karl Fischer Titration): This method specifically quantifies the water content in the material. USP General Chapter <921> provides detailed procedures.[17]

  • Residual Solvents (Headspace GC-MS): This analysis identifies and quantifies any remaining solvents from the synthesis and purification process (e.g., methanol).

  • Non-Volatile Residue / Residue on Ignition: This test determines the amount of non-volatile inorganic impurities by measuring the residue left after ignition at a high temperature.

Protocol 3: Certification Process

Objective: To formally certify the characterized DMP batch as a Reference Material (RM) or Certified Reference Material (CRM).

3.1 Homogeneity Assessment

  • Procedure: Select a statistically relevant number of units from across the entire batch (e.g., 10-15 vials). Analyze each unit in duplicate or triplicate using the primary assay method (e.g., GC-FID).

  • Acceptance Criteria: The results are analyzed using statistical methods (e.g., ANOVA) to ensure there is no significant variation between units. The batch is considered homogeneous if the between-unit variation is statistically insignificant compared to the method variation.

3.2 Stability Assessment

  • Procedure: Store samples of the DMP standard at both the recommended long-term storage condition (e.g., 2-8°C, protected from light) and accelerated conditions (e.g., 40°C).[18]

  • Analysis: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated). Monitor purity and degradation products.

  • Outcome: The data is used to establish the shelf-life and recommended storage conditions for the analytical standard.

3.3 Value Assignment and Uncertainty Calculation

  • Value Assignment: The certified purity value is assigned based on the mass balance calculation, combining results from the GC and/or HPLC assay, water content, residual solvents, and non-volatile residue tests.

  • Uncertainty Budget: An uncertainty budget is calculated according to ISO guidelines.[19] It includes contributions from the characterization (purity measurements), homogeneity, and stability studies. The final certified value is reported with its expanded uncertainty (typically at a 95% confidence level).[18]

3.4 Certificate of Analysis (CoA) A comprehensive CoA is generated, which includes:

  • Product name and code.

  • Lot number.

  • Certified property value (e.g., purity) and its expanded uncertainty.[20]

  • Statement of metrological traceability to national or international standards.[2][3]

  • Method(s) used for certification.

  • Expiration date and recommended storage conditions.[18]

  • Safety information.

G Certification Process for DMP Analytical Standard cluster_prep Material Preparation cluster_char Characterization cluster_cert Certification Studies (ISO 17034) cluster_final Finalization prep Synthesis & Purification of High-Purity DMP identity Identity Confirmation (NMR, FTIR, MS) prep->identity purity Purity Assay (GC-FID, HPLC-UV) prep->purity impurities Impurity Profiling (Water, Solvents, etc.) prep->impurities homogeneity Homogeneity Study identity->homogeneity purity->homogeneity impurities->homogeneity stability Stability Study homogeneity->stability value Value Assignment & Uncertainty Calculation stability->value coa Certificate of Analysis Generation value->coa

Certification Process for DMP Analytical Standard

III. Data Presentation Summary

The final certification of a this compound analytical standard is summarized in the Certificate of Analysis. Below is an example of how the key quantitative data would be presented.

Example Certificate of Analysis Summary: this compound CRM

PropertyMethod UsedResult
Purity (by Mass Balance) Combination of Methods99.91% ± 0.05%
Assay (by GC-FID)Gas Chromatography99.95%
Water ContentKarl Fischer Titration0.02%
Residual SolventsHeadspace GC-MS<0.01% (Methanol)
Non-Volatile ResidueGravimetry<0.01%
Identity ¹H NMR, MS, FTIRConforms to structure
Homogeneity GC-FID (ANOVA)Homogeneous
Stability Long-Term & AcceleratedStable for 36 months at 2-8°C
Traceability N/ATraceable to SI units via gravimetry and purity analysis.

The uncertainty value represents the expanded uncertainty calculated using a coverage factor k=2, which gives a level of confidence of approximately 95%.

References

Application of Dimethyl Phthalate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

An internal standard (IS) in chromatography is a chemical substance added in a constant amount to all samples, calibration standards, and blanks in an analysis. By comparing the detector response of the analytes to that of the internal standard, variations in sample injection volume, detector response, and sample workup can be compensated for, leading to improved accuracy and precision in quantitative analysis.

Principles of Internal Standard Selection

An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analyte(s) of interest.

  • Purity: It must be of high purity and stable.

  • Non-Interference: It should not react with the sample components or the mobile/stationary phase.

  • Resolution: It must be well-resolved from the analyte peaks in the chromatogram.

  • Absence in Sample: It should not be naturally present in the original sample matrix.

Dimethyl Phthalate (DMP) as an Internal Standard

This compound (DMP) is the simplest of the phthalic acid esters and is often a target analyte in environmental and food safety analyses.[1][2] Its use as an internal standard is not common, primarily because it is frequently present as a contaminant in samples, which violates a key principle of internal standard selection.

The preferred internal standards for phthalate analysis are isotopically labeled (deuterated) analogues of the target compounds, such as this compound-d4 (DMP-d4) or Dibutyl Phthalate-d4 (DBP-d4).[2][3] These compounds have nearly identical extraction efficiencies and chromatographic behaviors to their non-labeled counterparts but are easily distinguished by a mass spectrometer (MS) detector.[4] In other cases, a chemically similar compound that is not a phthalate, such as Benzyl Benzoate, is recommended by regulatory methods like EPA 8061A.[5]

However, DMP can be a suitable internal standard in specific, controlled applications where:

  • The target analytes are not other phthalate esters. A documented example includes the use of DMP as an internal standard for the gas chromatographic determination of nitrophenol isomers.[6]

  • Rigorous testing confirms that DMP is absent in all unknown samples to be analyzed.

  • Its chromatographic retention time provides clear separation from all target analyte peaks.

Due to the pervasive nature of phthalates in laboratory environments, extreme care must be taken to avoid contamination when using any phthalate, including DMP, as an internal standard. This includes using high-purity solvents and heat-treating all glassware.[2][7]

Experimental Protocols

The following is a generalized protocol for the use of an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of semi-volatile organic compounds. While this protocol uses the analysis of phthalate esters in a liquid matrix (e.g., wine, coffee) as an example, the principles can be adapted for other analytes and matrices where DMP might be considered as an internal standard.

Protocol 1: Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 100 mg of pure this compound (or a more suitable IS like DBP-d4).

    • Transfer it to a 100 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent (e.g., isohexane, methanol, or acetone).[1][2] Stopper and mix thoroughly.

  • Analyte Stock Solution (e.g., 1000 µg/mL):

    • Prepare a stock solution of the target analyte(s) in a similar manner. Commercially available certified standard mixtures are often used.[1]

  • Calibration Standard Working Solutions:

    • Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution.

    • Spike each calibration standard with a constant, known concentration of the Internal Standard Stock Solution. For example, add 50 µL of a 100 µg/mL IS solution to 1 mL of each calibration standard to achieve a final IS concentration of 5 µg/mL.[1] A typical calibration range might be 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL.

Protocol 2: Sample Preparation and Extraction

This protocol describes a liquid-liquid extraction suitable for beverage samples like coffee or wine.[1][2]

  • Sample Spiking:

    • Measure 10 mL of the liquid sample into a 50 mL glass separatory funnel.

    • Add a precise volume of the Internal Standard Stock Solution to the sample (e.g., 50 µL of 100 µg/mL IS solution).

  • Extraction:

    • Add 10 mL of a suitable extraction solvent (e.g., hexane or isohexane) to the separatory funnel.[1][2]

    • Shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Drain the lower aqueous layer and collect the upper organic layer.

    • Repeat the extraction on the aqueous layer with a fresh portion of solvent for a total of two or three extractions.

  • Concentration:

    • Combine the organic extracts.

    • Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.[1]

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS conditions for the analysis of phthalates and similar compounds.[2]

  • Gas Chromatograph: Agilent 7890A or similar

  • Mass Spectrometer: Agilent 5975C or similar

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp 1: 20 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

Data Presentation

Table 1: Chromatographic and Spectrometric Data for DMP and Other Phthalates

This table provides typical retention times and quantification ions, which are crucial for method development and ensuring the internal standard does not interfere with analyte peaks.

CompoundAbbreviationTypical Retention Time (min)Quantification Ion (m/z)Qualifier Ions (m/z)
This compound DMP ~8.5 163 194, 77
Diethyl PhthalateDEP~9.5149177, 222
Di-n-butyl PhthalateDBP~11.8149223, 279
Benzyl Butyl PhthalateBBP~14.514991, 206
Di(2-ethylhexyl) PhthalateDEHP~16.2149167, 279
Di-n-octyl PhthalateDnOP~17.1149279

Note: Retention times are approximate and will vary based on the specific GC column, instrument, and temperature program. [Data synthesized from multiple sources]

Table 2: Example Validation Data for an Internal Standard Method

This table shows typical performance metrics for a validated chromatographic method using an internal standard.

ParameterTypical ValueDescription
Linearity (R²)> 0.995Indicates a strong correlation between concentration and detector response across the calibration range.[3]
Limit of Quantification (LOQ)5 - 50 µg/L (ppb)The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1][8]
Recovery (%)80 - 115%The percentage of the true amount of analyte that is detected by the analytical method.[3][9]
Precision (% RSD)< 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.[1]

Visualizations

Workflow for Internal Standard Calibration

G cluster_prep Solution Preparation cluster_cal Calibration Curve cluster_analysis Data Analysis A Prepare Analyte Stock Solution C Create Serial Dilutions of Analyte Stock A->C B Prepare Internal Standard (IS) Stock Solution (e.g., DMP) D Add Constant Amount of IS to Each Dilution B->D C->D E Analyze Calibration Standards (e.g., via GC-MS) D->E F Measure Peak Areas of Analyte and IS E->F G Calculate Response Factor (RF): (Area_Analyte / Area_IS) / Conc_Analyte F->G H Plot Calibration Curve: (Area_Analyte / Area_IS) vs. Conc_Analyte G->H I Determine Analyte Concentration in Unknown Samples H->I

Caption: Workflow for creating and using an internal standard calibration curve.

Sample Preparation and Analysis Workflow

G start Start: Unknown Sample spike Spike with known amount of Internal Standard (DMP) start->spike extract Perform Liquid-Liquid Extraction (e.g., with Hexane) spike->extract concentrate Concentrate Organic Extract (e.g., N2 Evaporation) extract->concentrate inject Inject into GC-MS concentrate->inject quantify Quantify Analyte using Calibration Curve inject->quantify end End: Final Concentration quantify->end

Caption: General workflow for sample preparation using an internal standard.

References

Application Note: Extraction of Dimethyl Phthalate from Consumer Plastic Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl Phthalate (DMP) is a widely used plasticizer in a variety of consumer products to enhance flexibility and durability. Concerns over its potential endocrine-disrupting properties and other health effects have led to increased scrutiny and regulatory control. Accurate and reliable methods for the extraction and quantification of DMP from plastic matrices are crucial for researchers, scientists, and professionals in drug development and product safety assessment. This application note provides detailed protocols for the extraction of DMP from consumer plastic products, primarily focusing on solvent extraction methods coupled with Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Overview of Extraction Methodologies

The extraction of DMP from plastic matrices typically involves the dissolution of the polymer followed by the separation of the phthalate from the precipitated polymer. Several techniques can be employed, with the choice of method often depending on the polymer type, laboratory equipment availability, and desired extraction efficiency. The most common methods include:

  • Solvent Extraction: This is a widely adopted method, particularly for plastics like polyvinyl chloride (PVC).[1][2][3] It involves dissolving the plastic sample in a suitable solvent, such as tetrahydrofuran (THF), followed by the precipitation of the polymer using a non-solvent like hexane or methanol.[1][2][3][4] The DMP remains in the solvent phase, which is then analyzed.

  • Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to accelerate the extraction process.[5][6] It is generally faster and requires less solvent compared to traditional methods like Soxhlet extraction.[6]

  • Soxhlet Extraction: A classical and robust extraction technique that provides high extraction efficiencies.[6][7] However, it is a time-consuming method and requires larger volumes of solvent.[6]

For the purpose of this application note, a detailed protocol based on the widely accepted solvent extraction method, as outlined by the Consumer Product Safety Commission (CPSC), will be provided.[2][3]

Data Presentation: Comparison of Extraction Parameters

Parameter Solvent Extraction (THF Dissolution) Ultrasonic-Assisted Extraction Soxhlet Extraction
Principle Dissolution of polymer in a solvent, followed by precipitation of the polymer.[1][2]Use of ultrasonic energy to enhance solvent penetration and extraction.[5][6]Continuous extraction with a cycling solvent.[6][7]
Common Solvents Tetrahydrofuran (THF), Hexane, Cyclohexane, Methanol.[1][3][4]Toluene, Dichloromethane, Hexane.[6][8]Dichloromethane, Diethyl ether.[6][7]
Typical Extraction Time 30 minutes to a few hours.[3]30 - 60 minutes.[9][10]6 - 16 hours.[7][11]
Advantages Simple, effective for many plastics (e.g., PVC).[1][2]Fast, reduced solvent consumption.[6][9]High recovery rates, well-established.[6][7]
Disadvantages May not be suitable for all polymer types.[3]Recoveries can be variable depending on the matrix.[6]Time-consuming, large solvent volume.[6]
Reported Recoveries (for Phthalates in general) 66-76%[4]>80%[6]>80%[6]

Note: The recovery rates can vary significantly based on the specific plastic matrix, the concentration of DMP, and the precise experimental conditions.

Experimental Protocol: Solvent Extraction of DMP from Plastic

This protocol is based on the CPSC-CH-C1001-09.3 and CPSC-CH-C1001-09.4 standard operating procedures.[2][3]

1. Materials and Reagents:

  • Solvents: Tetrahydrofuran (THF, reagent grade or better), Hexane (reagent grade or better), Cyclohexane (GC grade).

  • Standards: this compound (DMP) standard, Internal Standard (e.g., Benzyl benzoate).

  • Glassware: Vials with PTFE-lined caps, volumetric flasks, pipettes.

  • Equipment: Analytical balance, vortex mixer, centrifuge, syringe filters (0.45 µm PTFE), Gas Chromatograph-Mass Spectrometer (GC-MS).

2. Sample Preparation:

  • Obtain a representative sample of the consumer plastic product.

  • Cut the plastic into small pieces, no larger than 2 mm in any dimension, to maximize the surface area for extraction.[1][2][12]

  • Accurately weigh approximately 50 mg of the cut plastic sample into a glass vial.[2][3]

3. Extraction Procedure:

  • Add 5 mL of THF to the vial containing the plastic sample.[3]

  • Cap the vial and agitate it using a vortex mixer for at least 30 minutes, or until the plastic is completely dissolved.[3] For some resistant plastics, a longer agitation time (e.g., 2 hours) may be necessary.[3]

  • Add 10 mL of hexane to the vial to precipitate the polymer.[3]

  • Shake the vial and allow the polymer to settle for at least 5 minutes.[1]

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.[1][3]

4. Sample Analysis by GC-MS:

  • Prepare a calibration curve using standard solutions of DMP in cyclohexane.

  • Transfer a 0.3 mL aliquot of the filtered extract into a new vial.[1][3]

  • Add 0.2 mL of the internal standard solution.[1][3]

  • Dilute the mixture to a final volume of 1.5 mL with cyclohexane.[1][3]

  • Inject 1 µL of the final solution into the GC-MS system.[1]

  • The GC-MS is typically operated in both full scan and Selective Ion Monitoring (SIM) modes for identification and quantification of DMP.[2]

5. Quality Control:

  • A laboratory reagent blank (a vial containing only the solvents and taken through the entire procedure) should be analyzed with each batch of samples to check for contamination.[1]

  • Certified Reference Materials (CRMs) should be analyzed to ensure the accuracy of the method.[1]

Visualization of the Experimental Workflow

DMP_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Consumer Plastic Product Cut Cut into <2mm pieces Sample->Cut Weigh Weigh ~50mg Cut->Weigh Dissolve Dissolve in THF Weigh->Dissolve Precipitate Precipitate Polymer with Hexane Dissolve->Precipitate Filter Filter Supernatant (0.45µm PTFE) Precipitate->Filter Dilute Dilute with Cyclohexane & Add Internal Standard Filter->Dilute Inject Inject into GC-MS Dilute->Inject Quantify Quantify DMP Inject->Quantify

Caption: Workflow for this compound (DMP) extraction and analysis from plastic products.

Conclusion

The described solvent extraction protocol provides a reliable and widely used method for the determination of this compound in consumer plastic products. While other methods like ultrasonic-assisted and Soxhlet extraction offer advantages in terms of speed and efficiency, respectively, the solvent dissolution method remains a robust and accessible technique for many laboratories. Proper sample preparation and quality control measures are essential for obtaining accurate and reproducible results. The subsequent analysis by GC-MS allows for sensitive and selective quantification of DMP.

References

In Vitro Cell Culture Assays for Assessing Dimethyl Phthalate (DMP) Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phthalate (DMP), a widely used plasticizer, has garnered increasing attention due to its potential toxic effects on biological systems. Assessing the cytotoxicity of DMP is crucial for understanding its risk to human health and for the development of safety guidelines. This document provides detailed application notes and protocols for a panel of in vitro cell culture assays commonly used to evaluate DMP-induced cytotoxicity. These assays measure various cellular endpoints, from metabolic activity and membrane integrity to the induction of oxidative stress and programmed cell death.

Data Presentation: Summary of DMP Cytotoxicity

The following table summarizes quantitative data on the cytotoxic effects of this compound on various cell lines as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell TypeAssayExposure Time (h)IC50Reference
SH-SY5YHuman NeuroblastomaMTT2411.35 mM[1]
Dog Primary Testicular CellsCanine TesticularMTT24169.17 nM[1]

Note: The significant difference in IC50 values highlights the cell-type-specific toxicity of DMP.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • DMP Treatment: Prepare serial dilutions of DMP in a suitable solvent (e.g., DMSO) and then in a complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%). Replace the medium in the wells with the medium containing different concentrations of DMP. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against DMP concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cell membrane damage by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls: a background control (medium only), a low control (untreated cells), and a high control (cells treated with a lysis buffer to induce maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, low control, and high control wells.

Neutral Red (NR) Uptake Assay

Principle: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Dye Incubation: Remove the treatment medium and add a medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.

  • Washing and Dye Extraction: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS). Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Detection using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

Principle: This assay measures intracellular oxidative stress. The non-fluorescent DCFH-DA is taken up by cells and deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with DMP as described previously. Include a positive control (e.g., H₂O₂) and a negative control.

  • DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with a warm buffer (e.g., PBS or HBSS). Add a working solution of DCFH-DA (typically 10-20 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells again. Add buffer to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with DMP for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Annexin V and PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: The cell population will be differentiated into four quadrants:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells Quantify the percentage of cells in each quadrant.

Mandatory Visualizations

Experimental Workflow for DMP Cytotoxicity Assessment

G cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation start Seed cells in multi-well plates incubation1 Incubate for 24h (adhesion) start->incubation1 treatment Treat with varying concentrations of DMP incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24, 48, 72h) treatment->incubation2 mtt MTT Assay (Metabolic Activity) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh nr Neutral Red Assay (Lysosomal Integrity) incubation2->nr ros ROS Assay (Oxidative Stress) incubation2->ros apoptosis Apoptosis Assay (Annexin V/PI) incubation2->apoptosis data_acq Measure Absorbance/ Fluorescence/ Flow Cytometry mtt->data_acq mtt->data_acq Plate Reader ldh->data_acq ldh->data_acq Plate Reader nr->data_acq nr->data_acq Plate Reader ros->data_acq ros->data_acq Fluorescence Reader apoptosis->data_acq apoptosis->data_acq Flow Cytometer calc Calculate % Viability, % Cytotoxicity, ROS levels, % Apoptosis data_acq->calc ic50 Determine IC50 values calc->ic50 pathway Elucidate Cytotoxicity Mechanisms ic50->pathway

Caption: Workflow for assessing DMP cytotoxicity using in vitro assays.

Signaling Pathway of DMP-Induced Oxidative Stress and Apoptosis

G cluster_stress Oxidative Stress Induction cluster_apoptosis Apoptosis Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway DMP This compound (DMP) Exposure ROS Increased Reactive Oxygen Species (ROS) DMP->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage FasL FasL Activation ROS->FasL triggers Bcl2 Bcl-2 (Anti-apoptotic) Inhibition ROS->Bcl2 triggers Bax Bax/Bak (Pro-apoptotic) Activation ROS->Bax triggers Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondrial Dysfunction Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 (Executioner Caspase) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DMP induces apoptosis via oxidative stress-mediated pathways.

Conclusion

The suite of in vitro assays described provides a robust framework for the comprehensive assessment of this compound cytotoxicity. By employing a combination of these methods, researchers can obtain a multi-faceted understanding of the mechanisms by which DMP exerts its toxic effects, from initial metabolic impairment and membrane damage to the intricate signaling cascades of oxidative stress and apoptosis. This information is invaluable for risk assessment and the development of strategies to mitigate the potential adverse health effects of DMP exposure.

References

Methodology for Studying Dimethyl Phthalate Effects on Reproductive Hormones in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed framework for investigating the effects of Dimethyl Phthalate (DMP), a widely used plasticizer, on reproductive hormones in animal models. The methodologies outlined below are compiled from established research to ensure robust and reproducible results.

Introduction

This compound (DMP) is an endocrine-disrupting chemical (EDC) that has raised concerns due to its potential to interfere with the endocrine system and reproductive health. Animal models are crucial for elucidating the mechanisms of DMP toxicity and for risk assessment. This document provides detailed protocols for conducting such studies, focusing on the impact of DMP on key reproductive hormones. Phthalates can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive function.[1][2]

Animal Models and Experimental Design

The selection of an appropriate animal model is critical for the relevance of the study. Rodents, particularly mice and rats, are the most commonly used models in reproductive toxicology studies of phthalates.

Animal Model Selection
  • Mice (e.g., C57BL/6, CD-1): Widely used for their well-characterized reproductive physiology and the availability of genetic strains.[1][3]

  • Rats (e.g., Sprague-Dawley, Wistar): Often used in toxicology studies and have been instrumental in identifying the "phthalate syndrome" in males, characterized by adverse effects on the reproductive tract.

Experimental Groups

A typical experimental design includes:

  • Control Group: Receives the vehicle (e.g., corn oil) without DMP.

  • DMP-Treated Groups: Multiple dose groups (low, medium, high) are recommended to assess dose-dependent effects. Doses can be selected based on previously published studies, such as 0.5, 1, and 2 g/kg body weight/day for mice.[1][3]

Dosing and Administration
  • Route of Administration: Oral gavage is a common and relevant route of exposure for humans.[1][3]

  • Vehicle: Corn oil is a frequently used vehicle for lipophilic compounds like DMP.[1][3]

  • Duration of Exposure: The duration should be sufficient to observe effects on the reproductive system. Studies have used exposure periods of 20 and 40 days.[1][3]

Experimental Protocols

Protocol for DMP Administration in Female C57BL/6 Mice

This protocol is adapted from the study by Mei et al. (2019).[1][3]

Materials:

  • This compound (DMP)

  • Corn oil

  • C57BL/6 female mice (8 weeks old)

  • Animal gavage needles

  • Syringes

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Prepare DMP solutions in corn oil at the desired concentrations (e.g., 0.5, 1, and 2 g/kg). The control group will receive only corn oil.

  • Administer the DMP solutions or vehicle daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 0.1 mL/10g body weight).

  • Monitor the animals daily for any signs of toxicity.

  • Continue the administration for the planned duration (e.g., 20 or 40 days).

  • At the end of the exposure period, collect blood samples for hormone analysis.

Protocol for Blood Collection and Serum Separation

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Collection tubes (e.g., microcentrifuge tubes)

  • Centrifuge

Procedure:

  • Anesthetize the animal using an appropriate method.

  • Collect blood via cardiac puncture or from the retro-orbital sinus.

  • Transfer the blood into collection tubes.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge the tubes at 3000 rpm for 15 minutes at 4°C to separate the serum.

  • Carefully collect the supernatant (serum) and store it at -80°C until hormone analysis.

Protocol for Reproductive Hormone Analysis using ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying hormone levels in serum.

Materials:

  • Commercial ELISA kits for the specific hormones to be measured (e.g., Estradiol (E2), Progesterone, Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Testosterone).

  • Microplate reader

  • Pipettes and tips

  • Wash buffer

  • Stop solution

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Typically, the procedure involves adding standards and samples to a pre-coated microplate.

  • A biotin-conjugated antibody specific to the hormone is then added.

  • This is followed by the addition of a streptavidin-HRP conjugate.

  • A substrate solution is added, and the color development is proportional to the amount of hormone present.

  • The reaction is stopped, and the absorbance is read using a microplate reader at the specified wavelength.

  • A standard curve is generated to calculate the concentration of the hormone in the samples.

Data Presentation

Quantitative data on the effects of DMP on reproductive hormones from a study in female C57BL/6 mice are summarized below.

Table 1: Effect of DMP on Serum Estradiol and Progesterone Levels in Female C57BL/6 Mice after 40 Days of Exposure

Treatment Group (g/kg/day)Estradiol (pmol/L)Progesterone (μmol/L)
Control (0)183.60 ± 7.4833.82 ± 2.35
DMP (0.5)210.14 ± 3.5633.03 ± 1.48
DMP (1.0)195.48 ± 10.2334.06 ± 3.16
DMP (2.0)196.59 ± 8.58*36.08 ± 2.67

*Data are presented as mean ± SD. *P < 0.05 compared to the control group. Data sourced from Mei et al. (2019).[1][3]

Table 2: Effect of DMP on Serum FSH and LH Levels in Female C57BL/6 Mice after 40 Days of Exposure

Treatment Group (g/kg/day)FSH (mIU/mL)LH (pg/mL)
Control (0)145.23 ± 9.874567.34 ± 289.12
DMP (0.5)138.98 ± 7.654876.54 ± 312.45
DMP (1.0)135.43 ± 8.124987.23 ± 345.67
DMP (2.0)126.35 ± 8.465192.87 ± 362.02

*Data are presented as mean ± SD. *P < 0.05 compared to the control group. Data sourced from Mei et al. (2019).[1]

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general experimental workflow for studying the effects of DMP on reproductive hormones.

G A Animal Acclimatization B Randomization into Groups (Control & DMP-Treated) A->B C Daily Oral Gavage (Vehicle or DMP) B->C D Monitoring for Toxicity C->D E Blood Collection (End of Exposure) C->E F Serum Separation E->F G Hormone Analysis (ELISA) F->G H Data Analysis G->H HPG_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Gonads Gonads (Ovaries/Testes) Pituitary->Gonads LH & FSH (+) Gonads->Hypothalamus Sex Hormones (-) Gonads->Pituitary Sex Hormones (-) DMP This compound (DMP) DMP->Hypothalamus Interference DMP->Pituitary Interference DMP->Gonads Interference Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Phthalates Phthalates StAR StAR Phthalates->StAR CYP11A1 CYP11A1 Phthalates->CYP11A1 CYP17A1 CYP17A1 Phthalates->CYP17A1 HSD3B 3β-HSD HSD17B 17β-HSD

References

Dimethyl Phthalate in Enteric-Coated Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteric coatings are essential functional polymeric barriers applied to oral dosage forms to control drug release, protecting acid-labile drugs from the gastric environment or preventing gastric irritation from certain medications. The physical properties of these coatings are critical to their performance and are significantly influenced by the choice of polymer and plasticizer. Dimethyl Phthalate (DMP), a phthalate ester, has been historically utilized as a plasticizer in the formulation of enteric-coated pharmaceuticals, particularly with cellulosic polymers like Cellulose Acetate Phthalate (CAP).[1] This document provides detailed application notes and protocols regarding the role and use of DMP in such formulations.

As a plasticizer, DMP integrates into the polymer matrix, increasing the free volume between polymer chains. This enhances the flexibility and reduces the brittleness of the enteric coating, which is crucial for maintaining its integrity during manufacturing, handling, and transit through the stomach.[2] The concentration and type of plasticizer can significantly impact the mechanical properties, permeability, and ultimately, the drug release profile of the enteric-coated product.

Mechanism of Action of this compound in Enteric Coatings

The primary role of this compound in an enteric coating formulation is to modify the physical properties of the polymer film to ensure it remains intact in the acidic environment of the stomach and dissolves at the desired pH in the small intestine.

cluster_0 In the Stomach (Acidic pH) cluster_1 In the Intestine (Neutral/Alkaline pH) Stomach Low pH Environment Polymer_Chains_Stomach Polymer Chains (e.g., CAP) tightly packed Stomach->Polymer_Chains_Stomach maintains polymer in unionized state DMP_Stomach DMP molecules interspersed Intact_Coating Intact, Impermeable Coating DMP_Stomach->Intact_Coating provides flexibility, prevents cracking Drug_Core Drug Core Protected Intact_Coating->Drug_Core Intestine Higher pH Environment Polymer_Chains_Intestine Polymer Chains (e.g., CAP) ionized and swollen Intestine->Polymer_Chains_Intestine ionizes acidic groups of polymer DMP_Intestine DMP molecules Dissolved_Coating Dissolved Coating Polymer_Chains_Intestine->Dissolved_Coating leads to dissolution Drug_Release Drug Release Dissolved_Coating->Drug_Release Start Start Weigh Weigh CAP, DMP, and Talc Start->Weigh Prepare_Solvent Prepare Acetone/Isopropyl Alcohol Mixture Start->Prepare_Solvent Dissolve_CAP Dissolve CAP in Solvent Mixture Weigh->Dissolve_CAP Dissolve_DMP Dissolve DMP in a portion of Solvent Weigh->Dissolve_DMP Prepare_Solvent->Dissolve_CAP Prepare_Solvent->Dissolve_DMP Combine Add DMP solution to CAP solution Dissolve_CAP->Combine Dissolve_DMP->Combine Add_Talc Disperse Talc in the combined solution Combine->Add_Talc Stir Stir for 30 minutes Add_Talc->Stir End Coating Solution Ready Stir->End cluster_0 Disintegration Test cluster_1 Dissolution Test DT_Start Place tablets in basket DT_Acid Immerse in 0.1 N HCl for 1h at 37°C DT_Start->DT_Acid DT_Observe Observe for disintegration DT_Acid->DT_Observe DT_Buffer Replace with pH 6.8 buffer DT_Observe->DT_Buffer DT_Result Tablets should disintegrate DT_Buffer->DT_Result DS_Start Place tablets in 0.1 N HCl at 37°C DS_Acid Run for 2h, sample and analyze DS_Start->DS_Acid DS_Buffer Replace with pH 6.8 buffer DS_Acid->DS_Buffer DS_Buffer_Run Run for 90 min, sample and analyze DS_Buffer->DS_Buffer_Run DS_Result Calculate drug release profile DS_Buffer_Run->DS_Result

References

Application Note: Solid-Phase Microextraction (SPME) for Atmospheric Dimethyl Phthalate Sampling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dimethyl Phthalate (DMP) is a widely used plasticizer and solvent found in a variety of consumer and industrial products. Due to its semi-volatile nature, DMP can be released into the atmosphere, contributing to indoor and outdoor air contamination. Monitoring atmospheric DMP is crucial for assessing environmental exposure and potential health risks. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for sampling and pre-concentrating DMP from the air, making it an ideal technique for trace-level analysis when coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed protocol and application data for this purpose.

Principle of SPME SPME is an equilibrium-based sample preparation technique. A fused-silica fiber coated with a stationary phase is exposed to the air sample. Gaseous DMP molecules adsorb onto or absorb into the fiber coating until equilibrium is reached between the concentration of DMP in the air and the amount sorbed by the fiber. The fiber is then transferred to the heated injection port of a gas chromatograph, where the collected DMP is thermally desorbed, separated from other compounds on the GC column, and detected by a mass spectrometer.

dot

spme_principle Principle of SPME Equilibrium Sampling cluster_air Atmospheric Sample cluster_fiber SPME Fiber Coating dmp1 DMP dmp2 DMP fiber Stationary Phase dmp2->fiber Adsorption/ Partitioning dmp3 DMP dmp4 DMP dmp5 DMP dmp5->fiber dmp6 DMP dmp7 DMP

Caption: DMP partitions from air to the SPME fiber until equilibrium.

Experimental Protocols

SPME Fiber Selection and Conditioning

The choice of SPME fiber coating is critical for efficient extraction. DMP is a polar, semi-volatile compound. Therefore, polar or mixed-phase fibers are recommended.

  • Recommended Fibers:

    • 85 µm Polyacrylate (PA): Suitable for polar, semi-volatile compounds.[1][2][3]

    • 70 µm Carbowax®/Divinylbenzene (CW/DVB): Effective for polar analytes, including various phthalates.[4]

    • 50/30 µm Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS): A three-phase fiber that has demonstrated a high extraction ability for a broad range of phthalates.[5]

Conditioning Protocol: Before its first use, each fiber must be conditioned to remove contaminants.

  • Insert the SPME fiber assembly into the GC injection port.

  • Extend the fiber by depressing the plunger.

  • Set the GC inlet temperature according to the manufacturer's instructions (typically 250-270°C).[6][7]

  • Condition the fiber for the recommended time (e.g., 30-60 minutes) with the inlet in split mode to vent contaminants.

  • After conditioning, retract the fiber and remove the assembly from the inlet. The fiber is now ready for sampling.

Atmospheric Sampling Procedure

This protocol describes passive headspace sampling of ambient or indoor air.

  • Blank Preparation: A conditioned fiber should be taken to the sampling site and exposed for the same duration as the sample fibers but kept sealed in its container. This "field blank" is crucial for identifying potential contamination during transport and handling.[8][9]

  • Sampling Setup: Secure the SPME holder in the desired sampling location, ensuring it is away from direct drafts or obstructions.

  • Exposure: Extend the fiber from its protective needle and expose it to the atmosphere for a predetermined time. Sampling time can range from 30 minutes to several hours, depending on the expected DMP concentration and the fiber's capacity.

  • Sample Collection: After the sampling period, retract the fiber back into the needle.

  • Storage and Transport: Immediately seal the fiber assembly in a clean, airtight container for transport to the laboratory. Analyze samples as soon as possible to prevent analyte loss.

GC-MS Analysis: Thermal Desorption and Detection

The collected DMP is analyzed by thermally desorbing it into a GC-MS system.

  • GC-MS Setup: Set up the GC-MS according to the parameters outlined in Table 2. Ensure the system is calibrated and has passed performance checks.

  • Desorption: Insert the SPME assembly into the hot GC inlet.

  • Immediately extend the fiber and begin the GC-MS analysis run. The high temperature of the inlet will cause the DMP to desorb from the fiber and be transferred to the GC column.

  • Keep the fiber exposed in the inlet for a sufficient time (e.g., 2-5 minutes) to ensure complete desorption.

  • Fiber Cleaning: After desorption, keep the fiber in the hot inlet for an additional 10-20 minutes to clean it for the next use.[6]

  • Retract the fiber and remove the assembly.

dot

spme_workflow SPME Workflow for Atmospheric DMP Analysis cluster_prep Phase 1: Preparation cluster_sampling Phase 2: On-Site Sampling cluster_analysis Phase 3: Laboratory Analysis start Start condition Condition New SPME Fiber in Hot GC Inlet start->condition transport_to_site Transport Fiber and Field Blank to Site condition->transport_to_site expose_fiber Expose Fiber to Atmosphere (Passive Sampling) transport_to_site->expose_fiber seal_fiber Retract and Seal Fiber Post-Sampling expose_fiber->seal_fiber transport_to_lab Transport to Laboratory seal_fiber->transport_to_lab desorb Thermal Desorption in GC Inlet transport_to_lab->desorb gc_ms GC Separation & MS Detection desorb->gc_ms data_analysis Data Processing & Quantification gc_ms->data_analysis end End data_analysis->end

Caption: The complete workflow from SPME fiber preparation to analysis.

Data and Performance

The performance of the SPME-GC-MS method depends on the selected fiber and analytical conditions. The following tables summarize typical performance characteristics and a sample GC-MS method based on literature for various phthalates, including DMP.

Table 1: Typical SPME Method Performance Characteristics for Phthalate Analysis

ParameterTypical ValueSource
Recommended Fiber 85 µm Polyacrylate (PA) or DVB/CAR/PDMS[2][3][5]
Limit of Detection (LOD) 0.3 - 2.6 ng/mL (in water)[5]
Limit of Quantification (LOQ) < 1 ng/L (in air, with SPE device)[10]
Linear Range 0.02 µg/L - 10 µg/L (in water)[2][4]
Precision (%RSD) < 15%[3][7]

Note: Detection and quantification limits for atmospheric sampling are highly dependent on sampling time and environmental conditions.

Table 2: Example GC-MS Method Parameters for Phthalate Analysis

ParameterSettingSource
GC System Agilent 8890 GC or equivalent[11]
MS System Agilent 5977B MSD or equivalent[11]
SPME Fiber 85 µm Polyacrylate[2]
Injection Port Splitless Mode, 270°C[7]
Carrier Gas Helium, Constant Flow (1.3 mL/min)[7]
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[7][11]
Oven Program 50°C initial, ramp at 10°C/min to 260°C, hold for 3 min[7]
MS Source Temp. 230°C[7]
MS Quad Temp. 150°C[7]
Acquisition Mode Scan (m/z 40-300) and/or SIM[7][11]
DMP Quantifier Ion (SIM) m/z 163[12]
DMP Qualifier Ions (SIM) m/z 77, 194[12]

Quality Control and Contamination Phthalates are ubiquitous in laboratory environments, and rigorous contamination control is essential for accurate trace analysis.[8]

  • Always use high-purity solvents and reagents.

  • Thoroughly clean all glassware and equipment.[8]

  • Minimize the use of plastic materials during sample preparation and analysis.

  • Regularly analyze laboratory and field blanks to monitor for background contamination. Absorption of phthalates from lab air onto the syringe needle can be a significant source of blank issues.[9]

References

Application Note: Interpretation of Mass Spectrometry Fragmentation Patterns for Dimethyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding the mass spectrometry fragmentation patterns of Dimethyl Phthalate (DMP), a widely used plasticizer. A comprehensive interpretation of its electron ionization (EI) mass spectrum is presented, supported by quantitative data and a clear fragmentation pathway diagram. Furthermore, a detailed protocol for the analysis of DMP using Gas Chromatography-Mass Spectrometry (GC-MS) is provided to ensure accurate and reproducible results in a laboratory setting. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who encounter phthalates in their analytical work.

Introduction

This compound (DMP) is the methyl ester of phthalic acid and belongs to the class of phthalate esters. These compounds are extensively used as plasticizers to enhance the flexibility and durability of various polymer products. Due to their widespread use, there is a growing concern about their potential as endocrine disruptors and their impact on human health and the environment. Consequently, robust and reliable analytical methods for the identification and quantification of DMP in various matrices are crucial.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the analysis of phthalates. Understanding the fragmentation patterns of DMP under electron ionization (EI) is fundamental for its unambiguous identification. This application note details the characteristic fragmentation of DMP and provides a standardized protocol for its analysis.

Mass Spectrometry Fragmentation of this compound

Under electron ionization, this compound (molecular weight: 194.18 g/mol ) undergoes characteristic fragmentation, leading to a series of diagnostic ions. The fragmentation of DMP is relatively straightforward compared to phthalates with longer alkyl chains.[1] The key fragmentation step involves an alpha-cleavage (α-cleavage) of a methoxy group from the molecular ion.[1][2][3][4]

The fragmentation pathway begins with the molecular ion ([M]⁺˙) at m/z 194. The most prominent fragmentation is the loss of a methoxy radical (•OCH₃), resulting in the formation of the base peak at m/z 163.[2][3][4] This ion can further lose a molecule of carbon monoxide (CO) to produce an ion at m/z 135, or another methoxy group to yield a fragment at m/z 133.[2] Further fragmentation can lead to the formation of the ion at m/z 105 and the phenyl cation at m/z 77.[5] Unlike many other phthalates, DMP does not typically show a significant peak at m/z 149, which is characteristic of protonated phthalic anhydride formed via McLafferty rearrangement in phthalates with longer alkyl chains.[1][4]

Quantitative Fragmentation Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound.

m/zProposed Fragment StructureFragmentation PathwayRelative Abundance
194[C₁₀H₁₀O₄]⁺˙ (Molecular Ion)-Low
163[C₉H₇O₃]⁺[M - •OCH₃]⁺Base Peak (100%)
135[C₈H₇O₂]⁺[M - •OCH₃ - CO]⁺Moderate
133[C₈H₅O₂]⁺[M - •OCH₃ - •OCH₃]⁺Low to Moderate
105[C₇H₅O]⁺[M - •OCH₃ - CO - CO]⁺Moderate
77[C₆H₅]⁺Phenyl CationModerate
76[C₆H₄]⁺˙Benzene radical cationModerate
50[C₄H₂]⁺˙Low

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

DMP_Fragmentation M This compound [M]⁺˙ m/z 194 F163 [M - •OCH₃]⁺ m/z 163 (Base Peak) M->F163 - •OCH₃ F135 [M - •OCH₃ - CO]⁺ m/z 135 F163->F135 - CO F133 [M - 2(•OCH₃)]⁺ m/z 133 F163->F133 - •OCH₃ F105 [C₇H₅O]⁺ m/z 105 F135->F105 - CO F77 [C₆H₅]⁺ m/z 77 F105->F77 - CO

Caption: Fragmentation pathway of this compound (DMP) in EI-MS.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in a given sample matrix. It is important to note that sample preparation steps may need to be optimized based on the specific matrix (e.g., water, soil, biological fluids, polymer extracts).

Materials and Reagents
  • Solvents: Acetone, Hexane, Dichloromethane (DCM), Methanol (all pesticide residue grade or equivalent).

  • Standards: this compound (DMP) certified reference material (CRM).

  • Internal Standard (IS): A deuterated phthalate or a compound with similar chemical properties not expected to be in the sample (e.g., Dibutyl phthalate-d4).

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa. All glassware should be thoroughly cleaned and baked at a high temperature (e.g., 400°C for at least 2 hours) to remove any potential phthalate contamination.[6]

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction apparatus, nitrogen evaporator.

Standard Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of DMP CRM and dissolve it in a suitable solvent (e.g., methanol or hexane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard Spiking: Spike all standards and samples with a constant concentration of the internal standard.

Sample Preparation (General Guideline - Liquid-Liquid Extraction)
  • Aqueous Samples:

    • To a 100 mL aqueous sample, add a known amount of internal standard.

    • Extract the sample three times with 30 mL of dichloromethane in a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solid Samples:

    • Homogenize the sample.

    • Extract a known weight of the sample with a suitable solvent (e.g., hexane/acetone mixture) using sonication or Soxhlet extraction.

    • Add the internal standard to the extract.

    • Clean up the extract using SPE if necessary to remove matrix interferences.

    • Concentrate the final extract to 1 mL.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for phthalate analysis. These may need to be optimized for your specific instrument.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 1 min; ramp to 200°C at 20°C/min; ramp to 300°C at 10°C/min; hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
SIM Ions for DMPQuantifier: 163; Qualifiers: 194, 77
Data Analysis
  • Identification: Identify the DMP peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard. The relative abundances of the qualifier ions should be within a specified tolerance (e.g., ±20%) of the standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the DMP quantification ion (m/z 163) to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of DMP in the samples from this calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Working) Spiking Internal Standard Spiking Std_Prep->Spiking Sample_Prep Sample Preparation (Extraction & Cleanup) Sample_Prep->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

A thorough understanding of the mass spectral fragmentation of this compound is essential for its accurate identification in various analytical applications. The characteristic base peak at m/z 163, resulting from the loss of a methoxy group, serves as a primary diagnostic ion. By following the detailed GC-MS protocol provided in this application note, researchers can achieve reliable and reproducible quantification of DMP. Adherence to strict quality control measures, particularly in minimizing background contamination, is paramount for obtaining accurate results.

References

Application Note and Protocol: Kinetic Modeling of Dimethyl Phthalate (DMP) Biodegradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phthalate (DMP) is a widely used plasticizer that has become a significant environmental pollutant due to its endocrine-disrupting properties. Bioremediation, the use of microorganisms to degrade contaminants, presents a promising and cost-effective strategy for the removal of DMP from the environment. Understanding the kinetics of DMP biodegradation is crucial for optimizing remediation processes and developing predictive models for its environmental fate. This document provides detailed protocols and application notes for studying the kinetic modeling of DMP biodegradation by microbial strains.

Overview of DMP Biodegradation Kinetics

The biodegradation of DMP by microorganisms can be described by various kinetic models, which mathematically represent the rate of substrate utilization. The choice of model often depends on the initial substrate concentration.

  • First-Order Kinetics: At low DMP concentrations, the degradation rate is typically proportional to the concentration of the substrate. This relationship is described by the first-order kinetic model.

  • Haldane Model: At higher concentrations, DMP can exhibit substrate inhibition, where the degradation rate decreases as the concentration surpasses an optimal level. The Haldane model is an extension of the Michaelis-Menten kinetics that incorporates an inhibition term to describe this phenomenon.

The biodegradation of DMP by aerobic bacteria typically proceeds through a hydrolytic pathway, where DMP is first hydrolyzed to monomethyl phthalate (MMP) and subsequently to phthalic acid (PA). Phthalic acid is then further metabolized by the microorganisms.

Quantitative Data Summary

The following tables summarize the kinetic parameters for DMP biodegradation by different bacterial strains as reported in the literature.

Table 1: Kinetic Parameters for DMP Biodegradation by Bacillus sp. KS1 [1][2][3]

ParameterValueConditions
Initial DMP Concentration for complete degradationUp to 1400 mg/LWithin 168 hours
Applicable Kinetic Model (Low Concentration)First-Order Kinetics25–100 mg/L DMP
Half-life (t½)3 hours25–100 mg/L DMP
Applicable Kinetic Model (High Concentration)Haldane Model0–1400 mg/L DMP
Coefficient of Determination (R²) for Haldane Model0.9210---
Identified MetabolitePhthalic Acid---

Table 2: Kinetic Parameters and Optimal Conditions for DMP Biodegradation by Micrococcus sp. KS2 [4][5][6]

ParameterValue
Optimal pH7.05
Optimal Temperature31.5 °C
Optimal Initial DMP Concentration289.19 mg/L
Maximum Degradation99.67%
Degradation CapacityUp to 1250 mg/L
Applicable Kinetic ModelHaldane Model
Identified MetabolitesMonomethyl Phthalate (MMP), Phthalic Acid (PA)

Experimental Protocols

Isolation and Identification of DMP-Degrading Bacteria

Protocol 1: Isolation of Bacteria from Contaminated Soil

  • Sample Collection: Collect soil samples from sites contaminated with municipal wastewater or industrial effluents.

  • Enrichment Culture:

    • Add 10 g of soil to 100 mL of Mineral Salt Medium (MSM) in a 250 mL Erlenmeyer flask. The composition of MSM should be optimized but a general formulation is provided in Table 3.

    • Supplement the medium with DMP as the sole carbon source at a concentration of 100 mg/L.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days.

  • Isolation:

    • After enrichment, serially dilute the culture and spread plate onto MSM agar plates containing 100 mg/L DMP.

    • Incubate the plates at 30°C for 3-5 days.

    • Select morphologically distinct colonies and purify by re-streaking on fresh MSM-DMP agar plates.

  • Identification: Identify the isolated strains based on morphological, biochemical characteristics, and 16S rRNA gene sequencing.

Table 3: Composition of Mineral Salt Medium (MSM)

ComponentConcentration (g/L)
K₂HPO₄1.5
KH₂PO₄0.5
(NH₄)₂SO₄1.0
NaCl0.5
MgSO₄·7H₂O0.2
Trace Element Solution1.0 mL
Biodegradation Experiments

Protocol 2: Batch Biodegradation Assay

  • Inoculum Preparation:

    • Grow the isolated bacterial strain in nutrient broth for 24 hours at 30°C.

    • Harvest the cells by centrifugation at 5000 rpm for 10 minutes.

    • Wash the cell pellet twice with sterile phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Experimental Setup:

    • Prepare 250 mL Erlenmeyer flasks containing 100 mL of MSM.

    • Spike the flasks with different initial concentrations of DMP (e.g., 50, 100, 250, 500, 750, 1000, 1250 mg/L).

    • Inoculate the flasks with 1% (v/v) of the prepared inoculum.

    • Incubate the flasks at the optimal temperature (e.g., 31.5°C) and pH (e.g., 7.05) on a rotary shaker at 150 rpm.[4][5]

    • Include a control flask without inoculum to check for abiotic degradation.

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals (e.g., 0, 12, 24, 48, 72, 96, 120, 144, 168 hours).

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for residual DMP concentration and the formation of metabolites using HPLC or GC-MS.

Analytical Methods

Protocol 3: Quantification of DMP and Metabolites by HPLC [7][8]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Quantification: Prepare a standard calibration curve of DMP, MMP, and PA to quantify their concentrations in the samples.

Protocol 4: Identification of Metabolites by GC-MS [5]

  • Sample Preparation: Extract the supernatant from the biodegradation assay with a suitable solvent (e.g., ethyl acetate). Concentrate the extract before analysis.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: DB-5 column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Temperature Program:

    • Initial temperature: 80°C for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometry: Operate in electron impact (EI) mode and scan over a mass range of m/z 50-500. Identify the metabolites by comparing their mass spectra with a library (e.g., NIST).

Kinetic Modeling

First-Order Kinetic Model:

The degradation of DMP at low concentrations can be described by the following equation:

C = C₀ * e^(-kt)

where:

  • C is the concentration of DMP at time t

  • C₀ is the initial concentration of DMP

  • k is the first-order degradation rate constant (h⁻¹)

The half-life (t½) can be calculated as:

t½ = ln(2) / k

Haldane Model for Substrate Inhibition:

The specific growth rate (µ) as a function of substrate concentration (S) is given by the Haldane model:

µ = (µₘₐₓ * S) / (Kₛ + S + (S² / Kᵢ))

where:

  • µ is the specific growth rate (h⁻¹)

  • µₘₐₓ is the maximum specific growth rate (h⁻¹)

  • S is the substrate (DMP) concentration (mg/L)

  • Kₛ is the half-saturation constant (mg/L)

  • Kᵢ is the inhibition constant (mg/L)

These parameters can be determined by fitting the experimental data of specific growth rate versus DMP concentration to the Haldane equation using non-linear regression analysis.

Visualizations

DMP_Biodegradation_Workflow cluster_preparation Sample Preparation and Isolation cluster_biodegradation Biodegradation Assay cluster_analysis Analysis and Modeling Soil_Sample Contaminated Soil Sample Enrichment Enrichment Culture (MSM + DMP) Soil_Sample->Enrichment Inoculation Isolation Isolation on Agar Plates Enrichment->Isolation Serial Dilution & Plating Pure_Culture Pure Culture of DMP-degrading Bacteria Isolation->Pure_Culture Purification Inoculum Inoculum Preparation Pure_Culture->Inoculum Batch_Flasks Batch Culture Flasks (MSM + varying DMP conc.) Inoculum->Batch_Flasks Inoculation Incubation Incubation (Optimal Temp, pH, Agitation) Batch_Flasks->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis HPLC / GC-MS Analysis (DMP & Metabolites) Sampling->Analysis Data Concentration vs. Time Data Analysis->Data Modeling Kinetic Modeling (First-order, Haldane) Data->Modeling Parameters Kinetic Parameters (k, t½, µmax, Ks, Ki) Modeling->Parameters

Caption: Experimental workflow for studying the kinetics of DMP biodegradation.

DMP_Degradation_Pathway DMP This compound (DMP) MMP Monomethyl Phthalate (MMP) DMP->MMP Hydrolysis PA Phthalic Acid (PA) MMP->PA Hydrolysis Metabolism Further Metabolism (TCA Cycle) PA->Metabolism Ring Cleavage

Caption: Proposed metabolic pathway for the biodegradation of this compound.

Kinetic_Model_Selection node_rect node_rect Start Initial DMP Concentration? Low Low Start->Low   High High Start->High   FirstOrder Apply First-Order Kinetic Model Low->FirstOrder Haldane Apply Haldane (Substrate Inhibition) Model High->Haldane

Caption: Logic for selecting the appropriate kinetic model based on substrate concentration.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Dimethyl Phthalate in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic modeling of Dimethyl Phthalate (DMP) in rodent studies. The information compiled herein is intended to guide researchers in designing and interpreting studies on DMP, a widely used industrial chemical.

Introduction to this compound Pharmacokinetics

This compound (DMP) is a low molecular weight phthalate ester that is readily absorbed in the gastrointestinal tract of rodents following oral administration.[1] Once absorbed, it undergoes rapid and extensive metabolism. The primary metabolic pathway involves the hydrolysis of one of the ester linkages to form monomethyl phthalate (MMP), which is the major metabolite, and methanol.[1][2] A smaller fraction may be further hydrolyzed to phthalic acid.[1][2] The clearance of DMP from the body is rapid, with the majority of the administered dose being excreted in the urine as metabolites.[2][3] Short-chain dialkyl phthalates like DMP can be excreted unchanged or after complete hydrolysis to phthalic acid.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative data on the pharmacokinetics of DMP and its primary metabolite, MMP, in rats. Due to the rapid metabolism of DMP, plasma concentrations of the parent compound are often low and transient, making MMP the primary analyte for pharmacokinetic assessment.

Table 1: Urinary Excretion of this compound and its Metabolites in Male Rats Following a Single Oral Gavage Dose

CompoundDoseTimeframe% of Recovered Phthalates in UrineReference
This compound (DMP)~1 g24 hours8.1%[2]
Monomethyl Phthalate (MMP)~1 g24 hours77.5%[2]
Phthalic Acid~1 g24 hours14.4%[2]

Note: The total recovery of phthalates in the urine accounted for 44.6 mole percent of the administered dose.[2]

Table 2: Dermal Absorption of this compound in Male F344 Rats

ParameterValueExperimental ConditionsReference
Cumulative Absorption~40%Single dose of 157 µmol/kg applied in ethanol solution to clipped skin under aerated occlusion over 7 days.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of pharmacokinetic studies. Below are generalized protocols based on common practices in rodent pharmacokinetic studies of phthalates.

Protocol for Oral Administration and Pharmacokinetic Study in Rats

This protocol outlines the procedure for a single-dose oral gavage study to determine the pharmacokinetic profile of DMP and its metabolite MMP in rats.

Materials:

  • Male Sprague-Dawley or F344 rats (specific strain to be justified based on study objectives)

  • This compound (DMP), analytical grade

  • Vehicle for dosing (e.g., corn oil, olive oil)

  • Oral gavage needles

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for sample storage

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: House rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Dose Preparation: Prepare a solution or suspension of DMP in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of DMP to each rat via gavage. The volume administered should be based on the animal's body weight.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Urine and Feces Collection: House the rats in metabolic cages to allow for the separate collection of urine and feces at specified intervals (e.g., 0-12h, 12-24h).

  • Sample Analysis: Analyze the plasma and urine samples for the concentrations of DMP and MMP using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.

Protocol for Dermal Absorption Study in Rats

This protocol describes an in vivo method to assess the dermal absorption of DMP in rats.

Materials:

  • Male F344 rats

  • ¹⁴C-labeled this compound (for radiolabeling studies) or unlabeled DMP

  • Ethanol or other suitable solvent

  • Clippers for hair removal

  • Occlusive or non-occlusive dressing

  • Metabolic cages

  • Scintillation counter (for radiolabeled studies) or LC-MS/MS

Procedure:

  • Animal Preparation: Anesthetize the rats and clip the hair from a defined area on the dorsal back.

  • Dose Application: Apply a known amount of DMP (e.g., 157 µmol/kg in ethanol) uniformly to the clipped skin area.

  • Dressing Application: Cover the application site with an appropriate dressing. For studies investigating occlusion, an occlusive dressing should be used.

  • Housing: Place the rats individually in metabolic cages for the separate collection of urine and feces.

  • Sample Collection: Collect urine and feces at regular intervals (e.g., every 24 hours) for the duration of the study (e.g., 7 days).

  • Sample Analysis: If using ¹⁴C-DMP, measure the radioactivity in the collected urine and feces using a scintillation counter to determine the amount of absorbed DMP. If using unlabeled DMP, analyze urine for DMP and its metabolites using LC-MS/MS.

  • Calculation of Absorption: Calculate the cumulative dermal absorption as the percentage of the applied dose recovered in the urine and feces over the study period.

Analytical Method for DMP and MMP in Biological Samples (LC-MS/MS)

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantification of DMP and its primary metabolite, MMP, in rodent plasma and urine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation:

    • Plasma: Perform a protein precipitation by adding a solvent like acetonitrile to the plasma sample. Vortex and centrifuge to pellet the proteins. The supernatant can be directly injected or further processed.

    • Urine: Dilute the urine sample with a suitable buffer. For the analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase) may be required.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of two solvents, such as water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the precursor-to-product ion transitions for both DMP and MMP.

  • Quantification:

    • Use a stable isotope-labeled internal standard for both DMP and MMP to correct for matrix effects and variations in instrument response.

    • Construct a calibration curve using standards of known concentrations to quantify the analytes in the samples.

Visualizations

Metabolic Pathway of this compound

DMP_Metabolism DMP This compound (DMP) MMP Monomethyl Phthalate (MMP) DMP->MMP Hydrolysis (Carboxylesterases) Excretion Urinary Excretion DMP->Excretion Minor PA Phthalic Acid MMP->PA Hydrolysis MMP->Excretion PA->Excretion

Caption: Metabolic pathway of this compound (DMP) in rodents.

Experimental Workflow for Oral Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Acclimation Animal Acclimation Dosing Oral Gavage Dosing Acclimation->Dosing Sampling Blood & Urine Collection Dosing->Sampling Processing Sample Processing (Plasma/Urine) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Results Results Interpretation PK_Analysis->Results

Caption: Workflow for a typical oral pharmacokinetic study of DMP in rodents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl Phthalate (DMP) Analysis in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the peak shape and resolution of Dimethyl Phthalate (DMP) in your gas chromatography (GC) analyses.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: My this compound (DMP) peak is tailing.

Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and integration accuracy.[1][2] An asymmetry factor greater than 1.5 is a good indicator that you should investigate the cause.[1]

Potential Causes and Solutions:

  • Active Sites in the System: Polar analytes like DMP can interact with active sites in the GC system, such as the inlet liner or the column itself.[1]

    • Solution: Use a fresh, deactivated inlet liner. If the problem persists, consider trimming 10-20 cm from the front of the column to remove any active sites that may have developed.[1]

  • Improper Column Installation: A poorly cut or installed column can create dead volumes and turbulence in the carrier gas flow path, leading to peak tailing.[1][2]

    • Solution: Re-cut the column, ensuring a clean, 90-degree cut.[1] Reinstall the column according to the manufacturer's instructions, ensuring it is at the correct height within the inlet.[1][2]

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.[3]

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, the column may need to be replaced.[3]

  • Low Inlet Temperature: An inlet temperature that is too low can cause slow vaporization of the sample, resulting in tailing peaks.[3]

    • Solution: Increase the inlet temperature.[3]

Troubleshooting Flowchart for Peak Tailing

G start Start: DMP Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Check for physical issues: - Improper column cut or installation - Leaks in the system q1->a1_yes Yes a1_no Check for chemical interactions: - Active sites in liner or column - Contamination q1->a1_no No solution1 Recut and reinstall column. Check for leaks. a1_yes->solution1 solution2 Replace inlet liner. Trim column inlet. Bake out column. a1_no->solution2 end End: Peak Shape Improved solution1->end solution2->end

Caption: A flowchart to diagnose and resolve DMP peak tailing issues.

Issue 2: My this compound (DMP) peak is fronting.

Peak fronting, the inverse of tailing, presents as a leading edge on the peak.[1] This can also negatively impact resolution and quantification.

Potential Causes and Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing molecules to move through the column too quickly.[1][4][5]

    • Solution: Reduce the injection volume or dilute the sample.[4][5] You can also try increasing the split ratio if you are using a split injection.[6]

  • Incompatibility between Sample Solvent and Stationary Phase: If the solvent has a significantly different polarity than the stationary phase, it can affect how the sample is introduced to the column.[4]

    • Solution: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.[4]

  • Catastrophic Column Failure: In rare cases, sudden peak fronting can indicate a collapse of the column's stationary phase, often due to operating outside the recommended pH or temperature limits.[7]

    • Solution: Replace the column and ensure the analytical method operates within the column's specifications.[7]

Issue 3: I am seeing poor resolution between my this compound (DMP) peak and an adjacent peak.

Poor resolution can make accurate quantification difficult or impossible.

Potential Causes and Solutions:

  • Suboptimal GC Method Parameters: The temperature program, carrier gas flow rate, and column choice all significantly impact resolution.[8][9]

    • Solution: Optimize the temperature program. A slower temperature ramp can often improve the separation of closely eluting peaks. Adjust the carrier gas flow rate to its optimal linear velocity. Consider using a different stationary phase that offers better selectivity for phthalates.[8][9]

  • Peak Tailing or Fronting: Asymmetrical peaks are wider and can easily overlap with neighboring peaks.

    • Solution: Address the root cause of the peak shape issue using the guidance provided in the sections above.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for this compound (DMP) analysis?

The choice of GC column is critical for achieving good peak shape and resolution for phthalate analysis.[8][9] While several stationary phases can be used, columns with a 5-type (e.g., 5% diphenyl / 95% dimethyl polysiloxane) or XLB-type stationary phase are commonly employed and have demonstrated good performance for separating a wide range of phthalates, including DMP.[8][9] For challenging separations, specialized columns like the Rtx-440 and Rxi-XLB are recommended for their high degree of target analyte separation.[8]

Q2: How can I optimize my GC oven temperature program for DMP analysis?

A faster temperature program can lead to sharper peaks and shorter retention times.[10] However, for complex samples with closely eluting peaks, a slower temperature ramp rate will generally provide better resolution. A good starting point is an initial oven temperature about 20°C below the boiling point of your sample solvent.[1]

Q3: What are the ideal inlet conditions for DMP analysis?

The inlet temperature should be high enough to ensure rapid and complete vaporization of DMP without causing thermal degradation. A typical starting point is 250°C. For splitless injections, ensure the initial oven temperature is low enough to allow for efficient solvent trapping.[1]

Data Presentation

Table 1: Comparison of Different GC Columns for Phthalate Analysis

Stationary PhaseGeneral TypeSuitability for Phthalate AnalysisReference
Rtx-440ProprietaryRecommended for overall speed and high-degree of separation.[8]
Rxi-XLBProprietaryRecommended for overall speed and high-degree of separation.[8]
Rxi-5ms5% Diphenyl / 95% Dimethyl PolysiloxaneCommonly used and provides good resolution.[8]
Rtx-5050% Diphenyl / 50% Dimethyl PolysiloxaneSuitable for phthalate analysis.[8]
Rxi-35Sil MS35% Diphenyl / 65% Dimethyl PolysiloxaneProvides baseline separation for many regulated phthalates.[8]

Experimental Protocols

Example GC-MS Method for Phthalate Analysis

This is a general-purpose method that can be adapted for your specific instrumentation and sample matrix.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

  • Inlet: Splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 90°C, hold for 1 minute.

    • Ramp to 230°C at 45°C/min.

    • Ramp to 260°C at 15°C/min, hold for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. A common ion for many phthalates is m/z 149.[8][9]

Visualizations

Relationship between GC Parameters and DMP Peak Characteristics

G cluster_params GC Parameters cluster_peak DMP Peak Characteristics Column Choice Column Choice Resolution Resolution Column Choice->Resolution Selectivity Temperature Program Temperature Program Temperature Program->Resolution Separation Retention Time Retention Time Temperature Program->Retention Time Carrier Gas Flow Carrier Gas Flow Carrier Gas Flow->Resolution Carrier Gas Flow->Retention Time Inlet Conditions Inlet Conditions Peak Shape (Tailing/Fronting) Peak Shape (Tailing/Fronting) Inlet Conditions->Peak Shape (Tailing/Fronting) Vaporization Sample Concentration Sample Concentration Sample Concentration->Peak Shape (Tailing/Fronting) Overload

Caption: Key GC parameters and their influence on DMP peak characteristics.

References

troubleshooting sample degradation of Dimethyl Phthalate during analytical storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the sample degradation of Dimethyl Phthalate (DMP) during analytical storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My DMP sample concentrations are unexpectedly low. What are the potential causes related to sample storage?

A1: Unexpectedly low concentrations of this compound (DMP) can arise from several factors during storage. The primary causes are chemical degradation, physical loss, and issues with the initial sample integrity.

  • Chemical Degradation:

    • Hydrolysis: DMP can slowly hydrolyze to monomethyl phthalate (MMP) and subsequently to phthalic acid, especially in the presence of water. This process can be accelerated by acidic or basic conditions.

    • Photodegradation: Exposure to light, particularly UV light, can cause DMP to degrade.[1] It is sensitive to light and should not be exposed for extended periods.[1]

    • Thermal Degradation: Although DMP is relatively stable at room temperature, elevated temperatures can lead to degradation, potentially generating carbon monoxide and carbon dioxide upon heating.[1]

  • Physical Loss:

    • Adsorption: DMP can adsorb to the surfaces of storage containers, particularly plastics. This is a common issue with phthalates and can lead to a significant decrease in the concentration of the analyte in the solution.

    • Volatility: While not extremely volatile, some loss due to evaporation can occur over long-term storage, especially if containers are not properly sealed.

  • Sample Integrity Issues:

    • Contamination: Contamination from external sources, such as laboratory air, equipment, and solvents, is a notorious problem in phthalate analysis and can lead to inaccurate quantification.

    • Leaching: Phthalates, including DMP, can leach from plastic containers, caps, and septa into the sample solvent, leading to artificially high and variable results.

Q2: What are the recommended storage conditions for DMP analytical standards and samples?

A2: To ensure the stability of your DMP standards and samples, the following storage conditions are recommended:

  • Temperature: Store DMP solutions at refrigerated temperatures (2-8°C). One study has shown good recovery of DMP after four weeks of storage at approximately 4°C. For long-term storage, freezing (-20°C or lower) may be considered, although freeze-thaw cycles should be minimized.

  • Light: Protect solutions from light by using amber glass vials or by storing clear vials in the dark.[1]

  • Container: Use high-quality, inert glass containers (e.g., borosilicate glass) with polytetrafluoroethylene (PTFE)-lined caps to minimize adsorption and leaching. Avoid plastic containers whenever possible, especially for long-term storage of organic solutions.

  • Solvent: Use high-purity solvents (e.g., HPLC or LC-MS grade methanol or acetonitrile). Under normal laboratory conditions, DMP is stable in dimethyl sulfoxide, ethanol (95%), and aqueous solutions for at least 24 hours.[1]

Q3: I suspect my DMP samples are degrading. How can I confirm this?

A3: To confirm DMP degradation, you can perform the following checks:

  • Analyze for Degradation Products: Develop or use an analytical method (e.g., LC-MS) that can separate and detect potential degradation products like monomethyl phthalate (MMP) and phthalic acid. The presence and increasing concentration of these compounds over time are strong indicators of degradation.

  • Re-assay Stored Samples: Periodically re-assay your stored samples against a freshly prepared standard. A consistent decrease in the DMP concentration over time suggests a stability issue.

  • Perform a Forced Degradation Study: Intentionally expose a DMP solution to harsh conditions (e.g., high temperature, strong acid/base, intense light, oxidizing agent) to identify potential degradation products and to ensure your analytical method is "stability-indicating" (i.e., capable of separating the intact drug from its degradation products).

Q4: Can the type of autosampler vial and cap affect my DMP results?

A4: Yes, the choice of autosampler vials and caps can significantly impact the accuracy of your DMP analysis.

  • Vial Material: Glass is generally preferred over plastic for storing phthalate solutions to prevent leaching. If using plastic vials is unavoidable, polypropylene is often a better choice than other plastics like PVC.

  • Cap and Septa: Use caps with inert liners, such as PTFE or silicone/PTFE, to prevent leaching of plasticizers from the septa into your sample.

  • Adsorption: Phthalates can adsorb to glass surfaces, although this is generally less of an issue in organic solvents compared to aqueous solutions. Using silanized or low-adsorption vials can help minimize this effect, especially for trace-level analysis.

Quantitative Data on DMP Stability

The following table summarizes available data on the stability of this compound under specific storage conditions. Note: Comprehensive, long-term stability data for DMP in various analytical solvents is limited in publicly available literature. It is highly recommended to perform an in-house stability study for your specific storage conditions and matrix.

AnalyteSolvent/MatrixStorage ConditionDurationAnalyte Recovery (%)Reference
This compoundDesorption solutionRefrigerated (approx. 4°C)4 weeks95 - 105Based on data for several phthalates in a referenced study.

Experimental Protocols

Protocol: Long-Term Stability Study of this compound in Analytical Solvents

This protocol outlines a procedure for evaluating the long-term stability of DMP in common analytical solvents.

1. Objective: To determine the stability of this compound in methanol and acetonitrile under refrigerated (2-8°C) and room temperature (20-25°C) conditions over a period of 12 months.

2. Materials:

  • This compound (DMP) reference standard (high purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass autosampler vials with PTFE-lined caps

  • Clear glass autosampler vials with PTFE-lined caps

  • HPLC or UPLC system with a suitable detector (e.g., UV or MS)

  • Analytical balance

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of DMP reference standard and dissolve it in the chosen solvent (methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1000 µg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the same solvent to a working concentration relevant to your analytical assays (e.g., 10 µg/mL).

    • Aliquot the working solution into multiple amber and clear glass vials for each storage condition.

  • Storage Conditions:

    • Store the prepared vials at the following conditions:

      • Refrigerated: 2-8°C

      • Room Temperature: 20-25°C

    • For each condition, store a set of vials protected from light (e.g., wrapped in aluminum foil) as a control for photodegradation.

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0 (initial), 1, 3, 6, 9, and 12 months.

  • Analytical Method:

    • Use a validated stability-indicating HPLC or UPLC method capable of separating DMP from its potential degradation products (e.g., monomethyl phthalate).

    • On each analysis day, prepare a fresh calibration curve using a freshly prepared DMP standard.

    • Analyze the stored stability samples in triplicate.

4. Data Analysis:

  • Calculate the concentration of DMP in each sample at each time point.

  • Express the stability as the percentage of the initial concentration remaining.

  • Monitor for the appearance and increase of any degradation product peaks.

5. Acceptance Criteria:

  • Define the acceptable range for DMP concentration (e.g., 95-105% of the initial concentration).

Visualizations

Troubleshooting_DMP_Degradation start Low DMP Recovery Observed check_storage Review Sample Storage Conditions start->check_storage check_prep Investigate Sample Preparation start->check_prep check_analysis Verify Analytical Method start->check_analysis temp Temperature Abuse? (> 8°C or high temp exposure) check_storage->temp light Light Exposure? (Clear vials, prolonged exposure) check_storage->light container Improper Container? (Plastic, non-inert caps) check_storage->container contam Contamination? (Solvents, glassware, air) check_prep->contam leaching Leaching from Plastics? check_prep->leaching adsorption Adsorption to Surfaces? check_prep->adsorption method_stability Is Method Stability-Indicating? check_analysis->method_stability fresh_std Compare to Fresh Standard? check_analysis->fresh_std solution_temp Action: Store at 2-8°C or frozen. Minimize exposure to high temps. temp->solution_temp Yes solution_light Action: Use amber vials or store in the dark. light->solution_light Yes solution_container Action: Use inert glass vials with PTFE-lined caps. container->solution_container Yes solution_contam Action: Use high-purity solvents. Thoroughly clean glassware. contam->solution_contam Possible solution_leaching Action: Avoid plastic labware. Use glass whenever possible. leaching->solution_leaching Possible solution_adsorption Action: Consider using silanized or low-adsorption vials for trace analysis. adsorption->solution_adsorption Possible solution_method Action: Perform forced degradation study to confirm method specificity. method_stability->solution_method No solution_std Action: Re-assay with a freshly prepared standard to confirm loss. fresh_std->solution_std Not Done

Caption: Troubleshooting workflow for low this compound recovery.

DMP_Degradation_Factors dmp This compound (DMP) Stability degradation Chemical Degradation dmp->degradation physical_loss Physical Loss dmp->physical_loss external_factors External Factors dmp->external_factors hydrolysis Hydrolysis degradation->hydrolysis photodegradation Photodegradation degradation->photodegradation thermal Thermal Degradation degradation->thermal adsorption Adsorption physical_loss->adsorption volatility Volatility physical_loss->volatility leaching Leaching external_factors->leaching contamination Contamination external_factors->contamination

Caption: Factors influencing this compound sample stability.

References

Technical Support Center: Optimizing Dimethyl Phthalate (DMP) Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Dimethyl Phthalate (DMP) from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the extraction of DMP from biological samples.

Issue 1: Low Recovery of this compound

Q1: I am experiencing low recovery of DMP from my plasma/urine samples using Liquid-Liquid Extraction (LLE). What are the potential causes and how can I improve it?

A1: Low recovery in LLE can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incorrect Solvent Polarity: The choice of extraction solvent is critical. DMP is a moderately polar compound. Ensure you are using a solvent that has a high affinity for DMP but is immiscible with your aqueous sample. Solvents like ethyl acetate or a mixture of hexane and diethyl ether are often effective.

  • Suboptimal pH: The pH of the aqueous sample can influence the partitioning of DMP. Although DMP is neutral, adjusting the pH can help minimize the co-extraction of interfering acidic or basic compounds, which might indirectly affect recovery. For acidic analytes, the pH should be adjusted to two units below their pKa, and for basic analytes, two units above.[1]

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will lead to incomplete extraction. Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to maximize the surface area for mass transfer between the two phases.[1]

  • Emulsion Formation: Emulsions are a common problem in LLE, especially with lipid-rich matrices like plasma. This can trap your analyte and lead to poor phase separation and low recovery. To break emulsions, you can try:

    • Centrifugation at high speed.

    • Addition of salt (salting out).

    • Heating or cooling the sample.

    • Adding a small amount of a different organic solvent.

  • Analyte Volatility: DMP is semi-volatile. If you are evaporating the organic solvent to concentrate your sample, be cautious not to lose the analyte. Use a gentle stream of nitrogen and a controlled temperature.

Q2: My DMP recovery is poor when using the QuEChERS method for tissue samples. What should I check?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective but can be sensitive to certain parameters, especially with complex matrices like tissue.

  • Inadequate Homogenization: For solid or semi-solid samples like tissue, thorough homogenization is the first critical step. Ensure the sample is finely minced or homogenized to allow for efficient solvent penetration.

  • Incorrect Salt Composition: The type and amount of salting-out salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are crucial for inducing phase separation and driving the analyte into the organic phase. The original QuEChERS method has several variations; ensure the one you are using is suitable for phthalates. An ammonium formate version has been shown to be advantageous.[2][3]

  • Suboptimal pH: The pH during extraction can significantly affect the recovery of certain analytes. The choice of buffering salts in the QuEChERS packet will determine the final pH. For phthalate metabolites, pH has been shown to have a significant effect on extraction efficiency.[4][5]

  • Matrix Composition: Tissues with high fat content can be challenging. A lipid removal step (e.g., using PSA and C18 sorbents in the dispersive SPE cleanup) is essential.[2] For extremely fatty samples, a preliminary lipid removal step might be necessary.

Issue 2: High Background Noise or Interfering Peaks

Q3: I'm observing significant background noise and interfering peaks in my chromatograms when analyzing DMP from urine samples. How can I reduce this?

A3: High background and interfering peaks are often due to matrix effects or external contamination.

  • Matrix Effects: Biological matrices contain numerous endogenous compounds that can co-elute with your analyte and cause ion suppression or enhancement in mass spectrometry, or simply appear as interfering peaks in other detectors.[6][7]

    • Improve Cleanup: The cleanup step in your extraction protocol is designed to remove these interferences. For LLE, a back-extraction or a solid-phase extraction (SPE) cleanup of the organic extract can be beneficial. For QuEChERS, ensure you are using the correct sorbents for your matrix (e.g., PSA for acidic interferences, C18 for lipids, and graphitized carbon black for pigments).[2]

    • Optimize Chromatography: Adjusting your chromatographic conditions (e.g., gradient, column chemistry) can help separate DMP from co-eluting matrix components.

    • Use of Internal Standards: Isotopically labeled internal standards are highly recommended to compensate for matrix effects.[8]

  • External Contamination: Phthalates are ubiquitous in the laboratory environment, originating from plastics, solvents, and other lab consumables.[9][10]

    • Solvent and Reagent Purity: Use high-purity, phthalate-free solvents and reagents. It has been reported that LC-MS grade solvents can be a source of phthalate contamination.[9]

    • Glassware and Consumables: Avoid using plastic containers, pipette tips, and vial caps whenever possible. Use glassware that has been thoroughly cleaned and rinsed with a high-purity solvent.

    • Procedural Blanks: Always include procedural blanks with each batch of samples to monitor for background contamination.

Issue 3: Inconsistent Results and Poor Reproducibility

Q4: My results for DMP concentration are highly variable between replicate samples. What could be the cause?

A4: Poor reproducibility can be traced back to inconsistencies in the experimental procedure.

  • Inconsistent Sample Handling: Ensure all samples are treated identically throughout the extraction process. This includes timings for vortexing, incubation, and centrifugation. For automated LLE, ensure the liquid handling robot is properly calibrated.[11]

  • Variable Evaporation: If an evaporation step is used, ensure it is consistent for all samples. Over-drying can lead to loss of the semi-volatile DMP.

  • Matrix Heterogeneity: For solid or viscous biological samples, ensure the initial sample is homogeneous before taking an aliquot for extraction.

  • Instrumental Variability: Ensure your analytical instrument (GC-MS or LC-MS/MS) is properly maintained and calibrated. Regular checks of injection volume precision and detector response are crucial.

Frequently Asked Questions (FAQs)

Q5: What is the best extraction method for DMP from biological fluids like blood or urine?

A5: Both Liquid-Liquid Extraction (LLE) and QuEChERS-based methods are widely and successfully used.[4][11][12]

  • LLE is a classic and robust technique that can provide very clean extracts, leading to minimal ion suppression in LC-MS analysis.[12] However, it can be labor-intensive and require larger volumes of organic solvents.

  • QuEChERS is a newer method that is much faster and uses less solvent. It has been shown to be very effective for phthalates in various matrices, including human milk.[4][5] The choice often depends on sample throughput needs, available equipment, and the specific matrix.

Q6: Do I need to derivatize DMP for GC-MS analysis?

A6: While DMP itself is amenable to GC-MS analysis, some of its metabolites are more polar and may require derivatization to improve their volatility and chromatographic behavior.[13] Derivatization, typically silylation, replaces active hydrogens on polar functional groups with a non-polar group, making the molecule more volatile.[14][15] However, derivatization adds an extra step to the sample preparation, which can be a source of error.[13] Methods for analyzing underivatized phthalate metabolites by GC-MS have been developed.[13]

Q7: What are common matrix effects in DMP analysis and how can I mitigate them?

A7: Matrix effects occur when components of the biological sample co-elute with DMP and interfere with its ionization in the mass spectrometer, leading to either suppression or enhancement of the signal.[6][7] This can lead to inaccurate quantification.

  • Mitigation Strategies:

    • Effective Sample Cleanup: As discussed in Q3, a robust cleanup step is the most effective way to remove interfering matrix components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

    • Use of Isotopically Labeled Internal Standards: A stable isotope-labeled version of DMP is the ideal internal standard as it will behave almost identically to the analyte during extraction, chromatography, and ionization, thus effectively correcting for matrix effects and variations in recovery.[8]

Q8: How can I minimize background contamination with phthalates in my analysis?

A8: Due to their widespread use as plasticizers, phthalate contamination is a significant challenge.[10]

  • Source Reduction:

    • Use glass or stainless steel equipment wherever possible.

    • Avoid plastic tubing, containers, and vial caps. If plastic must be used, opt for polypropylene (PP) over other types.

    • Use high-purity solvents and reagents. Pre-washing solvents may be necessary.

  • Laboratory Environment:

    • Maintain a clean laboratory environment.

    • Be aware of potential sources of contamination, such as floor waxes, paints, and personal care products used by lab personnel.

  • Procedural Controls:

    • Rigorously clean all glassware with solvent before use.

    • Always run procedural blanks with every sample batch to assess the level of background contamination. The concentration in samples should be significantly higher than in the blanks for reliable quantification.

Data on Extraction Efficiency

The following tables summarize typical performance data for different extraction methods for phthalates from biological matrices. Note that specific values can vary depending on the exact experimental conditions and the specific phthalate being analyzed.

Table 1: Comparison of Recovery Rates for Phthalate Extraction Methods

Extraction MethodMatrixAnalyte(s)Average Recovery (%)Reference
QuEChERSHuman Milk8 Phthalate MetabolitesNot specified, but method validated for accuracy[4]
QuEChERSBreast Milk20 Phthalate Esters83.3 - 123.3[16]
micro-QuEChERSCetacean BlubberPhthalates40 - 100[3]
Supported Liquid Extraction (SLE)Biological FluidsVarious DrugsHigh recovery for a range of compounds[12]
Headspace SPMEFood PackagingPhthalates90.2 - 111[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Analysis

MethodMatrixAnalyte(s)LODLOQReference
QuEChERS-LC-MS/MSHuman Milk8 Phthalate MetabolitesNot specifiedLLOQ evaluated[4]
QuEChERS-GC-MS/MSBreast Milk20 Phthalate Esters0.004 - 1.3 µg/kgNot specified[16]
Headspace SPME-GC-MSFood PackagingPhthalates0.03 - 0.08 µg/L0.10 - 0.24 µg/L[5]
micro-QuEChERS-GC-MSCetacean BlubberPhthalatesNot specified5 - 10 ng/g[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of DMP from Human Plasma

  • Sample Preparation:

    • Pipette 1.0 mL of human plasma into a 15 mL glass centrifuge tube.

    • Add an appropriate amount of isotopically labeled DMP internal standard.

    • Add 1.0 mL of 0.1 M formic acid to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Extraction:

    • Transfer the supernatant to a clean 15 mL glass centrifuge tube.

    • Add 5.0 mL of ethyl acetate.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: QuEChERS Extraction of DMP from Human Milk

  • Sample Preparation:

    • Weigh 1.0 g of homogenized human milk into a 50 mL polypropylene centrifuge tube.

    • Add an appropriate amount of isotopically labeled DMP internal standard.

    • Add 10 mL of acetonitrile.

  • Extraction and Salting Out:

    • Add the contents of a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg magnesium sulfate, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS. If necessary, a solvent exchange or evaporation/reconstitution step can be added.

Visualizations

Troubleshooting_Tree Start Problem Encountered LowRecovery Low Analyte Recovery Start->LowRecovery HighBackground High Background / Interference Start->HighBackground PoorReproducibility Poor Reproducibility Start->PoorReproducibility CheckSolvent Check Solvent Polarity & Volume LowRecovery->CheckSolvent CheckpH Optimize Sample pH LowRecovery->CheckpH CheckMixing Ensure Vigorous Mixing LowRecovery->CheckMixing CheckCleanup Review Cleanup Step (Analyte Loss?) LowRecovery->CheckCleanup CheckBlanks Analyze Procedural Blanks HighBackground->CheckBlanks CheckHomogeneity Ensure Sample Homogeneity PoorReproducibility->CheckHomogeneity StandardizeProcedure Standardize All Steps (Timing, Volumes) PoorReproducibility->StandardizeProcedure CheckInstrument Verify Instrument Performance PoorReproducibility->CheckInstrument Contamination External Contamination? CheckBlanks->Contamination MatrixEffect Matrix Effect? CheckBlanks->MatrixEffect CleanGlassware Use Phthalate-Free Consumables & Solvents Contamination->CleanGlassware Yes ImproveCleanup Improve Cleanup Step (d-SPE, SPE) MatrixEffect->ImproveCleanup Yes UseIS Use Isotope-Labeled Internal Standard MatrixEffect->UseIS

References

addressing poor solubility of Dimethyl Phthalate in aqueous media for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to the poor aqueous solubility of Dimethyl Phthalate (DMP) in bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound (DMP) in water and common organic solvents?

A1: this compound (DMP) is a colorless, oily liquid that is poorly soluble in water, with a reported solubility of approximately 4 g/L.[1] It is, however, readily soluble or miscible in various organic solvents.[2][3][4] Understanding its solubility profile is the first step in designing an effective solubilization strategy for your bioassay.

Data Presentation: Solubility of this compound

SolventSolubilityNotes
Water~4.0 g/L (0.43 g/100g )[1][5]Poorly soluble; hydrophobic nature limits interaction with water molecules.[2]
EthanolMiscible[3]A commonly used co-solvent.
AcetoneSoluble[2]Effective organic solvent.
ChloroformSoluble[2]Effective organic solvent.
Dimethyl Sulfoxide (DMSO)SolubleA very common solvent for preparing stock solutions of poorly soluble compounds for bioassays.[6][7]
Petroleum EtherPractically Insoluble[3]Not a suitable solvent.

Q2: Why does my DMP solution precipitate when I add it to my aqueous cell culture medium?

A2: This is a common issue known as "crashing out" or precipitation. It occurs when a concentrated stock solution of a hydrophobic compound (like DMP in DMSO) is rapidly diluted into an aqueous medium.[8][9] The organic solvent disperses, but the compound's concentration exceeds its solubility limit in the final aqueous environment, causing it to form a solid precipitate.[8] This can lead to inconsistent and inaccurate results in your bioassay.

Q3: What are the most common strategies to improve the solubility of DMP for bioassays?

A3: Several techniques can be employed to enhance the aqueous solubility of DMP for experimental use:

  • Use of Co-solvents: This involves using a water-miscible organic solvent, like DMSO or ethanol, to first dissolve the DMP before diluting it into the aqueous medium.[10][11] The key is to ensure the final concentration of the co-solvent is low enough to not affect the biological system.[8][12]

  • Micellar Solubilization with Surfactants: Surfactants like Tween-80 can form micelles in aqueous solutions, encapsulating the hydrophobic DMP molecules and keeping them dispersed.[10][13]

  • Inclusion Complexation: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with DMP, where the hydrophobic DMP molecule sits inside the cyclodextrin's cavity, increasing its apparent water solubility.[13][14]

Troubleshooting Guide

Problem: I observe a precipitate or cloudiness in my culture media after adding the DMP stock solution.

This guide provides a logical workflow to diagnose and solve DMP precipitation issues.

G start Precipitation Observed in Aqueous Media q1 What is the final concentration of your organic solvent (e.g., DMSO)? start->q1 sol1 Solution: Reduce final solvent concentration to <0.5%, ideally <0.1%. Prepare a more dilute intermediate stock. q1->sol1 > 0.5% q2 Are you using a single solvent system (e.g., DMSO only)? q1->q2 < 0.5% sol2 Solution: Use a co-solvent system. Incorporate PEG300 and/or a surfactant like Tween-80 to improve stability. (See Protocol 2) q2->sol2 Yes q3 How are you adding the stock to the media? q2->q3 No sol3 Solution: Add stock dropwise to vigorously vortexing/stirring media. This rapid mixing can prevent localized high concentrations. q3->sol3 Adding directly without mixing sol4 Consider gentle warming (37°C) or sonication to aid dissolution. Verify compound stability at higher temperatures first. q3->sol4 Already mixing well

Caption: Troubleshooting workflow for DMP precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound (DMP) Stock Solution in DMSO

This protocol details the standard method for creating a concentrated stock solution, which is the first step for most in vitro experiments.

  • Objective: To prepare a 100 mM stock solution of DMP in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • This compound (DMP), liquid (Density: ~1.19 g/mL)

    • Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade

    • Calibrated micropipettes and sterile tips

    • Sterile, amber glass vial or polypropylene tube

  • Calculation:

    • The molecular weight of DMP is 194.19 g/mol .

    • To make a 1 M solution, you would need 194.19 g in 1 L.

    • Given the density of 1.19 g/mL (or 1190 g/L), the molarity of pure DMP is (1190 g/L) / (194.19 g/mol ) ≈ 6.13 M.

    • To prepare 1 mL of a 100 mM (0.1 M) stock solution from pure liquid DMP:

      • Use the formula M1V1 = M2V2: (6.13 M) * V1 = (0.1 M) * (1 mL)

      • V1 ≈ 0.0163 mL or 16.3 µL.

  • Procedure:

    • In a sterile vial, add 983.7 µL of high-purity DMSO.

    • Carefully add 16.3 µL of pure this compound to the DMSO.

    • Cap the vial tightly and vortex thoroughly for at least 1 minute to ensure a homogenous solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[15]

Protocol 2: Preparation of a DMP Working Solution Using a Co-Solvent System

This protocol is adapted for preparing a DMP solution for in vivo or sensitive in vitro assays where simple DMSO dilution is insufficient.[14]

  • Objective: To prepare a 1 mL final working solution of DMP using a multi-component co-solvent system to maximize solubility and stability in an aqueous environment.

  • Materials:

    • DMP stock solution in DMSO (e.g., 25 mg/mL)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Saline solution (0.9% NaCl)

  • Procedure (for a final concentration of 2.5 mg/mL):

    • Start with a concentrated stock of DMP in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL DMP/DMSO stock solution to the PEG300. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.

    • Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL. This sequential addition is critical.[14]

    • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[14] This working solution should be prepared fresh on the day of use.[14]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Co-Solvent Method) dmp Pure DMP (Liquid) stock High Concentration DMP Stock in DMSO dmp->stock dmso DMSO dmso->stock mix1 1. Add Stock to PEG300 stock->mix1 peg PEG300 peg->mix1 tween Tween-80 mix2 2. Add Tween-80 tween->mix2 saline Aqueous Media (e.g., Saline) final 3. Add Saline (Final Working Solution) saline->final mix1->mix2 mix2->final

Caption: Workflow for preparing DMP stock and working solutions.

Signaling Pathway Considerations

When designing bioassays, it is crucial to be aware of the potential biological pathways that DMP may influence. The choice of cell line and assay endpoint should be informed by these interactions. DMP and other phthalates have been shown to affect several key signaling pathways.

  • MAPK and Calcium Signaling: DMP exposure in zebrafish embryos has been shown to perturb the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways, leading to cardiovascular developmental toxicity.[16]

  • Oxidative Stress and Apoptosis: DMP can induce oxidative stress and apoptosis in various cell types, which are common mechanisms of toxicity.[14][16]

  • Endocrine Disruption: As a known endocrine disruptor, DMP may interact with hormone signaling.[14] Related phthalates have been shown to affect the Estrogen Receptor (ER) signaling pathway and its crosstalk with the TGF-β pathway.[17]

G dmp This compound (DMP) mapk MAPK Pathway dmp->mapk ca Calcium Signaling dmp->ca er Estrogen Receptor Pathway* dmp->er ox_stress Oxidative Stress dmp->ox_stress dev_tox Developmental Toxicity mapk->dev_tox ca->dev_tox apoptosis Apoptosis er->apoptosis ox_stress->apoptosis caption *Pathway association based on related phthalates.

Caption: Key signaling pathways potentially affected by DMP.

References

Technical Support Center: Trace-Level Detection of Dimethyl Phthalate (DMP) in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the trace-level detection of Dimethyl Phthalate (DMP) in environmental samples. The information is tailored for researchers, scientists, and drug development professionals engaged in environmental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace-level detection of this compound (DMP) in environmental samples?

A1: The most prevalent and effective techniques for quantifying trace levels of DMP are gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with mass spectrometry (LC-MS).[1][2][3] GC-MS is widely used due to its high sensitivity and selectivity.[4][5] For sample preparation and analyte concentration from complex environmental matrices, Solid-Phase Extraction (SPE) is a commonly employed technique.[6][7][8][9]

Q2: How can I minimize background contamination from phthalates in my laboratory?

A2: Phthalates are ubiquitous in laboratory environments, making background contamination a significant challenge.[10][11][12] To minimize this, it is crucial to:

  • Use glassware exclusively dedicated to phthalate analysis and ensure it is rigorously cleaned.[4][13]

  • Whenever possible, substitute plastic lab consumables (e.g., pipette tips, vials) with glass or certified phthalate-free alternatives.[4]

  • Analyze a fresh bottle of high-purity solvent to check for contamination.[4]

  • Regularly replace the GC injector septum and liner with high-temperature, low-bleed options.[4]

  • Bake out the GC column as per the manufacturer's guidelines to remove any contaminants.[4]

Q3: What is the benefit of using Selected Ion Monitoring (SIM) mode for DMP analysis by GC-MS?

A3: Selected Ion Monitoring (SIM) mode significantly enhances the sensitivity and selectivity of GC-MS analysis for trace-level compounds like DMP.[4] Instead of scanning a broad mass range, the mass spectrometer focuses on detecting only specific ions characteristic of DMP. This targeted approach allows for longer dwell times on the ions of interest, which improves the signal-to-noise ratio and results in lower limits of detection (LOD) and quantification (LOQ).[4] A common fragment ion for many phthalates, including DMP, is m/z 149, which can be used as a quantifier or qualifier ion.[4]

Q4: Should I use splitless or split injection for trace-level DMP analysis?

A4: For trace-level analysis, splitless injection is generally the preferred method.[4] This technique ensures that the entire sample is transferred to the GC column, thereby maximizing sensitivity.[4] Split injection is more appropriate for more concentrated samples to prevent column overload.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem 1: High background levels of DMP in analytical blanks.

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents1. Analyze a fresh bottle of high-purity solvent directly.[4]2. If the new solvent is clean, filter your working solvent through a cleaned, phthalate-free filtration system.[4]3. Purchase solvents in smaller bottles to minimize contamination from laboratory air over time.[4]
Leaching from Lab Consumables1. Systematically replace plastic consumables (pipette tips, vials, caps) with glass or certified phthalate-free alternatives and re-run blanks.[4]2. Ensure all glassware is meticulously cleaned with a suitable solvent and dried in an oven.[4][13]
Contaminated GC-MS System1. Replace the injector septum and liner. Use high-temperature, low-bleed septa.[4]2. Bake out the GC column according to the manufacturer's instructions.[4]3. Check for contamination from the carrier gas lines or gas traps.[4]
Syringe Needle ContaminationPhthalates from the lab air can adsorb onto the outer surface of the syringe needle.[10] Consider cleaning the needle in the injector prior to splitless injection or using a fast injection at a low injector temperature.[10]

Problem 2: Poor peak shape (tailing or fronting) for the DMP peak.

Possible Cause Troubleshooting Steps
Active Sites in the GC Inlet or Column1. Use a new, deactivated liner, as active sites in the liner can cause analyte interaction.[4]2. Condition the column at a high temperature or trim the first few centimeters from the inlet end to remove active sites.[4]
Column OverloadIf peaks are fronting, the column may be overloaded. Dilute the sample or switch from splitless to a split injection with a small split ratio.[4]
Inappropriate Injection TemperatureOptimize the injector temperature. A temperature that is too low may cause slow volatilization and peak tailing, while one that is too high can cause degradation.

Problem 3: Low or no recovery of DMP.

Possible Cause Troubleshooting Steps
Inefficient Sample Extraction1. Optimize the sample preparation method. This may involve adjusting the solvent type, extraction time, or pH.[4]2. Consider alternative extraction techniques like solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[4]
Suboptimal GC-MS Parameters1. Ensure the MS is properly tuned.[4]2. Verify that the correct SIM ions for DMP are being monitored.
Analyte DegradationCheck the stability of DMP in the prepared sample and standard solutions. Store solutions appropriately, often in amber vials at low temperatures.[14]
Issues with Internal StandardIf using an internal standard, ensure it is stable and not co-eluting with interferences. Prepare a fresh solution of the internal standard to rule out degradation.[14]

Quantitative Data Summary

The following table summarizes typical quantitative data for DMP analysis from various studies.

ParameterWater SamplesSoil/Sediment Samples
Limit of Detection (LOD) 1–8 ng/mL[1], 1.4 µg/L[2], 0.010 ng/mL[7], 0.07 ng/mL[15]1.24 to 3.15 µg/L (in extract)[16]
Limit of Quantification (LOQ) 5–14 ng/mL[1]-
Recovery 93.2-98.5%[7], 97.99–100.56%[6]84 to 115%[16]
Analytical Technique GC-MS[1][2], HPLC[7], SPME-GC-MS[15]Microwave Assisted Extraction - HPLC[16]

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

This protocol is a generalized procedure based on common SPE methods for phthalate analysis.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 10:90 v/v) to remove interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped DMP with a small volume (e.g., 2 x 2 mL) of a suitable solvent like ethyl acetate or acetonitrile.

  • Concentration: Concentrate the eluent to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for DMP analysis.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 220 °C at 10 °C/min.

    • Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Characteristic m/z ions for DMP: 194 (molecular ion), 163, 133, 77. The ion at m/z 163 is often used for quantification.

Visualizations

G General Workflow for DMP Analysis cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample_Collection 1. Sample Collection (Water, Soil, etc.) Preservation 2. Sample Preservation Sample_Collection->Preservation Extraction 3. Extraction (SPE or LLE) Preservation->Extraction Concentration 4. Concentration Extraction->Concentration GC_MS_Analysis 5. GC-MS Analysis (SIM Mode) Concentration->GC_MS_Analysis Data_Analysis 6. Data Analysis (Peak Integration, Quantification) GC_MS_Analysis->Data_Analysis QA_QC 7. Quality Assurance/ Quality Control Data_Analysis->QA_QC Reporting 8. Reporting Results QA_QC->Reporting

Caption: General workflow for the analysis of this compound (DMP) in environmental samples.

G Troubleshooting Low DMP Recovery Start Low or No DMP Recovery Detected Check_Standards Analyze Calibration Standards Start->Check_Standards Standards_OK Standards OK? Check_Standards->Standards_OK Remake_Standards Prepare Fresh Standards Standards_OK->Remake_Standards No Check_Extraction Review Sample Extraction Procedure Standards_OK->Check_Extraction Yes Remake_Standards->Check_Standards Spike_Sample Analyze a Spiked Blank Sample Check_Extraction->Spike_Sample Spike_OK Spike Recovery OK? Spike_Sample->Spike_OK Optimize_Extraction Optimize Extraction Method (Solvent, pH, Time) Spike_OK->Optimize_Extraction No Check_Instrument Check GC-MS Performance Spike_OK->Check_Instrument Yes Optimize_Extraction->Spike_Sample Instrument_OK Instrument Performance OK? Check_Instrument->Instrument_OK Tune_MS Tune MS and Check for Leaks Instrument_OK->Tune_MS No Matrix_Effect Suspect Matrix Effects Instrument_OK->Matrix_Effect Yes Tune_MS->Check_Instrument

Caption: A decision tree for troubleshooting low recovery of this compound (DMP).

References

overcoming analytical matrix effects in the analysis of Dimethyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Dimethyl Phthalate (DMP). It addresses common challenges related to analytical matrix effects and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the analysis of this compound (DMP)?

A1: The primary challenges in DMP analysis are the ubiquitous background contamination and the influence of the sample matrix. Phthalates, including DMP, are present in many laboratory consumables, leading to high background levels in blanks and samples.[1][2] The sample matrix can also interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[3][4]

Q2: Which analytical techniques are most suitable for DMP analysis?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly used techniques for the determination of DMP.[5][6] GC-MS is often preferred for its high chromatographic resolution, while LC-MS/MS offers high sensitivity and selectivity without the need for derivatization.[7]

Q3: How can I minimize background contamination during DMP analysis?

A3: To minimize background contamination, it is crucial to use glassware that has been rigorously cleaned, for instance by rinsing with an appropriate solvent and baking at a high temperature.[2][8] Whenever possible, replace plastic labware with glass or certified phthalate-free alternatives.[1] It is also advisable to use high-purity solvents and run procedural blanks with each batch of samples to monitor for contamination.[6][9]

Q4: What is the purpose of using an internal standard in DMP analysis?

A4: An internal standard (IS) is added to samples, calibration standards, and quality controls to compensate for variations in sample preparation and instrument response. For quantitative analysis, especially with techniques like GC-MS and LC-MS/MS, an IS helps to improve the accuracy and precision of the results by correcting for matrix effects and variations in extraction recovery.[10][11]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of DMP.

GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
High background levels of DMP in blanks Contaminated solvents, reagents, or lab consumables (vials, caps, pipette tips).[1]Analyze a fresh bottle of high-purity solvent. Use glassware dedicated to phthalate analysis and certified phthalate-free consumables where possible.[1]
Contaminated GC-MS system (injector, column).Replace the injector septum and liner with high-temperature, low-bleed options. Bake out the GC column as per the manufacturer's instructions.[1]
Poor peak shape (tailing or fronting) Active sites in the inlet or column.Use a deactivated liner, especially for splitless injections. Condition the column at a high temperature or trim the inlet end.[1]
Column overload.Dilute the sample or switch from splitless to a split injection with a suitable split ratio.[1]
Low sensitivity or poor recovery of DMP Inefficient extraction from the sample matrix.Optimize the sample preparation method by adjusting the solvent, extraction time, or pH. Consider alternative extraction techniques like Solid-Phase Extraction (SPE).[1]
Suboptimal MS parameters.Ensure the MS is properly tuned. For trace analysis, use Selected Ion Monitoring (SIM) mode to increase sensitivity and selectivity.[1][10]
LC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Ion suppression or enhancement Co-eluting matrix components interfering with the ionization of DMP.[4]Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[7]
Inadequate chromatographic separation.Modify the LC gradient to better separate DMP from matrix components. The use of a trap column between the pump and autosampler can help retain phthalates originating from the HPLC system.[3][6]
Inconsistent retention time Matrix effects altering the interaction of DMP with the stationary phase.[4]Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration) to compensate for these effects.[12]
High background noise Contaminated mobile phase or LC system components.[13]Use high-purity solvents and filter all mobile phases. Regularly clean the ESI source and check for contamination in the solvent reservoir pickup filters.[13]
Poor peak shape Strong injection solvent compared to the mobile phase.Ensure the injection solvent is compatible with and ideally weaker than the initial mobile phase conditions.[2]
Column contamination or degradation.Use a guard column to protect the analytical column. Flush the column regularly and if necessary, replace it.[2][14]

Experimental Protocols & Data

Sample Preparation Methodologies

Effective sample preparation is critical for overcoming matrix effects. Below are detailed protocols for common extraction techniques used for DMP analysis.

This protocol is adapted for the extraction of DMP from water or beverage samples.[10][15]

  • Sample Preparation: To a 10 mL sample, add a known amount of internal standard.

  • Extraction: Add 5 mL of n-hexane (or another suitable immiscible organic solvent) to the sample in a glass vial.

  • Agitation: Shake the vial vigorously by hand for 5 minutes to ensure thorough mixing of the two phases.[16]

  • Phase Separation: Allow the layers to separate. The organic layer (top layer with n-hexane) will contain the extracted DMP.

  • Collection: Carefully transfer the organic layer to a clean glass tube.

  • Concentration (Optional): Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

This protocol is suitable for cleaning up and concentrating DMP from drinking water samples.[4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the water sample (e.g., 100 mL) onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove any remaining water.

  • Elution: Elute the DMP from the cartridge with a small volume of a suitable organic solvent, such as ethyl acetate or acetonitrile.

  • Analysis: The eluate can be directly injected or concentrated and reconstituted in a suitable solvent for analysis.

The QuEChERS method is effective for extracting DMP from complex matrices like food samples.[17][18][19]

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10 g).

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and a known amount of internal standard. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing d-SPE cleanup sorbents (e.g., PSA, C18, and magnesium sulfate).

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is the final extract for analysis by GC-MS or LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical performance data for DMP analysis using various methods and matrices.

Table 1: Recovery and Precision Data for DMP in Different Matrices

MatrixSample PreparationAnalytical MethodSpiking LevelRecovery (%)RSD (%)Reference
Drinking WaterSPE (Florisil)GCNot Specified98.2 - 110.0-[4]
White SpiritsLLE (n-hexane)GC-MS0.1 mg/L~85-95<10[10]
Ham SausageSPEGC-MS50 µg/kg>87.3-[3]
Breast MilkQuEChERSGC-MS/MS5.0-500.0 µg/L83.3 - 123.30.2 - 7.6[17]
WastewaterHNADES-LLEUHPLC-MS/MS2.5 µg/L70 - 127<14[20]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for DMP

MatrixSample PreparationAnalytical MethodLODLOQReference
Drinking WaterSPE (Florisil)GC-0.025 - 0.05 mg/L[4]
Breast MilkQuEChERSGC-MS/MS0.004 - 1.3 µg/kg-[17]
WaterSPMEGC/ECD-0.001 - 0.050 µg/L[21]
Standard Solution-LC/MS/MS-0.125 - 5 pg/µL[22]
WastewaterHNADES-LLEUHPLC-MS/MS-0.013 - 0.425 µg/L[20]

Visualized Workflows

The following diagrams illustrate the key steps in overcoming matrix effects and the general analytical workflow for DMP analysis.

Overcoming_Matrix_Effects cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Modification cluster_calibration Calibration Strategy cluster_outcome Desired Outcome Problem Matrix Effect Observed (Ion Suppression/Enhancement) SPE Solid-Phase Extraction (SPE) Problem->SPE Gradient Optimize Gradient Profile Problem->Gradient MatrixMatched Matrix-Matched Standards Problem->MatrixMatched Outcome Accurate & Precise DMP Quantification SPE->Outcome LLE Liquid-Liquid Extraction (LLE) LLE->Outcome QuEChERS QuEChERS QuEChERS->Outcome Dilution Sample Dilution Dilution->Outcome Gradient->Outcome Column Change Column Chemistry Column->Outcome Trap Use Trap Column Trap->Outcome MatrixMatched->Outcome IS Use Isotope-Labeled Internal Standard IS->Outcome

Strategies for Overcoming Analytical Matrix Effects.

DMP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Sample Collection (e.g., Water, Food, Biological Fluid) Homogenize Homogenization (for solid samples) Start->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Extraction (LLE, SPE, or QuEChERS) Spike->Extract Cleanup Cleanup & Concentration Extract->Cleanup Inject Injection into GC-MS or LC-MS/MS Cleanup->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MS or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (using standards) Integrate->Calibrate Quantify Quantification of DMP Calibrate->Quantify Report Final Report Quantify->Report

General Workflow for the Analysis of this compound.

References

enhancing the reaction yield and purity in Dimethyl Phthalate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dimethyl Phthalate (DMP) Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the reaction yield and purity in this compound (DMP) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The most common industrial and laboratory method for synthesizing this compound is the direct esterification of phthalic anhydride with methanol.[1][2] This reaction is typically catalyzed by a strong acid, most commonly concentrated sulfuric acid.[3] The process involves two main steps: a rapid, non-catalyzed reaction forming the monomethyl phthalate (MMP) intermediate, followed by a slower, acid-catalyzed reversible reaction that converts MMP to DMP and water.[4]

Q2: What are the primary causes of low DMP yield?

Low yield in DMP synthesis can typically be attributed to three main factors:

  • Incomplete Reaction: The second esterification step to form DMP from the monomethyl phthalate intermediate is an equilibrium-limited reaction.[4] Failure to remove the water byproduct will prevent the reaction from proceeding to completion.

  • Catalyst Inefficiency: The catalyst, such as sulfuric acid, may be used in insufficient quantity or may be of low purity, leading to slow reaction rates.

  • Losses During Workup: Significant product loss can occur during the neutralization, washing, and purification stages. For instance, forming an emulsion during washing can make phase separation difficult, and improper distillation can leave the product in the residue.

Q3: How can I improve the purity of my final DMP product?

The primary impurity is often the unreacted intermediate, monomethyl phthalate (MMP).[1][5] To improve purity:

  • Ensure Complete Reaction: Use excess methanol and allow for sufficient reaction time to drive the equilibrium towards the formation of the diester (DMP).[1]

  • Effective Neutralization and Washing: After the reaction, neutralize the acidic catalyst with a base like sodium carbonate or sodium hydroxide.[5][6] This converts the remaining acidic MMP into its water-soluble salt, which can then be removed by washing with water.[5]

  • Efficient Purification: Final purification is typically achieved through vacuum distillation to separate the high-boiling DMP from any remaining methanol and other volatile impurities.[7]

Q4: What is the optimal molar ratio of methanol to phthalic anhydride?

To ensure the reaction goes to completion, a molar excess of methanol is used.[1] Common molar ratios of methanol to phthalic anhydride range from 2:1 to 3:1.[3] One optimized protocol suggests a ratio of 2.7:1.[7] Using excess methanol shifts the reaction equilibrium to favor the formation of the DMP product.

Q5: Are there alternative catalysts to sulfuric acid?

Yes, while sulfuric acid is common, other catalysts can be used. These include:

  • Lewis Acids: Complexes of tin, zirconium, or titanium can catalyze the reaction.[1]

  • Solid Acid Catalysts: Heterogeneous catalysts like sulfated metal oxides (e.g., SO₄²⁻/MoO₃-TiO₂) offer the advantage of being easily separable from the reaction mixture, simplifying the purification process.[7]

  • Dialkyl Sulfates: Dimethyl sulfate can also be used as a catalyst.[8]

Troubleshooting Guide

This section addresses specific issues encountered during DMP synthesis.

Problem 1: Reaction Yield is Consistently Low

Low yield is often traced back to the equilibrium nature of the esterification reaction or losses during product isolation.

  • Possible Cause: The water produced during the reaction is inhibiting the forward reaction, preventing the full conversion of monomethyl phthalate to this compound.[4]

  • Solution:

    • Water Removal: Ensure your reaction setup includes a mechanism for removing water as it forms. This can be achieved by heating the reaction to a temperature where excess methanol and water can be distilled off.[5][6]

    • Increase Reactant Concentration: Use a sufficient excess of methanol to shift the equilibrium towards the product side.[1]

    • Verify Catalyst Activity: Ensure the correct amount of high-purity catalyst is used. If reusing a solid catalyst, check for deactivation.[7]

Problem 2: Final Product Purity is Below 99%

Low purity is most often caused by the presence of unreacted starting materials or the monomethyl phthalate (MMP) intermediate.

  • Possible Cause 1: Incomplete conversion of MMP to DMP.

  • Solution 1: Extend the reaction time or increase the reaction temperature to ensure the reaction reaches completion. Monitor the reaction progress by measuring the acid value of the mixture; a low and stable acid value indicates the reaction is complete.[5]

  • Possible Cause 2: Inefficient removal of acidic impurities during workup.

  • Solution 2: Optimize the neutralization and washing steps. Use a dilute base solution (e.g., 6% sodium carbonate) and ensure thorough mixing.[5] Perform multiple washes with water to completely remove the generated salts (e.g., sodium monomethyl phthalate and sodium sulfate).[5]

  • Possible Cause 3: Presence of byproducts like methyl benzoate.

  • Solution 3: This can arise from benzoic acid impurities in the starting phthalic anhydride. Using high-purity starting materials is crucial.[5]

Data Presentation: Reaction Parameters

The following tables summarize quantitative data from various synthesis protocols to help in designing experiments.

Table 1: Comparison of Catalysts and Reaction Conditions for DMP Synthesis

CatalystReactant Ratio (Methanol:PA)Temperature (°C)Time (h)Yield/RecoveryReference
Sulfuric Acid>2:1 (Excess)90 - 100->99% (with MMP recycle)[6][9]
Sulfuric Acid-Reflux2496%[2]
SO₄²⁻/MoO₃-TiO₂2.7:11403Up to 95%[7]
Sulfuric Acid2:180 - 10012 - 15>98.5% (crude ester)[5][10]

Table 2: Typical Purification and Quality Parameters

ParameterValue / ConditionPurposeReference
Neutralizing Agent6-20% Sodium Carbonate or Caustic SodaRemove H₂SO₄ and Monomethyl Phthalate[5][6]
WashingMultiple washes with waterRemove water-soluble salts[6][11]
Final Purity> 99%High-quality product[6]
Target Acid Value< 4 mgKOH/gIndicates reaction completion[5]

Experimental Protocols

Protocol 1: Standard Synthesis using Sulfuric Acid Catalyst

This protocol describes a common laboratory procedure for synthesizing DMP.

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalic anhydride and methanol in a 1:2.5 molar ratio.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approximately 2-3% of the mass of the phthalic anhydride).[5][10]

  • Esterification Reaction: Heat the mixture to reflux (around 95-100°C) and maintain for 2-3 hours.[5]

  • Dehydration: After the initial reflux, set up the apparatus for distillation. Increase the temperature to 120-130°C and slowly remove the excess methanol and the water formed during the reaction. Continue the esterification until the acid value of the reaction mixture drops below 4 mgKOH/g.[5]

  • Neutralization: Cool the reaction mixture to approximately 90°C. Transfer the crude ester to a separatory funnel and add a 6% sodium carbonate solution. Shake vigorously, allowing any generated CO₂ to vent. Allow the layers to separate.[5]

  • Washing: Discard the lower aqueous layer. Wash the organic layer twice with warm water (80°C).[5]

  • Purification: Transfer the washed ester layer to a distillation apparatus. Remove any residual water and methanol under reduced pressure. The final product, this compound, is obtained as a clear, colorless liquid.

Visualizations

Diagram 1: Experimental Workflow for DMP Synthesis

G Figure 1. General Experimental Workflow for DMP Synthesis Reactants Reactant Mixing (Phthalic Anhydride, Methanol, Catalyst) Reaction Esterification (Reflux & Dehydration) Reactants->Reaction Neutralization Neutralization (Base Wash) Reaction->Neutralization Washing Aqueous Washing Neutralization->Washing Purification Dealcoholization & Vacuum Distillation Washing->Purification Product Pure DMP Purification->Product

Figure 1. General Experimental Workflow for DMP Synthesis
Diagram 2: Troubleshooting Logic for DMP Synthesis

G Figure 2. Troubleshooting Decision Tree for DMP Synthesis Start Problem Detected: Low Yield or Purity CheckPurity Impurity Analysis (GC/Titration) Start->CheckPurity HighMMP High Monomethyl Phthalate (MMP)? CheckPurity->HighMMP Analyze Impurities OtherImpurity Other Impurities? HighMMP->OtherImpurity No IncompleteRxn Incomplete Reaction HighMMP->IncompleteRxn Yes InefficientWash Inefficient Washing HighMMP->InefficientWash Yes RawMaterial Check Raw Material Purity OtherImpurity->RawMaterial Yes WorkupLoss Check for Losses During Workup OtherImpurity->WorkupLoss No (Yield Issue) Sol_TimeTemp Action: - Increase reaction time/temp - Ensure water removal IncompleteRxn->Sol_TimeTemp Sol_Wash Action: - Check pH of wash steps - Perform additional washes InefficientWash->Sol_Wash Sol_RawMaterial Action: - Use higher grade PA - Analyze for benzoic acid RawMaterial->Sol_RawMaterial Sol_Workup Action: - Avoid emulsion formation - Optimize distillation WorkupLoss->Sol_Workup

Figure 2. Troubleshooting Decision Tree for DMP Synthesis

References

Technical Support Center: Ensuring the Long-Term Stability of Dimethyl Phthalate (DMP) Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity and stability of Dimethyl Phthalate (DMP) reference standards. Adherence to proper storage, handling, and analytical procedures is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound (DMP) reference standards?

A1: To ensure long-term stability, DMP reference standards should be stored in a cool, dry, and well-ventilated area, protected from light.[1] The recommended storage temperature is typically ambient (greater than 5°C).[2] It is also crucial to store DMP separately from incompatible substances, such as strong oxidizers.[1]

Q2: What is the expected shelf life of a DMP reference standard?

A2: The shelf life of a neat DMP analytical standard can be up to 36 months from the date of production, provided it is stored under the recommended conditions.[3] However, for DMP in solution, the shelf life may be shorter, for instance, 6 months less than the neat compound.[3] Always refer to the expiry date provided on the Certificate of Analysis (CoA) from the supplier. For products without a specified expiry date, a standard warranty of one year from the date of shipment is often applicable, and routine inspection by the user is recommended to ensure performance.

Q3: What are the primary degradation products of DMP?

A3: The primary degradation pathway for DMP is hydrolysis, which involves the cleavage of the ester bonds. This process results in the formation of monomethyl phthalate (MMP) and subsequently phthalic acid (PA). Under certain conditions, such as exposure to high-frequency ultrasound, further degradation to hydroxylated derivatives may occur.

Q4: How can I verify the purity of my DMP reference standard over time?

A4: The purity of your DMP reference standard should be periodically verified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Mass Spectrometry (GC-MS). These methods can separate DMP from its potential degradation products, allowing for accurate quantification of the parent compound.

Q5: Is DMP sensitive to light?

A5: Yes, this compound is sensitive to light and should be protected from prolonged exposure.[1] Storage in amber vials or in a dark place is recommended to prevent photodegradation.

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause(s) Troubleshooting Step(s)
Peak Tailing for DMP - Column degradation- Mobile phase pH unsuitable for DMP- Contamination in the system- Replace the HPLC column with a new one of the same type.- Ensure the mobile phase pH is appropriate for the analysis.- Flush the HPLC system with a strong solvent to remove any contaminants.
Ghost Peaks - Contamination from solvents, glassware, or previous injections- Impure mobile phase- Use high-purity solvents and thoroughly clean all glassware.- Run a blank gradient to identify the source of contamination.- Prepare fresh mobile phase.
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction- Use a column oven to maintain a stable temperature.- Prepare mobile phase accurately and degas thoroughly.- Check the pump for leaks and ensure proper functioning.[4]
Loss of Signal/Sensitivity - Detector lamp aging- Contamination in the flow cell- Replace the detector lamp if it has exceeded its lifespan.- Flush the flow cell with an appropriate solvent.
GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Step(s)
Contamination with Phthalates (e.g., DEHP, DBP) - Leaching from plastic components in the lab (e.g., vial caps, solvent bottle caps)- Contaminated solvents or glassware- Use phthalate-free lab consumables.- Bake glassware at a high temperature before use.- Run solvent blanks to identify sources of contamination.[5]
Poor Peak Shape - Active sites in the inlet liner or column- Incorrect injection parameters- Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.- Optimize injection temperature and volume.
Co-elution with Matrix Components - Inadequate chromatographic separation- Optimize the GC oven temperature program to improve resolution.- Select specific ions for quantification in SIM mode to minimize interference.
Low Response for DMP - Degradation in the injector port- Adsorption in the system- Ensure the injector temperature is not excessively high.- Use a deactivated liner and column.

Quantitative Data Summary

Parameter Condition Specification/Value Reference
Shelf Life (Neat) Recommended Storage36 months[3]
Shelf Life (in Solution) Recommended Storage30 months (6 months less than neat)[3]
Storage Temperature Ambient>5 °C[2]
Light Exposure -Avoid prolonged exposure[1]
Hydrolysis Half-life (in water) Neutral pH, 30°C3.2 years[6]
Photolysis Half-life (in surface water) -~5 months[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for DMP

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its primary degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with Methanol:Water (75:25, v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of DMP reference standard in methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dilute the DMP reference standard under investigation with the mobile phase to a concentration within the calibration range.

3. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify DMP and any degradation products by comparing their retention times and peak areas to those of the standards.

Protocol 2: Forced Degradation Study of DMP

This protocol outlines the conditions for a forced degradation study to demonstrate the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of DMP in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid DMP reference standard at 105°C for 24 hours.

  • Photodegradation: Expose the DMP stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the stressed samples using the stability-indicating HPLC-UV method (Protocol 1).

4. Evaluation:

  • Assess the degradation of DMP and the formation of degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent DMP peak.

Visualizations

DMP This compound (DMP) MMP Monomethyl Phthalate (MMP) DMP->MMP Hydrolysis PA Phthalic Acid (PA) MMP->PA Hydrolysis

Caption: Primary degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Standard_Prep Prepare DMP Standard HPLC_GC HPLC-UV or GC-MS Analysis Standard_Prep->HPLC_GC Sample_Prep Prepare Sample for Analysis Sample_Prep->HPLC_GC Data_Acquisition Data Acquisition HPLC_GC->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of DMP & Degradants Peak_Integration->Quantification Stability_Assessment Stability Assessment Quantification->Stability_Assessment

Caption: General workflow for DMP stability testing.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reproducibility in Dimethyl Phthalate (DMP)-related toxicity experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my DMP cytotoxicity results inconsistent across experiments?

A1: Poor reproducibility in cytotoxicity assays with DMP can stem from several factors:

  • Cell Line Integrity and Passage Number: Cell lines can change phenotypically and genotypically over time and at high passage numbers. This can alter their sensitivity to toxicants. It is crucial to use cell lines from a reputable source, perform regular authentication (e.g., Short Tandem Repeat profiling), and use cells within a consistent, low passage number range.[1]

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout. Ensure precise and consistent cell counting and seeding for every experiment.

  • Variability in Reagent Quality: Lot-to-lot variability in serum, media, and assay reagents can introduce significant experimental noise.[2] Qualify new lots of critical reagents against previous lots to ensure consistency.

  • DMP Stability and Degradation: DMP can be degraded by microorganisms.[3][4][5] Ensure sterile technique is rigorously followed. Contamination can lead to lower effective concentrations of DMP and confound results.

  • Solvent Effects: The choice and concentration of the solvent used to dissolve DMP (e.g., DMSO, ethanol) can have inherent toxicity. Always include a vehicle control (media with the same concentration of solvent) to differentiate solvent effects from DMP-induced toxicity.

Q2: I am not observing the expected anti-androgenic or estrogenic effects of DMP. What could be the reason?

A2: The endocrine-disrupting effects of DMP are a subject of ongoing research, and some studies report weak or no activity. A lack of observable effects could be due to:

  • Receptor Expression Levels: The cell line used may not express the necessary nuclear receptors (e.g., androgen or estrogen receptors) at sufficient levels to elicit a response. Verify receptor expression in your chosen cell model.

  • Metabolic Incompetence of Cell Lines: Some cell lines lack the metabolic enzymes to convert DMP to its potentially more active metabolite, monomethyl phthalate (MMP).[6] Consider using cell lines with known metabolic capacity or primary cells.

  • Assay Sensitivity: The chosen endpoint may not be sensitive enough to detect subtle endocrine-disrupting activities. Consider using more sensitive assays, such as reporter gene assays.

  • Scientific Consensus: It's important to note that some studies have found DMP to have no binding affinity for estrogen receptors in vitro. Your results may be consistent with existing literature indicating a lack of strong estrogenic activity.

Q3: How can I minimize variability in my in vitro DMP experiments?

A3: Implementing Good Cell Culture Practices (GCCP) is essential for robust and reproducible results.[1][7]

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures, from cell thawing and passaging to the final assay steps.[8]

  • Control Experiments: Always include appropriate controls in your experimental design. This includes positive controls, negative controls, and vehicle controls.[9]

  • Environmental Control: Maintain a consistent and controlled environment for cell culture, including temperature, humidity, and CO2 levels.

  • Regular Mycoplasma Testing: Mycoplasma contamination is a common issue in cell culture that can significantly alter cellular responses. Perform regular testing to ensure your cultures are clean.

Quantitative Data Summary

The following tables summarize key quantitative data from toxicological studies of DMP.

Table 1: Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 ValueReference
RatOral4,390 - 8,200 mg/kg bw
MouseOral8,600 mg/kg bw[6]
RabbitOral5,200 mg/kg bw[6]
Guinea PigOral2,900 mg/kg bw[6]
RatDermal38,000 mg/kg bw

Table 2: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for DMP

SpeciesStudy DurationEndpointNOAELLOAELReference
Rat2-year feeding studyReduced weight gain1,000 mg/kg bw/day2,000 mg/kg bw/day
Rabbit90-day dermal studyNephritis1,200 mg/kg bw/day2,400 mg/kg bw/day
MouseGestational exposureMaternal toxicity3,500 mg/kg-day5,000 mg/kg-day[10]
RatGestational exposureFetal effects3,600 mg/kg-dayNot identified[11]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • DMP Preparation: Prepare a stock solution of DMP in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of DMP, a vehicle control, and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_assay Assay Phase cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells dmp_prep DMP Stock & Dilution Prep treat_cells Treat Cells with DMP Concentrations dmp_prep->treat_cells plate_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response

Caption: Workflow for a standard DMP cytotoxicity experiment.

troubleshooting_logic cluster_reagents Reagent & Compound Issues cluster_culture Cell Culture Issues cluster_protocol Protocol & Assay Issues start Poor Reproducibility Observed reagent_lot Check Reagent Lot Variability (Serum, Media) start->reagent_lot cell_passage Check Cell Passage Number start->cell_passage sop_adherence Review SOP Adherence start->sop_adherence dmp_stability Verify DMP Stock Stability & Dilution Accuracy reagent_lot->dmp_stability solvent_control Assess Solvent Toxicity (Vehicle Control) dmp_stability->solvent_control cell_auth Authenticate Cell Line (STR) cell_passage->cell_auth mycoplasma Test for Mycoplasma cell_auth->mycoplasma seeding_density Verify Seeding Density mycoplasma->seeding_density incubation_time Check Incubation Times sop_adherence->incubation_time instrument_cal Calibrate Instruments incubation_time->instrument_cal

Caption: Troubleshooting logic for poor experimental reproducibility.

References

Validation & Comparative

A Comparative Guide to the Full Validation of Analytical Methods for Dimethyl Phthalate in Cosmetic Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safety and quality of cosmetic products is paramount. Dimethyl Phthalate (DMP), a commonly used plasticizer and solvent, is a substance of interest due to potential health concerns. Its accurate quantification in complex cosmetic matrices requires robust and validated analytical methods. This guide provides a comprehensive comparison of the most prevalent techniques for the determination of DMP in cosmetics: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the cosmetic matrix. While all three techniques are powerful, they operate on different principles, leading to distinct advantages and limitations. This guide presents a side-by-side comparison of their performance characteristics, supported by experimental data, and provides detailed experimental protocols to aid in method selection and implementation.

Quantitative Performance Comparison

The validation of an analytical method establishes its performance characteristics, ensuring that it is suitable for its intended purpose. The following tables summarize the key quantitative performance data for HPLC-UV, GC-MS, and LC-MS/MS methods for the determination of this compound in cosmetic products, based on published studies.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) ≥0.999[1]>0.99[2]>0.99[3]
Concentration Range 5–200 μg/mL[4]0.5–5.0 μg/mL[2]5-100 µg/L (ppb)

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVGC-MSLC-MS/MS
Accuracy (% Recovery) 94.8% - 99.6%[1]94.9% - 105.6%[5]85% - 115%[3]
Precision (%RSD) ≤6.2%[1]≤4.06%[5]<15%[3]

Table 3: Comparison of Sensitivity (LOD & LOQ)

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) ~0.5 μg/mL[4]0.0010 - 0.0021 µg/mL[5]Down to 1 ppb[6]
Limit of Quantitation (LOQ) <0.64 µg/mL[1]0.25 ng injected[2]Low ppb levels

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for HPLC-UV, GC-MS, and LC-MS/MS analysis of this compound in cosmetic products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a widely used technique for the quantification of phthalates in various matrices.

  • Sample Preparation:

    • For liquid samples like perfumes and lotions, a direct dilution with a suitable solvent like ethanol is often sufficient.[7]

    • For more complex matrices such as creams and nail polishes, an extraction step is necessary. A common procedure involves ultrasonic extraction with an ethanol-water mixture (e.g., 90:10, v/v).[4] Alternatively, a liquid-liquid extraction using a solvent like n-hexane can be employed.[8]

    • Solid samples may require a Celite column extraction. The sample is mixed with Celite, packed into a column, and the phthalates are eluted with a solvent like hexane.[9]

    • The resulting extract is then filtered through a 0.45 µm filter before injection into the HPLC system.

  • Instrumentation and Conditions:

    • Column: A reverse-phase C18 column is typically used (e.g., 4.6 x 250 mm, 5.0 µm).[1][4]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM KH2PO4) and an organic solvent like acetonitrile or methanol is common.[1]

    • Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[1][10]

    • Detection: UV detection is performed at a wavelength of approximately 230 nm.[1][10]

    • Quantification: External standard calibration is used to quantify the concentration of DMP.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high resolving power and the definitive identification provided by mass spectrometry.[8]

  • Sample Preparation:

    • Similar to HPLC, simple cosmetic matrices can be diluted with a suitable solvent like ethanol.[7]

    • For complex matrices, a liquid-liquid extraction with a non-polar solvent such as n-hexane or tert-butyl methyl ether (TBME) is performed.[7][8] Sonication can be used to assist the extraction for solid or semi-solid samples.[8]

    • The organic extract is collected and may be concentrated before analysis.

  • Instrumentation and Conditions:

    • Column: A non-polar capillary column, such as one with a cross-linked 5%-phenyl/95%-dimethylpolysiloxane stationary phase (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[2]

    • Carrier Gas: Helium is the most common carrier gas.

    • Injection: A splitless or pulsed split injection mode can be used.

    • Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at a lower temperature and ramping up to around 290-310°C.[11]

    • MS Detector: The mass spectrometer is typically operated in electron impact (EI) ionization mode.[2]

    • Quantification: Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity, with an internal standard for improved accuracy.[2][12]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of DMP in complex cosmetic matrices.

  • Sample Preparation:

    • A simple "dilute and shoot" approach is often feasible, where the cosmetic sample is diluted with a suitable solvent (e.g., methanol) and then injected directly into the LC-MS/MS system.

    • For some samples, a centrifugation step may be necessary to remove particulate matter after dilution.[13]

    • To minimize background contamination, it is crucial to use glassware and high-purity solvents.[3][13]

  • Instrumentation and Conditions:

    • Column: A reverse-phase C18 column, often with smaller particle sizes for faster separations (e.g., 100 x 2.1 mm, 2.7 µm), is used.[3]

    • Mobile Phase: A fast gradient using water with an additive like ammonium acetate and methanol is typical.[13]

    • Flow Rate: Flow rates are generally lower than in conventional HPLC, around 500 µL/min.[13]

    • MS/MS Detector: The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13]

    • Quantification: Quantification is achieved using a matrix-matched calibration curve to compensate for matrix effects.

Method Validation and Comparison Workflow

The following diagrams illustrate the logical workflow for the full validation of an analytical method and a comparison of the key characteristics of the discussed techniques.

Full_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_analysis Perform Analytical Runs prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data assess_linearity Linearity & Range collect_data->assess_linearity assess_accuracy Accuracy assess_linearity->assess_accuracy assess_precision Precision (Repeatability & Intermediate) assess_accuracy->assess_precision assess_sensitivity LOD & LOQ assess_precision->assess_sensitivity assess_specificity Specificity/Selectivity assess_sensitivity->assess_specificity assess_robustness Robustness assess_specificity->assess_robustness final_report Final Validation Report assess_robustness->final_report

Caption: Workflow for the full validation of an analytical method.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS hplc_sensitivity Moderate Sensitivity hplc_selectivity Good Selectivity hplc_cost Lower Cost hplc_throughput Moderate Throughput gcms_sensitivity High Sensitivity gcms_selectivity High Selectivity (MS) gcms_cost Moderate Cost gcms_throughput High Throughput lcmsms_sensitivity Very High Sensitivity lcmsms_selectivity Very High Selectivity (MS/MS) lcmsms_cost Higher Cost lcmsms_throughput High Throughput

Caption: Comparison of key characteristics of analytical methods.

References

A Comparative Guide to the Measurement of Dimethyl Phthalate in Polymers: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

The data presented herein is derived from a study by Jaworek and Czaplicka, which evaluated the performance of GC/MS and GC/ECD for the determination of seven phthalates, including DMP, in polyethylene (PE), polyvinyl chloride (PVC), and polystyrene (PS) materials.[1][2][3][5][6] The findings from this study serve as a valuable benchmark for laboratories involved in the analysis of phthalates in polymers.

Data Presentation: Method Performance Comparison

The following table summarizes the key performance parameters for the GC/MS and GC/ECD methods for the determination of Dimethyl Phthalate in polymers. The data is extracted from a comparative study that utilized an ultrasonic extraction sample preparation method.[1][2][3][5][6]

Performance ParameterGC/MSGC/ECD
Limit of Detection (LOD) Not explicitly stated for DMP, but ranged from 3.46 µg/mL to 10.10 µg/mL for other phthalates.4.29 µg/mL
Repeatability (R.S.D.) Better repeatability observed, with R.S.D. values ranging from 0.4% to 1.3% for various phthalates.1.8% for DMP
Overall Recovery 76-100% (for all tested phthalates)76-100% (for all tested phthalates)
Calibration Range (Low) 10 to 40 µg/mL10 to 40 µg/mL
Calibration Range (High) 50 to 500 µg/mL50 to 500 µg/mL

Data sourced from Jaworek, K., & Czaplicka, M. (2013). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods.[1][2][3][5][6]

Experimental Protocols

The methodologies outlined below are based on the validated procedures described in the comparative study of GC/MS and GC/ECD for phthalate analysis in polymers.[1][2][3][5][6]

1. Sample Preparation: Ultrasonic Extraction

  • Sample Homogenization: Polymer samples (e.g., from cables, plugs, garden hoses) are first cut into small pieces (approximately 2x2 mm) to increase the surface area for efficient extraction.[4]

  • Extraction: A known weight of the homogenized polymer sample is placed in a flask with a suitable solvent, such as methylene chloride.

  • Ultrasonication: The flask is placed in an ultrasonic bath for a specified period to facilitate the extraction of phthalates from the polymer matrix into the solvent.

  • Filtration and Purification: The resulting extract is filtered to remove polymer debris. For samples requiring cleanup, the extract is passed through a silica gel column to remove interfering substances.[5]

  • Concentration: The purified extract is concentrated to a known volume before instrumental analysis.

2. Instrumental Analysis: GC/MS and GC/ECD

The following table details the instrumental parameters used for the analysis of DMP.

ParameterGC/MSGC/ECD
Injector Temperature 250°C250°C
Injection Volume 1.0 µL1.0 µL
Carrier Gas Helium (1.0 mL/min)Helium (1.0 mL/min)
GC Temperature Program 40°C (hold 3 min), then ramp to 290°C at 20°C/min, then to 310°C at 20°C/min (hold 9 min)40°C (hold 3 min), then ramp to 290°C at 20°C/min, then to 310°C at 20°C/min (hold 9 min)
Detector Mass SpectrometerElectron Capture Detector
Ion Source Temperature 230°CN/A
Quadrupole Temperature 150°CN/A
Electron Energy 70 eVN/A
ECD Detector Temperature N/A310°C

Instrumental parameters sourced from Jaworek, K., & Czaplicka, M. (2013).[4]

Workflow Diagram

The following diagram illustrates the general workflow for an inter-laboratory comparative study for the measurement of this compound in polymers, from sample preparation to data analysis.

InterLab_Study_Workflow cluster_prep Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_data Data Reporting & Evaluation A Polymer Sample Selection (PE, PVC, PS) B Sample Homogenization (Cutting/Grinding) A->B C Distribution to Participating Laboratories B->C D Ultrasonic Extraction (e.g., with Methylene Chloride) C->D E Extract Cleanup (e.g., Silica Gel Column) D->E F Instrumental Analysis (GC/MS or GC/ECD) E->F G Data Acquisition F->G H Reporting of Results (DMP Concentration) G->H I Statistical Analysis (Mean, SD, RSD) H->I J Method Comparison & Performance Evaluation I->J

References

comparative toxicological assessment of Dimethyl Phthalate versus Diethyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

A comparative toxicological assessment of Dimethyl Phthalate (DMP) and Diethyl Phthalate (DEP) reveals distinct profiles for these two short-chain phthalates. While both are characterized by low acute toxicity, they exhibit differences in their potential for reproductive and developmental effects, as well as their endocrine-disrupting capabilities. This guide provides a detailed comparison based on available experimental data.

Data Presentation: Comparative Toxicology

The following tables summarize the key toxicological endpoints for DMP and DEP.

Table 1: Acute Toxicity

EndpointSpeciesThis compound (DMP)Diethyl Phthalate (DEP)
Oral LD50 Rat4390 - 8200 mg/kg bw[1][2]>5600 - 31000 mg/kg bw[3]
Mouse8600 mg/kg bw[2]6172 - 8600 mg/kg bw[3]
Guinea Pig2900 mg/kg bw[2]>4000 - 8600 mg/kg bw[3]
Rabbit5200 mg/kg bw[2]1000 mg/kg bw
Dermal LD50 Rat38000 mg/kg bw[1][2]>11000 mg/kg bw[3]
Guinea Pig>4800 mg/kg bw[1][2]3000 - >22,000 mg/kg bw[3]
Rabbit>11,000 mg/kg bw[2]-
Inhalation LC50 Mouse-4.9 mg/L
Rat-7.5 mg/L

Table 2: Genotoxicity

AssaySystemThis compound (DMP)Diethyl Phthalate (DEP)
Ames Test S. typhimuriumEquivocal evidence, positive in TA100 and TA1535[1]Predominantly negative[3]
Chromosomal Aberrations In vitro (Hamster cells)Negative[1]-
Sister Chromatid Exchange In vitro (Hamster cells)Positive[1]-
Mouse Lymphoma Assay In vitroPositive with metabolic activation[1]-
Overall Assessment Unlikely to be genotoxic[1]Equivocal evidence, conclusions cannot be drawn

Table 3: Reproductive Toxicity

EndpointSpeciesThis compound (DMP)Diethyl Phthalate (DEP)
Effects on Fertility RatData insufficient to assess effects[1]NOAEL: 40-56 mg/kg bw/day
Male Reproductive Effects RatTesticular effects reported at high doses[1]Increased abnormal sperm, reduced testosterone at 197-267 mg/kg bw/day
Female Reproductive Effects MouseProlonged exposure may interfere with the pituitary-ovary axis[4]Slight evidence of effects on maternal weight and pregnancy outcomes[5]

Table 4: Developmental Toxicity

EndpointSpeciesThis compound (DMP)Diethyl Phthalate (DEP)
Developmental Effects RatNOAEL: 3570 mg/kg bw/d (highest dose tested)[1]NOAEL: 197-267 mg/kg bw/d; LOAEL: 1016-1375 mg/kg bw/d (decreased pup weight, developmental delay)
Teratogenicity RatNo evidence of teratogenicity[6]Increased skeletal variations at maternotoxic doses

Table 5: Endocrine Disruption

EndpointSystemThis compound (DMP)Diethyl Phthalate (DEP)
Estrogenic Activity In vitro/In vivoLimited evidenceLittle evidence of in vivo or in vitro estrogenic activity. Some studies suggest it can modulate estrogen receptor α activities[7].
Anti-androgenic Activity In vivoNo effects on male sexual differentiation observed[8]Not found to share the antiandrogenic mode of action of other phthalates[5]. Prenatal exposure associated with decreased anogenital distance in male infants[9].
Hormone Level Alterations Animals/HumansProlonged exposure in female mice led to decreased FSH and increased E2 and LH[4].Reduced testosterone levels in male rats.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This method, based on OECD Test Guideline 425, is used to determine the median lethal dose (LD50).

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Acclimation: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, and are acclimated for at least 5 days before dosing.

  • Dosing: A single animal is dosed with the test substance (DMP or DEP) via oral gavage. The initial dose is selected based on available data, typically starting below the estimated LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay, following OECD Test Guideline 471, assesses the mutagenic potential of a substance.

  • Tester Strains: Multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The tester strains are exposed to various concentrations of the test substance (DMP or DEP) on a minimal agar medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

Two-Generation Reproductive Toxicity Study

This in vivo study, based on OECD Test Guideline 416, evaluates the effects of a substance on male and female reproductive performance.

  • Parental Generation (F0): Young adult male and female animals (typically rats) are administered the test substance daily, starting before mating, during mating, gestation, and lactation.

  • Mating and Offspring (F1): F0 animals are mated to produce the F1 generation. Reproductive parameters such as mating, fertility, gestation length, and litter size are recorded.

  • F1 Generation: After weaning, F1 offspring are selected and administered the test substance and raised to maturity.

  • F1 Mating and Offspring (F2): F1 animals are mated to produce the F2 generation. The same reproductive and developmental parameters are assessed.

  • Pathology: All animals are subjected to a thorough necropsy, and reproductive organs are examined histopathologically.

Visualizations

Experimental Workflow for Toxicological Assessment

Toxicological_Assessment_Workflow cluster_in_silico In Silico / In Vitro Screening cluster_in_vivo In Vivo Testing cluster_risk Risk Assessment QSAR QSAR Modeling HighThroughput High-Throughput Screening Acute Acute Toxicity HighThroughput->Acute Subchronic Subchronic Toxicity Acute->Subchronic Chronic Chronic Toxicity Subchronic->Chronic ReproDevo Reproductive/Developmental Toxicity Chronic->ReproDevo Genotox Genotoxicity HazardID Hazard Identification Chronic->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskChar Risk Characterization Exposure->RiskChar

Caption: A generalized workflow for the toxicological assessment of chemical substances.

Simplified Signaling Pathway for Endocrine Disruption by Phthalates

Endocrine_Disruption_Pathway cluster_cell Target Cell cluster_outcome Organism-Level Outcome Phthalate Phthalate (e.g., DMP/DEP Metabolite) Receptor Steroid Receptor (ER/AR) Phthalate->Receptor Binds/Interferes Hormone Endogenous Hormone (e.g., Estrogen/Androgen) Hormone->Receptor Binds HRE Hormone Response Element (on DNA) Receptor->HRE Binds GeneTranscription Gene Transcription HRE->GeneTranscription Initiates CellularResponse Altered Cellular Response GeneTranscription->CellularResponse Leads to ReproductiveEffects Reproductive Effects CellularResponse->ReproductiveEffects DevelopmentalEffects Developmental Effects CellularResponse->DevelopmentalEffects

Caption: A simplified model of endocrine disruption via steroid hormone receptor signaling.

References

evaluating the plasticizing efficacy of Dimethyl Phthalate in comparison to other phthalate esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plasticizing efficacy of Dimethyl Phthalate (DMP) against other common phthalate esters, such as Diethyl Phthalate (DEP), Dibutyl Phthalate (DBP), and Di(2-ethylhexyl) Phthalate (DEHP). The following sections present a compilation of experimental data on the mechanical properties and migration resistance of polymers plasticized with these esters. Detailed experimental protocols and a conceptual visualization of the plasticization mechanism are also provided to support your research and development endeavors.

Quantitative Data on Plasticizer Performance

The plasticizing efficacy of a compound is determined by its ability to enhance the flexibility, workability, and durability of a polymer. This is typically quantified by measuring the changes in the polymer's mechanical properties, such as tensile strength, elongation at break, and hardness. The following tables summarize the performance of this compound in comparison to other phthalate esters in two common polymer systems: Polyvinyl Chloride (PVC) and Cellulose Acetate.

It is important to note that a direct comparison of plasticizer efficacy can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources, and the specific conditions are provided for context.

Performance in Polyvinyl Chloride (PVC)
PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Migration (Weight Loss %)
This compound (DMP) 40Data not availableData not availableData not availableHigh (due to volatility)
Diethyl Phthalate (DEP) 40Data not availableData not availableData not availableData not available
Dibutyl Phthalate (DBP) 40~15-20~250-350~75-85Moderate
Di(2-ethylhexyl) Phthalate (DEHP) 4017.227080Low

Note: "phr" stands for parts per hundred parts of resin. Data for DMP and DEP in PVC is limited in publicly available literature, likely due to their high volatility making them less suitable for this application.

Performance in Cellulose Acetate
PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized Cellulose Acetate 030 - 3725 - 30
This compound (DMP) 20~20-25~30-40
Diethyl Phthalate (DEP) 2016.118

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the plasticizing efficacy of phthalate esters. These protocols are based on established ASTM standards to ensure reproducibility and comparability of results.

Tensile Properties of Thin Plastic Sheeting (ASTM D882)

This test method determines the tensile properties of plastics in the form of thin sheeting (less than 1.0 mm thick).

  • Apparatus:

    • Universal Testing Machine (UTM) with a suitable load cell.

    • Grips for holding the specimen.

    • Extensometer for strain measurement.

  • Specimen Preparation:

    • Cut rectangular specimens from the plasticized sheets with dimensions as specified in the standard (typically 25 mm width and a gauge length of at least 50 mm).

    • Ensure the specimens are free from nicks, tears, or other defects.

    • Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Procedure:

    • Measure the width and thickness of the conditioned specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Attach the extensometer to the specimen's gauge section.

    • Set the crosshead speed to a constant rate as specified in the standard.

    • Start the test and record the load and elongation data until the specimen ruptures.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures, calculated by dividing the maximum load by the original cross-sectional area.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of rupture relative to its original length.

Durometer Hardness (ASTM D2240)

This method measures the indentation hardness of plastics and elastomers.

  • Apparatus:

    • Durometer of the appropriate type (e.g., Shore A for softer plastics).

    • A flat, hard surface to support the specimen.

  • Specimen Preparation:

    • The specimen should have a minimum thickness of 6 mm. If necessary, multiple layers can be stacked to achieve this thickness.

    • Condition the specimens as per ASTM D618.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer vertically and press the indenter firmly onto the specimen, ensuring full contact of the presser foot.

    • Read the hardness value on the durometer scale within one second of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

Volatile Loss from Plastics Using Activated Carbon Methods (ASTM D1203)

This test method determines the amount of volatile substances, primarily the plasticizer, that migrate from a plastic material.

  • Apparatus:

    • Oven capable of maintaining a constant temperature.

    • Containers with tight-fitting lids.

    • Activated carbon.

    • Analytical balance.

  • Specimen Preparation:

    • Cut circular specimens of the plasticized material with a specified diameter.

    • Condition the specimens before the test.

  • Procedure:

    • Weigh the conditioned specimen accurately.

    • Place a layer of activated carbon at the bottom of the container.

    • Place the specimen on the carbon and cover it with another layer of activated carbon.

    • Close the container and place it in the oven at a specified temperature (e.g., 70 °C) for a specified duration (e.g., 24 hours).

    • After the test period, remove the specimen from the container, carefully brush off any adhering carbon, and re-weigh it.

  • Data Analysis:

    • Calculate the percentage of weight loss as an indicator of plasticizer migration.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization Polymer_Chains_Rigid Rigid Polymer Chains (Strong Intermolecular Forces) Plasticizer_Molecules Phthalate Ester Molecules Polymer_Chains_Flexible Flexible Polymer Chains (Weakened Intermolecular Forces) Plasticizer_Molecules->Polymer_Chains_Flexible Intercalation

Caption: Mechanism of Plasticization.

Experimental_Workflow cluster_testing Mechanical and Migration Testing Start Start: Polymer and Phthalate Ester Selection Compounding Material Compounding (e.g., Melt Blending) Start->Compounding Sheet_Formation Specimen Preparation (e.g., Compression Molding) Compounding->Sheet_Formation Conditioning Specimen Conditioning (ASTM D618) Sheet_Formation->Conditioning Tensile_Test Tensile Testing (ASTM D882) Conditioning->Tensile_Test Hardness_Test Hardness Testing (ASTM D2240) Conditioning->Hardness_Test Migration_Test Migration Testing (ASTM D1203) Conditioning->Migration_Test Data_Analysis Data Analysis and Comparison Tensile_Test->Data_Analysis Hardness_Test->Data_Analysis Migration_Test->Data_Analysis Conclusion Efficacy Evaluation Data_Analysis->Conclusion

Caption: Experimental Workflow for Evaluating Plasticizer Efficacy.

cross-validation of different sample extraction techniques for Dimethyl Phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Dimethyl Phthalate (DMP), a common plasticizer and potential endocrine disruptor, is of paramount importance. The critical first step in any analytical workflow is the efficient extraction of DMP from the sample matrix. This guide provides an objective comparison of the most prevalent sample extraction techniques—Solid-Phase Microextraction (SPME), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—supported by experimental data to aid in the selection of the most suitable method for your research needs.

Performance Comparison of DMP Extraction Techniques

The selection of an appropriate extraction technique hinges on a variety of factors, including the sample matrix, the required sensitivity, sample throughput, and the availability of resources. The following table summarizes the key performance metrics for SPME, SPE, and LLE based on published experimental data.

ParameterSolid-Phase Microextraction (SPME)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 72% - 109%80% - 115%[1]79.1% - 100.8%[2]
Limit of Detection (LOD) 0.001 µg/L - 0.3 ng/mL[1][3]0.7 µg/L - 2.4 µg/L[1]5.0 - 7.0 mg/L[2]
Linearity (R²) >0.99>0.99>0.99
Sample Volume Small (typically < 20 mL)Variable (can accommodate large volumes)Large
Solvent Consumption Minimal to noneModerateHigh
Sample Throughput Moderate to High (amenable to automation)High (amenable to automation)Low to Moderate
Primary Application Trace analysis in water, beverages, and airAnalysis of water, beverages, and biological fluidsGeneral purpose, especially for high concentration samples

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for each extraction technique, compiled from various scientific sources.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that utilizes a coated fiber to extract analytes from a sample.

Materials:

  • SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

  • Autosampler vials with septa

  • Heating and agitation unit

  • GC-MS system

Protocol:

  • Place 10-20 mL of the aqueous sample into an autosampler vial.

  • If required, adjust the sample pH and add salt (e.g., NaCl) to improve extraction efficiency.

  • Expose the SPME fiber to the sample (either by direct immersion or headspace extraction) for a defined period (e.g., 20-40 minutes) at a specific temperature (e.g., 40-60°C) with agitation.[4][5]

  • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

  • Analyze the desorbed compounds using a suitable GC-MS method.

Solid-Phase Extraction (SPE)

SPE involves passing a liquid sample through a sorbent bed that retains the analyte of interest.

Materials:

  • SPE cartridges (e.g., C18, Florisil)[6]

  • Vacuum manifold or positive pressure processor

  • Collection vials

  • Evaporation system (e.g., nitrogen evaporator)

  • HPLC-UV or GC-MS system

Protocol:

  • Condition the SPE cartridge by passing a specified volume of methanol followed by deionized water through the sorbent bed.

  • Load the sample onto the conditioned cartridge at a controlled flow rate.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the retained DMP from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate).[6][7]

  • Evaporate the eluate to dryness or a small volume under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis by HPLC-UV or GC-MS.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases.

Materials:

  • Separatory funnel or extraction vials

  • Extraction solvent (e.g., dichloromethane, n-hexane)[2]

  • Anhydrous sodium sulfate

  • Evaporation system

  • GC-MS or HPLC-UV system

Protocol:

  • Place a measured volume of the liquid sample into a separatory funnel.

  • Add a specific volume of an immiscible organic solvent.

  • Shake the funnel vigorously for a set period (e.g., 2-5 minutes) to facilitate the transfer of DMP into the organic phase.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction process with fresh solvent for exhaustive extraction.

  • Dry the combined organic extracts with anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator or nitrogen stream.

  • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Experimental Workflow for DMP Analysis

The following diagram illustrates the general workflow for the analysis of this compound, from sample collection to data interpretation. This workflow is applicable to all the extraction techniques discussed.

DMP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling SampleCollection Sample Collection Extraction Sample Extraction (SPME, SPE, or LLE) SampleCollection->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (MS or UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

General workflow for this compound (DMP) analysis.

Conclusion

The choice of an extraction technique for this compound analysis is a critical decision that directly impacts the quality and reliability of the results.

  • SPME is an excellent choice for trace-level analysis in clean matrices, offering high sensitivity and minimal solvent usage.

  • SPE provides a robust and versatile option for a wide range of sample volumes and matrices, with the added benefit of high throughput through automation.

  • LLE , while being a more traditional and solvent-intensive method, remains a valuable technique, particularly for samples with higher concentrations of DMP.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate extraction method to achieve their analytical goals in DMP analysis.

References

Comparative Genomic Analysis of Microbial Strains for Dimethyl Phthalate Biodegradation

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent bacterial strains, Rhodococcus ruber and Pseudomonas fluorescens, renowned for their ability to biodegrade Dimethyl Phthalate (DMP), a widespread environmental pollutant. This comparison is based on their genomic features, degradation performance, and the underlying biochemical pathways, supported by experimental data from various studies.

Performance Comparison of DMP Biodegradation

The efficiency of DMP biodegradation by Rhodococcus ruber and Pseudomonas fluorescens is influenced by various environmental factors. The following tables summarize key quantitative data on their performance.

Table 1: Optimal Conditions for DMP Biodegradation

ParameterRhodococcus ruberPseudomonas fluorescensReference
Optimal pH 7.0 - 8.0~7.0[1]
Optimal Temperature (°C) 30 - 37Not Specified[1]
Substrate Concentration (mg/L) ≤ 45020 - 40 (inhibitory range)[1][2][3]

Table 2: Kinetic Parameters for DMP Biodegradation

ParameterRhodococcus ruberPseudomonas fluorescensReference
Degradation Rate Half-life of ~1.30 days for a mixture of PAEs < 300 mg/LGrowth and glucose utilization significantly inhibited by 20-40 mg/L DMP[1][2][3]
Kinetic Model Exponential decayNot applicable due to inhibition[1]

Genomic Insights into DMP Biodegradation Pathways

The biodegradation of DMP in both Rhodococcus ruber and Pseudomonas fluorescens is initiated by the hydrolysis of the ester bonds, a reaction catalyzed by esterases. This initial step leads to the formation of monomethyl phthalate (MMP) and subsequently phthalic acid (PA). The central intermediate, phthalic acid, is then funneled into the β-ketoadipate pathway for complete mineralization.

This compound Biodegradation Pathway

The generalized pathway for the aerobic degradation of DMP is depicted below. While the core pathway is conserved, the specific enzymes and their genetic regulation can differ between bacterial genera.

DMP_Biodegradation_Pathway DMP This compound (DMP) MMP Monomethyl Phthalate (MMP) DMP->MMP Phthalate Esterase PA Phthalic Acid (PA) MMP->PA Phthalate Esterase PCA Protocatechuate (PCA) PA->PCA Phthalate Dioxygenase TCA Tricarboxylic Acid (TCA) Cycle PCA->TCA Protocatechuate Dioxygenase

Caption: Generalized aerobic biodegradation pathway of this compound.

Comparative Genomics Workflow

The following diagram illustrates a typical workflow for the comparative genomic analysis of DMP-degrading microbial strains. This process involves sequencing the genomes of the selected strains, identifying the genes responsible for DMP catabolism, and comparing their genetic organization and regulatory elements.

Comparative_Genomics_Workflow cluster_strain1 Rhodococcus ruber cluster_strain2 Pseudomonas fluorescens DNA_ext1 Genomic DNA Extraction Sequencing1 Genome Sequencing (e.g., Illumina, PacBio) DNA_ext1->Sequencing1 Assembly1 Genome Assembly & Annotation Sequencing1->Assembly1 Gene_ID1 Identification of Catabolic Genes (e.g., Esterases, Dioxygenases) Assembly1->Gene_ID1 Comparative_Analysis Comparative Genomic Analysis (Gene synteny, phylogeny, pathway comparison) Gene_ID1->Comparative_Analysis DNA_ext2 Genomic DNA Extraction Sequencing2 Genome Sequencing (e.g., Illumina, PacBio) DNA_ext2->Sequencing2 Assembly2 Genome Assembly & Annotation Sequencing2->Assembly2 Gene_ID2 Identification of Catabolic Genes (e.g., Esterases, Dioxygenases) Assembly2->Gene_ID2 Gene_ID2->Comparative_Analysis

Caption: Workflow for comparative genomic analysis of DMP-degrading bacteria.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in studying DMP biodegradation.

Bacterial Cultivation and Growth Conditions
  • Medium: A minimal salt medium (MSM) is typically used, with DMP serving as the sole source of carbon and energy. The composition of MSM can vary but generally includes a phosphate buffer, ammonium salts as a nitrogen source, and trace elements.

  • Inoculum Preparation: A single colony of the bacterial strain is inoculated into a nutrient-rich broth (e.g., Luria-Bertani broth) and incubated until the mid-logarithmic phase. The cells are then harvested by centrifugation, washed with sterile MSM, and resuspended in fresh MSM to a specific optical density (e.g., OD600 of 1.0).

  • Cultivation: The degradation experiment is initiated by inoculating the prepared cells into MSM containing a known concentration of DMP. The cultures are then incubated under optimal conditions of temperature and pH with shaking to ensure aeration.

DMP Biodegradation Assay
  • Sample Preparation: At regular time intervals, aliquots of the culture are withdrawn. The bacterial cells are removed by centrifugation or filtration. The supernatant is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the remaining DMP and its metabolites.

  • Analytical Method: The concentration of DMP in the extracts is quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • HPLC Conditions (Example): A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min. Detection is typically performed using a UV detector at a wavelength of 230 nm.

  • Quantification: The degradation of DMP is determined by measuring the decrease in its concentration over time compared to an uninoculated control.

Phthalate Esterase Activity Assay
  • Principle: The activity of phthalate esterase is often determined spectrophotometrically using a model substrate like p-nitrophenyl acetate (pNPA). The hydrolysis of pNPA by the esterase releases p-nitrophenol, which is a yellow-colored compound that can be quantified by measuring its absorbance at a specific wavelength.

  • Procedure:

    • Prepare a cell-free extract by disrupting the bacterial cells (e.g., by sonication) and centrifuging to remove cell debris.

    • The reaction mixture contains a phosphate buffer (e.g., 50 mM, pH 7.5), the cell-free extract, and the substrate (e.g., pNPA).

    • The reaction is initiated by adding the substrate and incubated at the optimal temperature.

    • The increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) is monitored over time.

  • Calculation: The enzyme activity is calculated based on the rate of p-nitrophenol formation, using a standard curve of known p-nitrophenol concentrations. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Genomic DNA Extraction, Sequencing, and Bioinformatic Analysis
  • DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the bacterial strain using a commercial DNA extraction kit or standard protocols involving cell lysis, protein removal, and DNA precipitation.

  • Genome Sequencing: The extracted DNA is subjected to next-generation sequencing (NGS) technologies, such as Illumina or PacBio sequencing, to obtain the complete or draft genome sequence.

  • Bioinformatic Analysis: The raw sequencing reads are assembled into contigs, and the genome is annotated to predict protein-coding genes and their functions. Bioinformatic tools are then used to identify genes homologous to known phthalate esterases, dioxygenases, and other enzymes involved in aromatic compound degradation. Comparative genomic analysis involves aligning the genomes of different strains to identify conserved gene clusters, differences in gene content, and evolutionary relationships. Genome sequences for various strains of Rhodococcus ruber and Pseudomonas fluorescens are publicly available on databases such as the National Center for Biotechnology Information (NCBI).[4][5][6][7][8][9][10][11][12][13]

References

Navigating the Environmental Persistence of Dimethyl Phthalate: A Guide to Predictive Model Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemicals like Dimethyl Phthalate (DMP) is paramount. Predictive models offer a powerful tool to estimate the persistence of such compounds, but their reliability hinges on rigorous validation against experimental data. This guide provides a comparative overview of different predictive models for DMP's environmental persistence, supported by experimental data and detailed methodologies.

This compound (DMP), a widely used plasticizer, is a common environmental contaminant.[1] Its persistence in various environmental compartments is a key factor in assessing its potential ecological risk. Various predictive models, ranging from biodegradation kinetic models to quantitative structure-activity relationship (QSAR) models and mathematical models for specific degradation processes, are employed to forecast its environmental behavior.

Comparative Analysis of Predictive Models for DMP Persistence

The following tables summarize quantitative data from studies that have validated predictive models for DMP's environmental persistence.

Biodegradation Kinetic Models

Biodegradation is a primary route for the removal of DMP from the environment. Kinetic models are used to describe the rate of this process.

Table 1: Comparison of Biodegradation Kinetic Models for this compound

Bacterial StrainPredictive ModelKey Model ParametersExperimental ConditionsModel Fit (R²)Predicted Half-lifeReference
Bacillus sp. KS1First-Order Kineticsk = 0.231 h⁻¹Initial DMP conc. 25–100 mg/LNot specified3 hours[1][2][3]
Bacillus sp. KS1Haldane Modelµ_max = 0.04 h⁻¹, K_s = 28.57 mg/L, K_i = 344.82 mg/LInitial DMP conc. 0–1400 mg/L0.9210Not applicable[1][2][3]
Micrococcus sp. KS2Haldane ModelNot specifiedInitial DMP conc. up to 1250 mg/LStated as "fitted well"Not applicable[4][5]

Note: The Haldane model is often used to describe substrate inhibition, where higher concentrations of the substance can inhibit the degradation process.

Experimental Half-Life Data for Model Validation

The following table presents experimentally determined half-life values for DMP under various environmental conditions. This type of data is crucial for validating the predictions of various environmental fate models.

Table 2: Experimentally Determined Half-Life of this compound (DMP)

Environmental CompartmentConditionsHalf-LifeReference
FreshwaterAerobic<1 - 10 days[6]
SoilAerobic3.5 - 30 hours[6]
SoilAerobic (primary metabolism)~5 days[6]
SoilAerobic (ultimate metabolism)1 - 40 days[6]
Contaminated SoilBiodegradation15 - 123 days[6]
Aquatic SystemsHydrolysis (neutral, 30°C)3.2 years[6]
Aquatic SystemsHydrolysis (pH 8, 30°C)4 months[6]
Surface WatersDirect Photolysis~5 months[6]
AtmosphereVapor-phase degradation28 days (estimated)[6]
Mathematical Model for Ozonation

Ozonation is a chemical degradation process that can be modeled mathematically.

Table 3: Validation of a Mathematical Model for DMP Degradation by Ozone in the Solid Phase

Solid MatrixModel TypeKey Model ParameterExperimental ConditionsModel Fit (Correlation Factor)Reference
Sand (model soil)System of ordinary differential equationsAdsorption constant (k_ads)Solid-phase ozonation0.93 (average)[7]
Agricultural soilSystem of ordinary differential equationsAdsorption constant (k_ads)Solid-phase ozonation0.93 (average)[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Biodegradation Kinetic Studies (Bacillus sp. KS1)
  • Isolation and Identification: The Bacillus sp. KS1 strain was isolated from soil contaminated with municipal wastewater. Identification was based on morphological, biochemical characteristics, and 16S rRNA sequencing.[1][2][3]

  • Culture Conditions: The bacterium was cultured in a mineral salt medium with DMP as the sole carbon source.

  • Degradation Experiments: Batch experiments were conducted with varying initial DMP concentrations (0–1400 mg/L). The degradation was monitored over time by measuring the residual DMP concentration.[1][2][3]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization-Mass Spectrometry (ESI-MS) were used to quantify DMP and identify its metabolites, such as phthalic acid.[1][2][3]

  • Kinetic Modeling: The experimental data were fitted to first-order and Haldane kinetic models to determine the degradation kinetics.[1][2][3]

Biodegradation Kinetic Studies (Micrococcus sp. KS2)
  • Isolation and Identification: The Micrococcus sp. KS2 strain was isolated from soil contaminated with municipal wastewater.[4][5]

  • Optimization of Degradation: Statistical designs (Plackett-Burman and central composite design) were used to optimize process parameters like pH, temperature, and initial DMP concentration for maximum degradation.[5]

  • Degradation Experiments: Batch experiments were performed to assess the degradation capacity of the strain at various DMP concentrations up to 1250 mg/l.[4][5]

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) was used to identify degradation metabolites, including monomethyl phthalate (MMP) and phthalic acid (PA).[4]

  • Kinetic Modeling: The Haldane model was used to describe the biodegradation kinetics.[4][5]

Solid-Phase Ozonation Modeling
  • Experimental Setup: this compound was distributed on sand (as a model soil) and agricultural soil. These solid phases were then subjected to ozonation.[7]

  • Mathematical Model: A mathematical model based on a system of ordinary differential equations was developed. This model considered the time-varying parameters of ozone mass transfer and the reaction rate of DMP ozonation. A key parameter in the model was the adsorption constant (k_ads) of ozone on the solid phase.[7]

  • Model Validation: The model's predictions were validated by comparing the numerical simulations with the experimental data on DMP decomposition in the different solid phases. The correlation factor between the model and experimental data was used to assess the model's accuracy.[7]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating different types of predictive models for the environmental persistence of this compound.

cluster_0 Biodegradation Kinetic Model Validation A Isolate & Culture Bacterial Strain B Conduct Batch Degradation Experiments (Varying DMP Conc.) A->B C Measure Residual DMP (e.g., HPLC) B->C D Fit Data to Kinetic Models (e.g., First-Order, Haldane) C->D E Determine Model Parameters & Goodness of Fit (R²) D->E

Caption: Workflow for validating a biodegradation kinetic model.

cluster_1 General Environmental Fate Model Validation F Develop Predictive Model (e.g., QSAR, Multimedia Fate Model) H Predict Environmental Persistence with Model F->H G Gather Experimental Data (e.g., Half-life in Soil, Water) I Compare Model Predictions with Experimental Data G->I H->I J Assess Model Accuracy (e.g., Statistical Metrics) I->J

Caption: General workflow for validating an environmental fate model.

cluster_2 Chemical Degradation Model Validation (Ozonation) K Develop Mathematical Model (Ordinary Differential Equations) N Perform Numerical Simulation with Model K->N L Conduct Ozonation Experiments in Solid Phase M Measure DMP Decomposition Over Time L->M O Compare Simulation with Experimental Data (Correlation Factor) M->O N->O

Caption: Workflow for validating a chemical degradation model.

References

comparative analysis of Dimethyl Phthalate's cytotoxic effects on various human cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dimethyl Phthalate (DMP), a widely used plasticizer and insect repellent, has come under scientific scrutiny due to its potential adverse effects on human health. This guide provides a comparative analysis of the cytotoxic effects of DMP across various human cell lines, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented herein is compiled from multiple studies to facilitate an objective comparison of DMP's impact on cell viability and the underlying molecular mechanisms.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound varies across different human cell lines, indicating cell-type-specific responses to this compound. The following table summarizes the half-maximal inhibitory concentration (IC50) values of DMP in different human cell lines, providing a quantitative measure of its cytotoxicity. Lower IC50 values are indicative of higher toxicity.

Cell LineCell TypeAssayExposure Time (h)IC50 (mM)Reference
SH-SY5YNeuroblastomaMTT & NRUNot Specified11.35[1]
DU145Prostate CarcinomaMTTNot SpecifiedNot Determined[2]
PC3Prostate CarcinomaMTTNot SpecifiedNot Determined[2]

Note: A study on DU145 and PC3 prostate cancer cell lines investigated the effects of DMP but focused on low-dose proliferative effects and interactions with alpha-lipoic acid rather than determining a specific IC50 for cytotoxicity.[2]

Experimental Protocols

Understanding the methodologies used to assess cytotoxicity is crucial for interpreting the data accurately. Below are detailed protocols for key experiments commonly cited in the study of DMP's cytotoxic effects.

Cell Viability Assays (MTT and NRU)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Neutral Red Uptake (NRU) assays are colorimetric assays used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • DMP Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of DMP. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with DMP for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 3-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

    • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • NRU Assay:

    • After DMP treatment, the medium is replaced with a medium containing Neutral Red dye.

    • The plate is incubated for a few hours to allow viable cells to incorporate the dye into their lysosomes.

    • The cells are then washed, and the incorporated dye is extracted using a destaining solution.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 540 nm for NRU). Cell viability is expressed as a percentage of the control.

Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis by identifying cells in different stages of cell death.

  • Cell Treatment: Cells are treated with DMP at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes).

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The cell population is categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Mechanisms of Action

DMP-induced cytotoxicity is often mediated through the induction of oxidative stress and apoptosis.[3][4] The following diagrams illustrate a general experimental workflow for assessing cytotoxicity and the key signaling pathways involved.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cell_culture Human Cell Line Culture dmp_treatment Treatment with this compound (DMP) cell_culture->dmp_treatment cytotoxicity_assays Cytotoxicity/Cell Viability Assays (e.g., MTT, NRU) dmp_treatment->cytotoxicity_assays apoptosis_analysis Apoptosis Analysis (e.g., Flow Cytometry) dmp_treatment->apoptosis_analysis data_analysis Data Analysis and IC50 Determination cytotoxicity_assays->data_analysis apoptosis_analysis->data_analysis

Caption: A generalized workflow for investigating the cytotoxic effects of this compound on human cell lines.

Recent studies suggest that DMP exposure can trigger immunotoxicity through oxidative damage and caspase-dependent apoptosis.[3][4] In rats, DMP treatment led to a decrease in blood cell counts and dysregulation of antibody and cytokine secretion.[3][4] At the molecular level, DMP exposure has been associated with the overexpression of Bcl-2 family genes and the activation of the Fas/FasL pathway, which in turn initiate a downstream caspase cascade, leading to apoptosis.[3][4] Furthermore, research in zebrafish embryos has implicated the perturbation of MAPK and calcium signaling pathways in DMP-induced developmental toxicity, which involves oxidative stress and apoptosis.[5]

G cluster_pathway Proposed Signaling Pathways in DMP-Induced Cytotoxicity DMP This compound (DMP) ROS Reactive Oxygen Species (ROS) (Oxidative Stress) DMP->ROS FasL FasL Activation DMP->FasL Bcl2 Bcl-2 Family Overexpression DMP->Bcl2 MAPK MAPK Pathway Perturbation DMP->MAPK Calcium Calcium Signaling Perturbation DMP->Calcium Caspase_Cascade Caspase Cascade Activation ROS->Caspase_Cascade FasL->Caspase_Cascade Bcl2->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis MAPK->Apoptosis Calcium->Apoptosis

References

statistical analysis and interpretation of Dimethyl Phthalate dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the toxicological dose-response profiles of Dimethyl Phthalate (DMP) and its alternatives. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed analysis and decision-making.

Introduction to this compound (DMP)

This compound (DMP) is a widely used plasticizer in a variety of consumer products, including plastics, insect repellents, and solid rocket propellants.[1] Its ubiquitous presence has raised concerns about its potential adverse effects on human health and the environment. Understanding the dose-response relationship of DMP is crucial for assessing its toxicity and establishing safe exposure limits. This guide analyzes quantitative data from various studies to compare the toxicological profile of DMP with other phthalates and alternative plasticizers.

Quantitative Dose-Response Data

The following tables summarize key toxicity values for this compound and common alternative plasticizers, providing a basis for comparative assessment.

Table 1: Acute Toxicity Data (LD50) for this compound
SpeciesRoute of ExposureLD50 (mg/kg)Reference
RatOral4390 - 8200[2]
RatDermal38,000[2]
RabbitOral5,200[2]
RabbitDermal> 11,000[2]
Guinea PigOral2,900[2]
Guinea PigDermal> 4,800
MouseOral8,600[2]
Zebrafish (Danio rerio)Water Exposure (96h LC50)25 mg/L (20% mortality)[3]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in water that kills 50% of a test population.

Table 2: Repeated Dose Toxicity Data for this compound
SpeciesStudy DurationRouteNOAEL (mg/kg bw/d)LOAEL (mg/kg bw/d)Observed Effects at LOAELReference
Rat2 yearsOral (feeding)10002000Reduced weight gain
Rabbit90 daysDermal12002400Nephritis

NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.

Table 3: Comparative Cytotoxicity of Phthalates and Alternatives in Human Keratinocytes (HaCaT cells)
CompoundTypeCytotoxicity LevelGenotoxic EffectsReference
Butyl Benzyl Phthalate (BBP)PhthalateHighYes[4]
Di-n-butyl Phthalate (DBP)PhthalateHighYes[4]
Di-2-ethylhexyl Phthalate (DEHP)PhthalateHighYes[4]
Triethyl 2-acetylcitrate (ATEC)AlternativeHigh (similar to phthalates)Not specified[4]
Tributyl O-acetylcitrate (ATBC)AlternativeNot significant at high dosesNot specified[4]
Trihexyl O-acetylcitrate (ATHC)AlternativeNot significant at high dosesNot specified[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols used in the cited toxicity studies.

Cytotoxicity Screening via MTT Assay

The potential cytotoxicity of phthalates and their substitutes was evaluated in the HaCaT human keratinocyte cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Culture: HaCaT cells are cultured in appropriate media and conditions.

  • Exposure: Cells are exposed to various concentrations of DMP, other phthalates, or alternative compounds for a specified duration.

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Zebrafish Embryo Acute Toxicity Test (FET)

This protocol is used to determine the acute toxicity and developmental effects of chemicals on zebrafish embryos.[3][5]

  • Embryo Collection: Newly fertilized zebrafish embryos are collected and placed in multi-well plates.

  • Exposure: Embryos are exposed to a range of DMP concentrations (and a control group) in embryo medium.

  • Incubation: Plates are incubated for a period of up to 96 hours post-fertilization.

  • Observation: Embryos are observed daily under a stereomicroscope for lethal endpoints (coagulation, lack of heartbeat, non-detachment of the tail) and sublethal developmental abnormalities (e.g., tail curvature, edema).

  • Data Analysis: The LC50 value is calculated based on the mortality data at the end of the exposure period using probit analysis.[3]

Signaling Pathways and Mechanisms of Action

Phthalates, including DMP, can interfere with various cellular signaling pathways, leading to adverse health effects such as endocrine disruption and reproductive toxicity.[6][7]

G DMP DMP ER ER DMP->ER Binds/Activates TGFb_Pathway TGFb_Pathway ER->TGFb_Pathway Crosstalk/ Inhibits CellCycle CellCycle TGFb_Pathway->CellCycle Regulates Proliferation Proliferation CellCycle->Proliferation Promotes

Caption: DMP interaction with Estrogen Receptor signaling.

Studies on other phthalates like Di-n-butyl phthalate (DBP) have shown that they can promote cell proliferation by interacting with the estrogen receptor (ER) signaling pathway, which in turn affects the TGF-β signaling cascade.[8] This leads to the upregulation of cell cycle promoters like c-myc and cyclin D1 and the downregulation of inhibitors like p21.[8]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Response cluster_2 Apoptotic Cascade Phthalate Phthalate Exposure (e.g., DEHP) ROS ↑ Oxidative Stress (ROS) Phthalate->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 CytoC Cytochrome c Release Bax_Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Phthalate-induced mitochondrial apoptosis pathway.

Exposure to phthalates like Di-2-ethylhexyl phthalate (DEHP) can induce apoptosis through the mitochondrial pathway.[9] This process involves an increase in oxidative stress, an elevated Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases-9 and -3, leading to programmed cell death.[9]

Interpretation and Comparison

Crucially, studies on human cells show that alternatives like ATBC and ATHC exhibit significantly lower cytotoxicity compared to common phthalates and ATEC.[4] This suggests that citrate-based plasticizers could be safer alternatives. The zebrafish model also highlights the dose-dependent mortality of DMP, providing a valuable tool for screening the aquatic toxicity of phthalates and their substitutes.[3]

The signaling pathway diagrams illustrate potential mechanisms of phthalate toxicity. The interference with hormonal pathways, such as estrogen receptor signaling, is a key concern for endocrine disruption.[6][8] Furthermore, the induction of apoptosis via the mitochondrial pathway highlights a mechanism for phthalate-induced cell death and potential reproductive toxicity.[9] Researchers should consider these mechanistic insights when interpreting dose-response data and extrapolating findings to human health risk assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the diligent management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. Dimethyl Phthalate (DMP), a common laboratory chemical, requires specific handling and disposal procedures to mitigate potential risks. This guide provides essential, step-by-step information for its safe and compliant disposal.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (such as nitrile or neoprene), safety glasses or goggles, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

In the event of a spill, it should be contained using an inert absorbent material like vermiculite, dry sand, or earth.[1][3] The absorbed material should then be collected into a sealed, properly labeled container for disposal as hazardous waste.[1][3] It is crucial to prevent spilled material from entering drains, sewers, or natural waterways.[3][4]

Regulatory and Exposure Data

Proper disposal is guided by regulatory standards and an understanding of occupational exposure limits. This compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Data PointValueIssuing Organization
RCRA Hazardous Waste Code U102[5][6][7][8]Environmental Protection Agency (EPA)
OSHA PEL (8-hr TWA) 5 mg/m³[1][9][10]Occupational Safety and Health Administration
NIOSH REL (10-hr TWA) 5 mg/m³[1][3][11]National Institute for Occupational Safety and Health
ACGIH TLV (8-hr TWA) 5 mg/m³[1][9]American Conference of Governmental Industrial Hygienists
IDLH 2000 mg/m³[3][9]National Institute for Occupational Safety and Health

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a systematic and compliant manner. Adherence to the following procedural steps is crucial for its safe management.

  • Segregation : It is imperative to segregate this compound waste from all other waste streams, particularly non-halogenated organic wastes. Cross-contamination can interfere with disposal processes and create hazardous chemical reactions.

  • Containerization : Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container.[1][3] The container should be made of a compatible material and be in good condition to prevent leaks.[1]

  • Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[6] The label should also include the EPA hazardous waste code U102.

  • Storage : Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] Ensure the storage area has no drain or sewer access.[2]

  • Professional Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Hazardous waste should not be disposed of down the drain or with general laboratory trash.[4] The typical method for the final disposal of this compound is high-temperature incineration at a regulated hazardous waste facility.

Disposal Workflow Diagram

cluster_preparation Preparation & Collection cluster_storage_pickup Interim Storage & Handover cluster_disposal Final Disposal start Start: Identify DMP Waste segregate Segregate Waste start->segregate containerize Containerize in Compatible, Sealed Container segregate->containerize label_waste Label with 'this compound', 'Hazardous Waste', and 'U102' containerize->label_waste store Store in Cool, Dry, Ventilated Area Away from Incompatibles label_waste->store contact_ehs Contact EHS or Licensed Contractor for Pickup store->contact_ehs transport Transport by Authorized Personnel contact_ehs->transport incinerate High-Temperature Incineration at Regulated Facility transport->incinerate end_node End: Compliant Disposal incinerate->end_node

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Dimethyl Phthalate (DMP).

This compound (DMP) is a versatile chemical compound utilized in various industrial and research applications, including as a plasticizer, in solid rocket propellants, and as an insect repellent.[1] While effective in its applications, DMP can pose health risks, including irritation to the eyes, skin, and respiratory system upon exposure.[1][2] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.

This guide provides procedural, step-by-step guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each workplace hazard and provide adequate training to employees.[3] The following recommendations serve as a guideline for handling this compound.[3]

Quantitative Exposure Limits for this compound

Regulatory BodyExposure Limit (Time-Weighted Average)
OSHA (PEL)5 mg/m³ over an 8-hour workshift
NIOSH (REL)5 mg/m³ over a 10-hour workshift
ACGIH (TLV)5 mg/m³ over an 8-hour workshift

It is important to note that skin contact can lead to overexposure even if air levels are below the established limits.[3]

Recommended Personal Protective Equipment

PPE CategorySpecifications and Recommendations
Hand Protection Chemical-resistant gloves are essential to prevent skin contact.[2] Nitrile or neoprene gloves are recommended.[2][4] Always inspect gloves for degradation or punctures before use.[5]
Eye and Face Protection For solid DMP, wear impact-resistant safety glasses with side shields.[3] For liquid DMP, use indirect-vent, impact, and splash-resistant goggles.[3] When working with corrosive, highly irritating, or toxic substances, a face shield should be worn in addition to goggles.[3] Contact lenses should not be worn when handling this substance.[3]
Skin and Body Protection Wear protective clothing to avoid skin contact.[3] A lab coat is generally required.[6] For larger spills, a full suit may be necessary.[6] All protective clothing should be clean and put on before work begins.[3] Contaminated clothing should not be taken home and should be properly decontaminated or disposed of.[1]
Respiratory Protection Work in a well-ventilated area to minimize vapor inhalation.[2] If ventilation is insufficient, or where the potential for high exposure exists, a NIOSH-approved respirator is necessary.[2][3] The type of respirator depends on the airborne concentration of DMP. For nuisance exposures, type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges may be used.[1][5] For concentrations up to 2,000 mg/m³, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[3] Above this level, which is considered immediately dangerous to life and health, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece is required.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_materials Gather Necessary Materials prep_vent->prep_materials handle_transfer Carefully Transfer DMP prep_materials->handle_transfer Proceed to Handling handle_use Use in Designated Area handle_transfer->handle_use handle_storage Store Properly When Not in Use handle_use->handle_storage cleanup_decontaminate Decontaminate Work Surfaces handle_storage->cleanup_decontaminate After Use cleanup_spill Manage Spills Promptly cleanup_decontaminate->cleanup_spill disp_waste Segregate Contaminated Waste cleanup_spill->disp_waste After Cleanup disp_dispose Dispose as Hazardous Waste disp_waste->disp_dispose

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation and Precautionary Measures

    • Before handling this compound, ensure you are trained on its proper handling and storage.[3]

    • Verify that emergency eyewash stations and safety showers are readily accessible.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to control vapor levels.[2]

    • Don the appropriate PPE as outlined in the table above, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling and Usage

    • Ground all equipment containing the material to prevent static discharge.[6]

    • Avoid direct contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in areas where this compound is handled, processed, or stored.[3]

    • Store DMP in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[3][4]

    • Keep it away from incompatible materials such as oxidizing agents (e.g., perchlorates, peroxides), strong acids (e.g., hydrochloric, sulfuric), and strong bases (e.g., sodium hydroxide).[3]

  • Spill Management

    • In the event of a small spill, use an inert absorbent material like sand, vermiculite, or earth to clean it up.[2][4] Place the absorbed material into a sealed container for disposal.[4]

    • For larger spills, create a physical barrier to contain the spill and prevent it from entering waterways.[2]

    • Isolate the hazard area and keep unauthorized personnel away.[4]

  • First Aid Procedures

    • Eye Contact: Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so.[4] If irritation persists, seek medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and water.[5] Remove any contaminated clothing.[4]

    • Inhalation: Move the individual to fresh air. If they experience respiratory symptoms, call a poison center or doctor.[4]

    • Ingestion: Do not induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste contaminated with this compound must be treated as hazardous waste.[2]

  • Containerization: Collect all contaminated materials, including absorbent materials from spills, used PPE, and empty containers, in designated, sealed, and properly labeled hazardous waste containers.[4] Empty containers may retain product residue and can be hazardous.[4]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[7] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.